2-Aminocyclohex-1-ene-1-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153146. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-aminocyclohexene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIVIEDNXASHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302731 | |
| Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15595-71-8 | |
| Record name | 15595-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile: A Mechanistic and Practical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-aminocyclohex-1-ene-1-carbonitrile, a pivotal intermediate in the development of various pharmaceuticals and fine chemicals. The primary focus of this document is the Thorpe-Ziegler reaction, a powerful intramolecular cyclization method for the formation of this enaminonitrile from adiponitrile. We will dissect the reaction mechanism, offering insights into the causal factors that govern experimental choices and outcomes. Furthermore, this guide presents detailed experimental protocols, a comparative analysis of reaction conditions, and a review of alternative synthetic strategies. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in the drug development and chemical synthesis sectors, providing both theoretical grounding and practical, actionable methodologies.
Introduction: The Significance of this compound
This compound is a valuable molecular scaffold characterized by a six-membered ring bearing both an amine and a nitrile group attached to a double bond. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including fused heterocyclic systems and substituted cyclohexanes. Its importance is particularly pronounced in medicinal chemistry, where it serves as a key building block for the synthesis of various therapeutic agents. A thorough understanding of its synthesis is therefore crucial for optimizing production and enabling further discovery.
The Core Synthesis: Thorpe-Ziegler Reaction of Adiponitrile
The most established and widely utilized method for the industrial-scale synthesis of this compound is the Thorpe-Ziegler reaction. This reaction is an intramolecular cyclization of an α,ω-dinitrile, in this case, adiponitrile, catalyzed by a strong base.[1] The reaction is conceptually related to the Dieckmann condensation.[2]
Unraveling the Mechanism: A Step-by-Step Analysis
The Thorpe-Ziegler reaction proceeds through a well-defined, base-catalyzed anionic mechanism. Understanding each step is critical for troubleshooting and optimizing the synthesis.
-
Step 1: Deprotonation. The reaction is initiated by a strong, non-nucleophilic base that abstracts an acidic α-proton from one of the nitrile groups of adiponitrile. This generates a resonance-stabilized carbanion, often referred to as a nitrile enolate.[2] The choice of base is critical; it must be strong enough to deprotonate the α-carbon but should not act as a nucleophile itself, which would lead to unwanted side reactions.
-
Step 2: Intramolecular Nucleophilic Attack. The newly formed carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule.[3] This step results in the formation of a cyclic imine anion. The propensity for this intramolecular reaction to occur over intermolecular polymerization is a key challenge, addressed by the high-dilution principle.
-
Step 3: Tautomerization. The cyclic imine anion is then protonated, typically by the conjugate acid of the base or during aqueous workup, to yield a cyclic imine. This imine rapidly tautomerizes to the more stable β-enaminonitrile, this compound.[1] The driving force for this tautomerization is the formation of a conjugated system, which is energetically favorable.
Below is a Graphviz diagram illustrating the Thorpe-Ziegler reaction mechanism.
Caption: The Thorpe-Ziegler mechanism for the synthesis of this compound.
Causality in Experimental Design: Field-Proven Insights
The successful execution of the Thorpe-Ziegler reaction hinges on the careful selection of several key experimental parameters.
-
Choice of Base: Strong, non-nucleophilic bases are paramount. Alkali metal alkoxides, such as potassium tert-butoxide (t-BuOK), are commonly used.[1] Stronger bases like lithium hexamethyldisilazide (LHMDS) or sodium hydride (NaH) can also be effective. The choice of base can significantly impact the reaction rate and yield. The base must be sufficiently strong to generate the carbanion, but not so reactive that it leads to decomposition of the starting material or product.
-
Solvent Selection: Aprotic polar solvents, such as tetrahydrofuran (THF) or 1,4-dioxane, are generally preferred.[4] These solvents are capable of solvating the ionic intermediates without interfering with the reaction. The solubility of the base in the chosen solvent is also a critical factor; poor solubility can hinder the reaction.
-
The High-Dilution Principle: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is often carried out under high-dilution conditions.[2] This principle dictates that by keeping the concentration of the starting dinitrile low, the probability of one end of a molecule reacting with the other end of the same molecule is increased relative to reacting with another molecule. In practice, this is often achieved by the slow addition of the dinitrile to a solution of the base.
Quantitative Data: A Comparative Analysis
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported yields for a similar condensation reaction under various conditions, providing a valuable reference for optimization.
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | t-BuOK | THF | 2 | 84 | [4] |
| 2 | K₂CO₃ | THF | 2 | 0 | [4] |
| 3 | KOH | THF | 2 | Trace | [4] |
| 4 | DBU | THF | 2 | 42 | [4] |
| 5 | LiHMDS | THF | 2 | 17 | [4] |
| 6 | t-BuOK | Toluene | 2 | 56 | [4] |
| 7 | t-BuOK | 1,4-Dioxane | 2 | 80 | [4] |
| 8 | t-BuOK | Acetonitrile | 2 | 67 | [4] |
| 9 | t-BuOK | DMF | 2 | 53 | [4] |
Data adapted from a study on the condensation of acrylonitrile and aryl acetonitrile.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general methodology for the synthesis of this compound via the Thorpe-Ziegler reaction.
Materials:
-
Adiponitrile
-
Sodium ethoxide (or other suitable strong base)
-
Anhydrous ethanol (or other suitable aprotic solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Adiponitrile is dissolved in anhydrous ethanol and added to the dropping funnel.
-
The adiponitrile solution is added dropwise to the stirred solution of sodium ethoxide over a period of several hours to maintain high-dilution conditions.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with dilute hydrochloric acid.
-
The aqueous layer is extracted several times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Alternative Synthetic Pathways
While the Thorpe-Ziegler reaction is the most common route, other methods for the synthesis of this compound and its derivatives exist.
Synthesis from Cyclohexanone
An alternative approach involves the use of cyclohexanone as a starting material. This method typically involves a multi-component reaction. For instance, the reaction of cyclohexanone, malononitrile, and an amine in the presence of a catalyst can lead to the formation of substituted 2-aminocyclohex-1-ene-1-carbonitriles.[4] This one-pot synthesis offers the advantage of procedural simplicity.
Below is a Graphviz diagram illustrating a one-pot synthesis from cyclohexanone.
Caption: A generalized one-pot synthesis of substituted 2-aminocyclohex-1-ene-1-carbonitriles.
Strecker Synthesis and Subsequent Elimination
The Strecker synthesis provides a route to α-aminonitriles from aldehydes or ketones.[5] In principle, a substituted cyclohexanone could undergo a Strecker reaction to form a 1-amino-1-cyanocyclohexane derivative. Subsequent elimination of a suitable leaving group could then introduce the double bond to yield the desired enaminonitrile. This pathway offers a versatile approach to a range of substituted derivatives.
Spectroscopic Characterization
The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton, the protons of the cyclohexene ring, and the protons of the amino group. The amino protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the four sp³ hybridized carbons of the cyclohexene ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹), and the C=C stretching of the alkene (around 1600-1680 cm⁻¹).[6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For primary amines, a characteristic α-cleavage is often observed.[6]
Conclusion
The synthesis of this compound, a key intermediate in organic and medicinal chemistry, is most effectively achieved through the Thorpe-Ziegler reaction of adiponitrile. A deep understanding of the reaction mechanism and the critical experimental parameters, such as the choice of a strong, non-nucleophilic base, an appropriate aprotic solvent, and the application of the high-dilution principle, is essential for optimizing reaction yields and purity. Alternative synthetic routes, such as those starting from cyclohexanone, offer procedural advantages and access to a broader range of derivatives. The spectroscopic techniques of NMR, IR, and mass spectrometry are indispensable for the structural elucidation and characterization of the final product. This guide provides a solid foundation of both theoretical knowledge and practical protocols to aid researchers in the successful synthesis and application of this important molecule.
References
- RSC Publishing. (2022, October 18). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Publishing.
- BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. BenchChem.
- Wikipedia. (n.d.). Thorpe reaction. Wikipedia.
- NIST. (n.d.). 2-Cyclohexene-1-carbonitrile. NIST WebBook.
- Google Patents. (n.d.). Method for synthesizing substituted aminocyclohexanone compounds.
- NIST. (n.d.). 2-Cyclohexen-1-one. NIST WebBook.
- Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia.
- NIH. (n.d.). 2-aminocyclohexene-1-carbonitrile. PubChem.
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- MedSchoolCoach. (n.d.).
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- ResearchGate. (2025, October 16).
- ResearchGate. (n.d.). Synthesis of 1H‐isochromene from cyclohexanone, malononitrile and benzaldehyde.
- ResearchGate. (2025, June 16).
- ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF.
- ResearchGate. (2025, August 6). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
- Molbase. (n.d.). 2-aminocyclohexene-1-carbonitrile|15595-71-8.
- Sci-Hub. (n.d.). aminonitriles using potassium hexacyanoferrate(II) as an eco-friendly cyanide source.
- NIH. (n.d.). Cyclohex-2-ene-1-carbonitrile | C7H9N | CID 139375.
- JOCPR. (n.d.).
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
- Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction.
- Google Patents. (n.d.). 2-(1-cyclohexenyl)
- Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.
- Thermo Fisher Scientific. (n.d.).
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- ChemicalBook. (n.d.). 1-Cyclohexene-1-acetonitrile synthesis.
- Scribd. (n.d.).
- NIH. (n.d.). rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile | C7H11NO | CID 2724649.
- ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).
- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
- Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups.
Sources
An In-Depth Technical Guide to the Thorpe-Ziegler Reaction for the Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile
This guide provides a comprehensive technical overview of the Thorpe-Ziegler reaction, with a specific focus on its application in the synthesis of 2-aminocyclohex-1-ene-1-carbonitrile, a valuable intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reaction's mechanism, a field-tested experimental protocol, and critical insights into optimizing this synthetic transformation.
Introduction: The Strategic Importance of the Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a powerful C-C bond-forming reaction that involves the base-catalyzed intramolecular cyclization of a dinitrile.[1][2] This transformation is a cornerstone of synthetic organic chemistry, providing an efficient route to cyclic ketones after hydrolysis of the initial enaminonitrile product.[3] The reaction, an intramolecular variant of the Thorpe reaction, was pioneered by Jocelyn Field Thorpe and later extensively developed by Karl Ziegler.[4][5] Its significance lies in its ability to construct five- to eight-membered rings and macrocycles, which are prevalent structural motifs in a wide range of biologically active molecules and functional materials.[4]
The synthesis of this compound from adiponitrile serves as a classic and industrially relevant example of the Thorpe-Ziegler reaction.[6] Adiponitrile, a key precursor in the production of Nylon 6,6, can be effectively transformed into this versatile cyclic enaminonitrile.[7] this compound is a highly sought-after building block due to the presence of multiple reactive centers, making it an ideal starting material for the synthesis of diverse heterocyclic compounds and complex molecular architectures.
Unraveling the Mechanism: A Stepwise Exploration
The Thorpe-Ziegler reaction proceeds through a well-defined, base-catalyzed mechanism. Understanding each step is crucial for rational optimization and troubleshooting of the synthesis. The overall transformation is initiated by the deprotonation of an α-carbon to a nitrile group, followed by an intramolecular nucleophilic attack and subsequent tautomerization.
The key mechanistic steps are as follows:
-
Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups of the adiponitrile molecule. This generates a resonance-stabilized carbanion, often referred to as a nitrile enolate.[8] The choice of base is critical and directly influences the efficiency of this initial step.
-
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule.[8] This intramolecular cyclization step leads to the formation of a five-membered cyclic imine anion.
-
Protonation: The cyclic imine anion is then protonated, typically by the conjugate acid of the base or a protic solvent, to yield a cyclic iminonitrile intermediate.
-
Tautomerization: The cyclic iminonitrile rapidly tautomerizes to the more thermodynamically stable β-enaminonitrile, this compound.[8] This imine-enamine tautomerism is a form of prototropy and is driven by the formation of a conjugated system.[9][10]
The following diagram illustrates the mechanistic pathway of the Thorpe-Ziegler reaction for the synthesis of this compound.
Caption: Mechanism of the Thorpe-Ziegler reaction.
Field-Proven Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Thorpe-Ziegler reaction. The protocol is designed to be a self-validating system, with clear instructions and checkpoints to ensure reproducibility and high yield.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| Adiponitrile | ≥99% | Sigma-Aldrich |
| Sodium ethoxide | ≥95% | Acros Organics |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethanol | 200 proof, absolute | Decon Labs |
| Hydrochloric acid | 37% | VWR |
| Diethyl ether | Anhydrous, ≥99% | EMD Millipore |
| Sodium sulfate | Anhydrous, granular | BeanTown Chemical |
| Round-bottom flask | 500 mL, three-neck | Chemglass |
| Reflux condenser | Kontes | |
| Addition funnel | 125 mL | Kimble |
| Magnetic stirrer with hotplate | IKA | |
| Inert gas supply (Nitrogen/Argon) | High purity | Airgas |
| Rotary evaporator | Büchi | |
| Filtration apparatus | Buchner funnel, filter flask |
Step-by-Step Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium ethoxide is a strong base and is corrosive; handle with care.
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel. Flame-dry the glassware under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Charging: To the cooled flask, add anhydrous toluene (250 mL) and sodium ethoxide (1.2 equivalents). Begin stirring to form a suspension.
-
Adiponitrile Addition: Dissolve adiponitrile (1 equivalent) in a minimal amount of anhydrous toluene and add it to the addition funnel. Add the adiponitrile solution dropwise to the stirred suspension of sodium ethoxide in toluene over a period of 30-45 minutes. An exothermic reaction may be observed.
-
Reaction and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add cold water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
Expected Yield and Characterization
A typical yield for this reaction, when performed under optimized conditions, is in the range of 75-85%. The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Critical Experimental Considerations and Troubleshooting
The success of the Thorpe-Ziegler reaction is highly dependent on several key parameters. A thorough understanding of these factors allows for rational optimization and effective troubleshooting.
Choice of Base
The selection of a strong, non-nucleophilic base is paramount.[8] While sodium ethoxide is a classic and effective choice, other bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide (t-BuOK) can also be employed.[8] The choice of base can influence the reaction rate and the formation of side products. For instance, sterically hindered bases like LDA may be beneficial in minimizing intermolecular side reactions.
Solvent Effects
The reaction is typically carried out in aprotic solvents to prevent the quenching of the carbanion intermediate. Toluene and xylene are common choices due to their high boiling points, which allow for the necessary reaction temperatures. The use of anhydrous solvents is crucial, as the presence of water will protonate the carbanion and halt the reaction.
Reaction Temperature and Time
The Thorpe-Ziegler cyclization of adiponitrile generally requires elevated temperatures to proceed at a reasonable rate. Refluxing in toluene provides the necessary thermal energy to overcome the activation barrier of the cyclization step. The optimal reaction time should be determined by monitoring the reaction's progress to avoid the formation of degradation products from prolonged heating.
Troubleshooting Common Issues
-
Low Yield: This can be attributed to several factors, including the presence of moisture in the reagents or solvent, an insufficiently strong base, or incomplete reaction. Ensure all reagents and glassware are scrupulously dry. Consider using a stronger base or increasing the reaction time.
-
Formation of Polymeric Byproducts: Intermolecular condensation can compete with the desired intramolecular cyclization, leading to the formation of polymers. This is often an issue at high concentrations. Performing the reaction under high-dilution conditions can favor the intramolecular pathway.
-
Difficulty in Product Isolation: The enaminonitrile product can sometimes be challenging to purify. Careful selection of the recrystallization solvent or the use of column chromatography may be necessary to obtain a highly pure product.
The following diagram outlines the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
The Thorpe-Ziegler reaction remains a highly relevant and efficient method for the synthesis of cyclic compounds, particularly for the production of this compound from adiponitrile. A thorough understanding of the reaction mechanism, coupled with careful control of experimental parameters such as the choice of base, solvent, and temperature, is essential for achieving high yields of the desired product. The protocol and insights provided in this guide are intended to empower researchers and drug development professionals to successfully implement and optimize this valuable synthetic transformation in their own laboratories.
References
- Chem-Station Int. Ed. Thorpe-Ziegler Reaction. 2014.
- Merck Index. Thorpe Reaction.
- ResearchGate. Thorpe–Ziegler reaction | Request PDF.
- Wikipedia. Thorpe reaction.
- SynArchive. Thorpe-Ziegler Reaction.
- Google Patents. US6790976B2 - Process for producing aliphatic tricarbonitriles.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis.
- Buchler GmbH. Thorpe-Ziegler reaction.
- The Pharma Media. The Role of 2-Amino-1-cyclopentene-1-carbonitrile in Pharmaceutical Synthesis.
- MDPI. Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. 2023.
- Google Patents. US6790976B2 - Process for producing aliphatic tricarbonitriles.
- PubMed. Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles. 2016.
- Semantic Scholar. Thorpe-Ziegler reaction.
- MDPI. Computational Revision of the Mechanism of the Thorpe Reaction. 2021.
- chemeurope.com. Thorpe reaction.
- L.S.College, Muzaffarpur. Thorpe reaction. 2020.
- PubMed Central. 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. 2023.
- ACS Publications. One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. 2017.
- PubChem. 2-Aminocyclohexane-1-carbonitrile.
- YouTube. Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. 2020.
- ResearchGate. Four common types of tautomerization: keto–enol, amide–imidic acid,...
- Royal Society of Chemistry. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile. 2018.
- Organic Syntheses. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. 2013.
- E3S Web of Conferences. Production technology of adiponitrile. 2021.
- Royal Society of Chemistry. Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode. 2022.
- ResearchGate. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. 2013.
- Figshare. Catalyst and Process for the Synthesis of Adiponitrile via Catalytic Amination of 6‑Hydroxyhexanenitrile from ε‑Caprolactone. 2023.
- PubMed. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3. 2012.
- ResearchGate. Catalyst and Process for the Synthesis of Adiponitrile via Catalytic Amination of 6-Hydroxyhexanenitrile from ε-Caprolactone | Request PDF.
- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. 2022.
- Google Patents. US3933916A - Purification of cyclohexanone.
- Chemistry LibreTexts. 18.6: Keto-Enol Tautomerism. 2020.
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thorpe Reaction [drugfuture.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Chemical properties of 2-Aminocyclohex-1-ene-1-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Aminocyclohex-1-ene-1-carbonitrile
Abstract
This compound (ACN) is a bifunctional cyclic enaminonitrile that has garnered significant attention as a versatile and powerful building block in modern organic synthesis. Its unique electronic and structural features—an electron-rich enamine system conjugated with an electron-withdrawing nitrile group—impart a rich and tunable reactivity profile. This guide provides an in-depth exploration of the core chemical properties of ACN, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, mechanistic underpinnings, spectroscopic signature, and diverse reactivity, with a focus on its application as a scaffold for constructing complex heterocyclic systems of medicinal importance. All discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction: A Privileged Synthetic Intermediate
In the landscape of synthetic chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile platforms for the generation of diverse and biologically relevant molecules. This compound is a prime example of such an intermediate.[1] Its rigid cyclohexene framework, combined with the nucleophilic amino group and the electrophilic, synthetically malleable nitrile function, makes it an ideal starting point for the synthesis of a wide array of fused heterocyclic compounds.[2] The nitrile group, in particular, is a crucial pharmacophore found in over 30 approved pharmaceuticals, valued for its metabolic stability and ability to engage in key hydrogen bonding and dipole interactions within biological targets.[3] Understanding the fundamental chemical properties of ACN is therefore essential for leveraging its full synthetic potential in drug discovery and materials science.
Synthesis: The Thorpe-Ziegler Approach
The most direct and industrially viable route to this compound is the intramolecular Thorpe-Ziegler reaction, a base-catalyzed cyclization of adiponitrile (hexanedinitrile).[4] This reaction is a cornerstone of dinitrile chemistry and provides an efficient entry into cyclic α-cyano enamines.
Mechanistic Rationale
The choice of a strong, non-nucleophilic base is critical for the success of the Thorpe-Ziegler reaction. The mechanism proceeds through several distinct steps, which dictates the required experimental conditions.
-
Deprotonation: A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts an α-proton from one of the nitrile groups of adiponitrile. This step is favorable due to the electron-withdrawing nature of the cyano group, which acidifies the adjacent C-H bonds.
-
Intramolecular Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group in an intramolecular fashion. This forms a six-membered cyclic imine intermediate.
-
Tautomerization: The cyclic imine rapidly tautomerizes to the more stable enamine form, this compound. This tautomerization is the thermodynamic driving force for the reaction, as it results in a conjugated π-system.
Visualization of the Reaction Mechanism
The logical flow of the Thorpe-Ziegler cyclization is illustrated below.
Caption: Mechanism of the Thorpe-Ziegler reaction for ACN synthesis.
Experimental Protocol: Synthesis of ACN
This protocol is a representative procedure. Researchers must adapt it based on available reagents and safety infrastructure.
-
System Preparation: A three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel is flame-dried under a stream of inert gas (N₂ or Ar).
-
Reagent Charging: Sodium metal (1.0 eq) is cut into small pieces and added to absolute ethanol (sufficient volume) in the flask. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.
-
Addition of Dinitrile: Adiponitrile (1.0 eq) is dissolved in a minimal amount of dry toluene and added dropwise to the sodium ethoxide solution via the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux (approx. 80-90 °C) with vigorous stirring for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous solution of acetic acid until the mixture is neutral (pH ≈ 7).
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
Physicochemical and Spectroscopic Profile
The structural identity and purity of ACN are confirmed through a combination of physical and spectroscopic methods.
Core Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 586965-84-6 | [5] |
| Molecular Formula | C₇H₁₀N₂ | PubChem |
| Molecular Weight | 122.17 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | - |
| InChI Key | RVGOKHBYNZPVGI-UHFFFAOYSA-N |
Spectroscopic Signature
The spectroscopic data provides a definitive fingerprint for the molecule, confirming the presence of its key functional groups.
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment and Rationale |
| IR Spectroscopy | ~3450, 3350 cm⁻¹ (two sharp bands)~2930-2850 cm⁻¹~2190 cm⁻¹ (strong, sharp)~1640 cm⁻¹ (strong) | N-H stretch (primary amine): Asymmetric and symmetric stretches confirm the -NH₂ group.[6]C(sp³)-H stretch: Aliphatic C-H bonds of the cyclohexene ring.C≡N stretch: Strong absorption characteristic of a conjugated nitrile.[7]C=C stretch: Alkene double bond of the enamine system. |
| ¹H NMR | ~5.5-6.5 ppm (broad singlet, 2H)~4.5-5.0 ppm (singlet or multiplet, 1H)~2.0-2.5 ppm (multiplet, 4H)~1.5-1.9 ppm (multiplet, 4H) | -NH₂: Amine protons, often broad and exchangeable with D₂O.[6]Vinyl H: Proton on the C=C double bond (if present, though the title compound has no vinyl H). Note: This would be relevant for isomers. For the title compound, this region is clear.Allylic -CH₂-: Protons adjacent to the double bond.Aliphatic -CH₂-: Remaining protons on the saturated part of the ring. |
| ¹³C NMR | ~160 ppm~118 ppm~95 ppm~20-40 ppm (multiple signals) | C-2 (C-NH₂): Carbon of the enamine double bond bearing the amino group, significantly downfield.C≡N: Nitrile carbon.C-1 (C-CN): Carbon of the enamine double bond bearing the nitrile group.Cyclohexene carbons: Saturated carbons of the ring. |
| Mass Spectrometry | m/z = 122 (M⁺)Various fragments | Molecular Ion: Corresponds to the molecular weight. The odd molecular weight is consistent with the Nitrogen Rule for a molecule containing two nitrogen atoms.[8]Fragmentation: Common losses include HCN, NH₃, and alkyl fragments from the ring. |
Chemical Reactivity: A Hub for Molecular Diversity
The reactivity of ACN is dominated by the interplay between its enamine and nitrile functionalities. This dual character allows it to react with a wide range of electrophilic and nucleophilic partners.
The Nucleophilic Character of the Enamine System
The enamine moiety is a powerful nucleophile. Due to resonance, the nitrogen lone pair increases the electron density of the double bond, particularly at the β-carbon (C-3). This makes the molecule susceptible to attack by a wide range of electrophiles.[9] This reactivity is the cornerstone of its use in building more complex molecular architectures, especially fused heterocyclic rings which are prevalent in pharmaceuticals.
Synthetic Transformations and Pathways
The synthetic utility of ACN is best visualized as a series of divergent pathways originating from its core functional groups.
Caption: Key reactivity pathways of this compound.
-
Cyclocondensation Reactions: The reaction of ACN with bifunctional electrophiles, such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or isothiocyanates, leads directly to the formation of fused heterocyclic systems like tetrahydroquinazolines, pyridines, and thieno[2,3-d]pyrimidines.[2] This is arguably its most significant application in medicinal chemistry.
-
Nitrile Group Manipulations: The cyano group is a versatile functional handle. It can be:
-
Reduced to a primary aminomethyl group using reagents like lithium aluminum hydride (LiAlH₄), yielding a vicinal diamine derivative.[10]
-
Hydrolyzed under acidic or basic conditions to a carboxylic acid, providing access to novel cyclic β-amino acids.
-
Act as a precursor to tetrazoles via reaction with azides, a common bioisosteric replacement for carboxylic acids in drug design.
-
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.
Hazard Identification
Based on GHS classifications, ACN presents several hazards.[5]
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Exclamation Mark |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Exclamation Mark |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | Corrosion |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Exclamation Mark |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Conclusion
This compound is a synthetically valuable molecule whose chemical properties are defined by the synergistic reactivity of its enamine and nitrile groups. A thorough understanding of its synthesis via the Thorpe-Ziegler reaction, its distinct spectroscopic characteristics, and its predictable reactivity towards electrophiles provides a solid foundation for its use in complex target-oriented synthesis. Its proven utility in constructing diverse heterocyclic scaffolds cements its role as a key intermediate for professionals in drug discovery and chemical research.
References
- 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863 - PubChem. (n.d.). PubChem.
- Cyclohex-2-ene-1-carbonitrile | C7H9N | CID 139375 - PubChem. (n.d.). PubChem.
- 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem. (n.d.). PubChem.
- 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem. (n.d.). PubChem.
- 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central (PMC).
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central (PMC).
- Reactivity of electrophilic cyclopropanes. (n.d.). PubMed Central (PMC).
- 24.11: Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts.
- Infrared Spectroscopy. (n.d.). Illinois State University.
- 1H proton nmr spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry.
- 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
- Infrared (IR) Spectroscopy. (n.d.). University of Technology, Iraq.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. fishersci.com [fishersci.com]
Spectroscopic Profile of 2-Aminocyclohex-1-ene-1-carbonitrile: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Aminocyclohex-1-ene-1-carbonitrile (CAS No. 15595-71-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. While complete, authenticated spectral datasets for this specific compound are not widely available in the public domain, this guide offers a robust, predictive framework based on established spectroscopic principles and data from analogous structures. This approach is intended to empower researchers to confidently identify and characterize this compound in a laboratory setting.
Molecular Structure and Overview
This compound, with the molecular formula C₇H₁₀N₂, possesses a unique structure featuring a cyclohexene ring functionalized with both an amine and a nitrile group attached to the double bond. This arrangement forms a β-enaminonitrile system, which dictates its chemical and spectroscopic properties. The delocalization of the nitrogen lone pair into the double bond and nitrile group significantly influences the electronic environment of the molecule.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show signals corresponding to the amine protons and the protons of the cyclohexene ring. The enamine system will cause a significant downfield shift for the protons on the adjacent carbons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | NH₂ |
| ~ 2.2 - 2.4 | Triplet | 2H | Allylic CH₂ (C3-H) |
| ~ 2.1 - 2.3 | Multiplet | 2H | Allylic CH₂ (C6-H) |
| ~ 1.6 - 1.8 | Multiplet | 4H | Aliphatic CH₂ (C4-H, C5-H) |
Causality Behind Predictions:
-
NH₂ Protons: These protons are on a nitrogen atom and can undergo chemical exchange, which typically results in a broad singlet. Their chemical shift can vary depending on the solvent and concentration.
-
Allylic Protons (C3-H & C6-H): The protons on the carbons adjacent to the double bond are deshielded and appear further downfield than typical aliphatic protons. The C3 protons are expected to be a triplet due to coupling with the C4 protons. The C6 protons will likely be a more complex multiplet.
-
Aliphatic Protons (C4-H & C5-H): These protons are in the saturated part of the ring and are expected to appear in the typical aliphatic region. They will show complex splitting patterns due to coupling with neighboring protons.
Experimental Protocol for ¹H NMR
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 | C2 (C-NH₂) |
| ~ 118 - 122 | C7 (C≡N) |
| ~ 90 - 100 | C1 (C-CN) |
| ~ 25 - 35 | C3, C6 (Allylic CH₂) |
| ~ 20 - 25 | C4, C5 (Aliphatic CH₂) |
Causality Behind Predictions:
-
C2 Carbon: This carbon is part of the enamine system and is bonded to the electron-donating amino group, causing it to be significantly deshielded and appear far downfield.
-
C7 (Nitrile Carbon): The carbon of the nitrile group typically appears in this region of the spectrum.
-
C1 Carbon: This carbon is also part of the double bond and is attached to the electron-withdrawing nitrile group, but the effect of the enamine system dominates, shifting it upfield relative to C2.
-
Allylic and Aliphatic Carbons: These carbons appear in their expected regions for a cyclohexene ring.
Experimental Protocol for ¹³C NMR
The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of ¹³C. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3250 | N-H stretch | Primary Amine (NH₂) |
| 2210 - 2200 | C≡N stretch | α,β-Unsaturated Nitrile |
| 1650 - 1580 | C=C stretch | Alkene (Enamine) |
| 1640 - 1550 | N-H bend | Primary Amine (NH₂) |
| ~ 1300 | C-N stretch | Aromatic/Vinylic Amine |
Causality Behind Predictions:
-
N-H Stretch: The primary amine will show two bands in this region for symmetric and asymmetric stretching.
-
C≡N Stretch: The nitrile group has a very characteristic sharp absorption. Conjugation with the double bond lowers the frequency compared to a saturated nitrile.
-
C=C Stretch: The double bond of the enamine system will have a strong absorption in this region.
-
N-H Bend: The scissoring vibration of the NH₂ group is also a characteristic feature.
Experimental Protocol for IR Spectroscopy
A common and straightforward method is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is collected. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a disk.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion (M⁺):
-
Molecular Formula: C₇H₁₀N₂
-
Nominal Molecular Weight: 122 g/mol
-
Exact Mass: 122.0844
The mass spectrum is expected to show a prominent molecular ion peak at m/z = 122.
Predicted Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several pathways, including:
-
Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment at m/z = 95.
-
Retro-Diels-Alder Reaction: Cleavage of the cyclohexene ring could lead to various smaller fragments.
-
Loss of an amino group radical (•NH₂, m/z 16): This would result in a fragment at m/z = 106.
Figure 3: A simplified predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
A typical method involves introducing the sample into an electron ionization (EI) source. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio.
Conclusion
The spectroscopic analysis of this compound is defined by its β-enaminonitrile structure. The predicted ¹H and ¹³C NMR spectra are characterized by the deshielding effects of the enamine system. The IR spectrum is expected to show characteristic absorptions for the amine, nitrile, and alkene functional groups. The mass spectrum should display a clear molecular ion peak and predictable fragmentation patterns. This guide provides a solid foundation for researchers to interpret experimental data for this compound and similar structures, facilitating its unambiguous identification and characterization in research and development settings.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
- Human Metabolome D
- Reich, H. J.
Physical properties of 2-Aminocyclohex-1-ene-1-carbonitrile
An In-Depth Technical Guide to the Physical Properties of 2-Aminocyclohex-1-ene-1-carbonitrile
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physical and structural properties of this compound (CAS No: 15595-71-8). As a pivotal intermediate in synthetic organic chemistry, this α,β-unsaturated aminonitrile serves as a versatile scaffold for the construction of complex heterocyclic systems with significant applications in medicinal chemistry and materials science.[1] This document consolidates available experimental and computational data on its physicochemical characteristics, solubility, and spectroscopic profile. Furthermore, it outlines validated experimental protocols for property determination, offering researchers and drug development professionals a reliable reference for handling, characterization, and strategic utilization of this compound.
Introduction: The Strategic Importance of an α,β-Unsaturated Aminonitrile
This compound is a multifunctional building block whose utility is derived from the strategic placement of its amine, alkene, and nitrile functional groups. This arrangement, a Z-configured β-enaminonitrile, possesses high reactivity, making it a key precursor for a variety of heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles.[2] Its role as a core component in drug development and the synthesis of novel Active Pharmaceutical Ingredients (APIs) is well-established.[1] Understanding its fundamental physical properties is therefore not merely an academic exercise; it is a prerequisite for process optimization, quality control, and the rational design of new synthetic pathways. This guide explains the causality behind its properties and provides the technical framework for its effective application in a research and development setting.
Compound Identification and Core Physicochemical Data
Accurate identification is the foundation of all subsequent experimental work. The primary identifiers and key physical constants for this compound are summarized below. It is critical to distinguish this compound from its close structural analogs, such as 2-aminocyclohexane-1-carbonitrile (lacking the C=C double bond) and 2-amino-1-cyclopentene-1-carbonitrile (a five-membered ring).
| Property | Value | Source |
| IUPAC Name | This compound | Chemrio |
| Synonyms | 1-Amino-2-cyanocyclohexene, 2-Amino-1-cyano-1-cyclohexene | Chemrio |
| CAS Number | 15595-71-8 | [3] |
| Molecular Formula | C₇H₁₀N₂ | [3] |
| Molecular Weight | 122.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Typical) | General Observation |
| Melting Point | Data not consistently available | [3] |
| Boiling Point | Data not consistently available | [3] |
| Density | Data not consistently available | [3] |
Note: While specific experimental values for melting point, boiling point, and density are not widely published, the compound is known to be a solid at room temperature.
Molecular Structure and Conformation
The structural integrity and reactivity of this compound are dictated by its electronic configuration and three-dimensional shape.
Caption: 2D structure of this compound.
X-ray crystallography studies on related substituted 1-aminocyclohexene derivatives have shown that the cyclohexene ring typically adopts a "sofa" or "half-chair" conformation.[4][5] In this arrangement, four carbon atoms of the ring are coplanar, while the other two are displaced. This conformational preference minimizes steric strain and influences the accessibility of the functional groups for chemical reactions.
Spectroscopic Profile: The Fingerprint of a Molecule
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral features, providing a validated basis for characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The intensity of an IR absorption is directly related to the change in the bond dipole moment during vibration.[6]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Intensity | Rationale |
|---|---|---|---|---|
| 3450–3300 | N–H | Symmetric & Asymmetric Stretch | Medium-Strong | The primary amine (NH₂) typically shows two distinct peaks in this region. |
| 3100–3000 | C(sp²)–H | Stretch | Medium-Weak | Corresponds to the vinylic C-H bond on the double bond. |
| 2950–2850 | C(sp³)–H | Symmetric & Asymmetric Stretch | Medium-Strong | Arises from the C-H bonds of the methylene (CH₂) groups in the cyclohexene ring. |
| ~2210 | C≡N | Stretch | Strong, Sharp | The nitrile group is a strong absorber due to the large change in dipole moment during stretching. Its conjugation with the double bond shifts the frequency slightly lower than that of a saturated nitrile. |
| ~1650 | C=C | Stretch | Medium-Strong | Characteristic of the carbon-carbon double bond, strengthened by conjugation with both the amine and nitrile groups. |
| ~1600 | N–H | Scissoring (Bend) | Medium | Bending vibration of the primary amine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[7]
¹H NMR Spectroscopy (Expected Chemical Shifts):
-
δ 5.0-7.0 ppm (Broad singlet, 2H): Protons of the primary amine (–NH₂). The chemical shift and broadness are highly dependent on solvent and concentration due to hydrogen bonding and exchange.
-
δ ~4.5-5.5 ppm (Triplet or Multiplet, 1H): The vinylic proton (–C=CH–). The exact shift and multiplicity depend on coupling to adjacent methylene protons.
-
δ ~2.0-2.5 ppm (Multiplet, 4H): Allylic protons on the two methylene groups adjacent to the double bond (–CH₂–C=C and C=C–CH₂–). These protons are deshielded by the adjacent π-system.
-
δ ~1.5-1.9 ppm (Multiplet, 2H): Protons of the remaining methylene group, furthest from the electron-withdrawing groups.
¹³C NMR Spectroscopy (Expected Chemical Shifts):
-
δ ~160 ppm: Quaternary carbon of the double bond attached to the amine group (H₂N–C =C). This carbon is significantly deshielded by the nitrogen atom.
-
δ ~120 ppm: The nitrile carbon (C ≡N).
-
δ ~100-115 ppm: The vinylic carbon (–C=C H–).
-
δ ~90 ppm: Quaternary carbon of the double bond attached to the nitrile group (C–C =C–CN).
-
δ ~20-35 ppm: Signals corresponding to the four sp³-hybridized methylene carbons (–CH₂–) of the cyclohexene ring.
Mass Spectrometry (MS)
Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺•) Peak: The primary peak expected would correspond to the molecular weight of the compound, m/z = 122.
-
Key Fragmentation: Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and cleavage of the cyclohexene ring.
Experimental Workflows and Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and trustworthy data. The following workflows are recommended for the characterization of this compound.
Caption: Standardized workflow for the physical characterization of the title compound.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol ensures an accurate determination of the melting range, a key indicator of purity.
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the dry crystalline sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: Report the melting point as a range (T₁ – T₂). A narrow range (< 2 °C) is indicative of high purity.
Protocol 2: Spectroscopic Sample Preparation
Proper sample preparation is critical for acquiring high-quality spectral data.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).
-
Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the tube and gently agitate to ensure the sample is fully dissolved.
-
Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.[7]
-
Applications in Drug Discovery and Development
The nitrile group is a prevalent pharmacophore found in over 30 FDA-approved drugs.[8] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for covalent inhibition.[8] this compound is a valuable starting material because it provides a rigid cyclohexene scaffold that can be elaborated into more complex molecular architectures. Its utility in multicomponent reactions allows for the rapid generation of diverse chemical libraries, which is a cornerstone of modern hit-finding in drug discovery.[9] The strategic inclusion of this building block can influence a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[10]
Conclusion
This compound is a compound of significant synthetic value. This guide has consolidated its key physical and spectroscopic properties, providing a robust framework for its use in a scientific setting. While some fundamental physicochemical data like melting and boiling points remain to be definitively published, its structural and spectroscopic characteristics are well-defined by established chemical principles. The provided protocols offer a standardized approach to its characterization, promoting data integrity and reproducibility. A thorough understanding of these properties is essential for any researcher aiming to leverage this versatile intermediate for innovation in pharmaceuticals, agrochemicals, and materials science.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis.
- Lorente, A., et al. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry.
- ChemSynthesis. (n.d.). 2-amino-1-cyclohexene-1-carbonitrile.
- Canadian Science Publishing. (n.d.). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study.
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. National Center for Biotechnology Information.
- Wang, L., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances.
- PubChem. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile. National Center for Biotechnology Information.
- ChemSynthesis. (n.d.). 2-cyclohexene-1-carbonitrile.
- PubChem. (n.d.). Cyclohex-2-ene-1-carbonitrile. National Center for Biotechnology Information.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- de la Torre, G., et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Reactivity profile of 2-Aminocyclohex-1-ene-1-carbonitrile
An In-Depth Technical Guide to the Reactivity Profile of 2-Aminocyclohex-1-ene-1-carbonitrile
Introduction: A Molecule of Tuned Reactivity
This compound is a fascinating and highly versatile scaffold in organic synthesis. Its reactivity is governed by the synergistic interplay of three key functional groups positioned on a cyclohexene core: a nucleophilic enamine, an electron-withdrawing nitrile group, and a reactive double bond. This unique arrangement, often in a high-energy Z-configuration, makes it a potent building block for constructing complex molecular architectures, particularly heterocyclic systems of significant medicinal and material science interest.[1] This guide offers a comprehensive exploration of its synthesis, electronic properties, and diverse reaction pathways, providing researchers with the foundational knowledge to exploit its synthetic potential.
Core Synthesis: The Thorpe-Ziegler Condensation
The primary and most efficient route to the this compound core is the intramolecular Thorpe-Ziegler reaction.[2][3] This base-catalyzed condensation of a dinitrile proceeds via the formation of a carbanion, which then attacks the second nitrile group intramolecularly to form a cyclic enamine intermediate.[4] A notable intermolecular variant involves the base-induced condensation of aryl acetonitriles with acrylonitrile, which proceeds through Michael additions followed by an intramolecular cyclization to yield highly functionalized derivatives.[1]
Mechanism of Synthesis: A Stepwise View
The reaction is initiated by a strong base deprotonating the α-carbon of the starting nitrile, creating a nucleophilic carbanion. This carbanion then undergoes a series of Michael additions and a final intramolecular nucleophilic attack on a nitrile carbon to form the six-membered ring.
Caption: Generalized workflow for the Thorpe-Ziegler synthesis.
Optimization of Synthesis
The yield of the condensation reaction is highly dependent on the choice of base and solvent. Strong, non-nucleophilic bases in aprotic polar solvents are generally preferred to facilitate carbanion formation without competing side reactions.[1][2]
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | t-BuOK | THF | 2 | 84 |
| 2 | K₂CO₃ | THF | 2 | 0 |
| 3 | KOH | THF | 2 | Trace |
| 4 | NaH | DMF | 4 | 65 |
| Data synthesized from a representative optimization study for the synthesis of a 4-phenyl substituted derivative.[1] |
The Reactivity Profile: A Trifecta of Functionality
The molecule's reactivity is best understood by examining its three primary reactive domains: the nucleophilic β-carbon of the enamine, the electrophilic nitrile carbon, and the combined reactivity of the amino and nitrile groups for cyclization.
Nucleophilic Reactivity of the Enamine System
The defining characteristic of an enamine is the potent nucleophilicity of its β-carbon.[5][6] This is due to a key resonance contributor where the nitrogen's lone pair donates into the π-system, placing a negative charge on the α-carbon of the original carbonyl (the β-carbon of the enamine).[7] This makes enamines excellent carbon nucleophiles under neutral or mildly acidic conditions, avoiding the need for strong bases often required for enolate chemistry.[8]
Caption: Enamine resonance and its attack on an electrophile (E⁺).
-
Alkylation: this compound readily undergoes alkylation at the β-carbon (C3) upon treatment with electrophiles such as alkyl halides.[5] The reaction proceeds through nucleophilic attack to form a new C-C bond, generating an intermediate iminium salt, which is then neutralized or hydrolyzed in subsequent steps.[8]
-
Michael Addition: The soft nucleophilic character of the β-carbon makes this scaffold an excellent donor in Michael (conjugate) additions. It reacts efficiently with α,β-unsaturated ketones, esters, and nitriles to form 1,5-dicarbonyl compounds or their equivalents after hydrolysis, a process known as the Stork Enamine reaction.[5][7]
Versatility in Heterocyclic Synthesis
The juxtaposition of the primary amine and the nitrile group provides a powerful platform for constructing fused heterocyclic rings. This structural motif is a cornerstone in the synthesis of medicinally relevant cores like pyrimidines, pyridines, and pyrazoles.[1][9][10] The reaction typically involves condensation with a bifunctional reagent, where the enamine nitrogen acts as a nucleophile and the nitrile group participates in cyclization.
A prime example is the synthesis of fused 4-aminopyrimidines, which can be achieved by reacting this compound derivatives with various one-carbon electrophiles.[1]
Sources
- 1. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enamines — Making Molecules [makingmolecules.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile: Starting Materials and Mechanistic Pathways
Executive Summary:
2-Aminocyclohex-1-ene-1-carbonitrile is a highly versatile cyclic enamine-nitrile that serves as a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems. Its unique bifunctional nature, possessing both a nucleophilic enamine and an electrophilic nitrile, allows for a diverse range of subsequent chemical transformations. This technical guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, with a core focus on the selection of starting materials and the underlying reaction mechanisms. We will explore the Thorpe-Ziegler cyclization of α,ω-dinitriles, the most direct and industrially relevant method, and contrast it with alternative strategies originating from cyclohexanone and malononitrile. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices in the synthesis of this important molecular scaffold.
Introduction: The Strategic Importance of the this compound Scaffold
The this compound core represents a privileged scaffold in organic synthesis. The conjugated β-enaminonitrile system is a stable tautomeric form of the corresponding cyanoimine, offering a unique combination of nucleophilicity at the C2 carbon and the amino group, alongside the electrophilic nature of the nitrile carbon.[1] This electronic profile makes it an ideal precursor for constructing more complex molecular architectures, including fused pyrimidines, pyridines, and other pharmacologically relevant heterocycles. Understanding the most efficient and reliable methods for its synthesis is therefore critical for process optimization and supply chain stability in research and development settings.
Primary Synthetic Pathway: The Thorpe-Ziegler Cyclization
The most robust and widely employed method for synthesizing this compound is the Thorpe-Ziegler reaction.[2][3] This reaction is an intramolecular, base-catalyzed self-condensation of an α,ω-dinitrile.[1][4][5] For the synthesis of a six-membered ring, the required starting material is a six-carbon linear dinitrile.
Starting Material: Adiponitrile (Hexanedinitrile)
The foundational starting material for this pathway is adiponitrile .
-
Structure: NC-(CH₂)₄-CN
-
Significance: Adiponitrile is a high-production-volume industrial chemical, primarily used as a precursor to hexamethylenediamine for the manufacturing of Nylon 6,6. Its widespread availability and relatively low cost make it an economically attractive starting point for large-scale synthesis.
-
Purity Considerations: For the Thorpe-Ziegler reaction, the purity of adiponitrile is crucial. The presence of monofunctional nitriles or other impurities can lead to undesired intermolecular side reactions, reducing the yield of the desired cyclic product.
Mechanism of the Thorpe-Ziegler Reaction
The reaction proceeds through a well-established ionic, stepwise mechanism initiated by a strong base.[1][6]
-
Deprotonation: A strong, non-nucleophilic base abstracts an acidic α-proton from one of the nitrile groups of adiponitrile, generating a resonance-stabilized carbanion (a nitrile enolate).[1]
-
Intramolecular Nucleophilic Attack: The generated carbanion executes an intramolecular nucleophilic attack on the electrophilic carbon of the second nitrile group within the same molecule. This key step forms the six-membered ring and results in a cyclic imine anion intermediate.[6]
-
Protonation & Tautomerization: Subsequent protonation of the imine anion, typically during aqueous workup, yields a cyclic imine. This intermediate rapidly tautomerizes to the thermodynamically more stable, conjugated β-enaminonitrile, this compound, which is the final isolated product.[1]
Caption: Workflow of the Thorpe-Ziegler cyclization of adiponitrile.
Experimental Choices: Reagents and Conditions
The success of the Thorpe-Ziegler reaction hinges on the careful selection of the base and solvent to favor the intramolecular pathway.
-
Base Selection: The base must be strong enough to deprotonate the α-carbon of the nitrile but should be non-nucleophilic to avoid reacting with the nitrile groups.
-
Sodium Hydride (NaH): A common and effective choice, as the only byproduct is hydrogen gas.
-
Alkali Metal Alkoxides (e.g., Potassium tert-butoxide, KOtBu): Also effective, though the bulkiness of the tert-butoxide group is key to minimizing nucleophilic side reactions.[1][5]
-
Lithium Hexamethyldisilazide (LHMDS): A very strong, non-nucleophilic base often used in modern protocols.[1]
-
-
Solvent: Aprotic polar solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene are preferred as they can solvate the intermediates without interfering with the reaction.[1]
-
High-Dilution Principle: To maximize the yield of the intramolecular cyclization and prevent intermolecular polymerization, the reaction is often performed under high-dilution conditions.[1] This involves the slow addition of the adiponitrile substrate to a solution of the base, ensuring that the concentration of the dinitrile remains low at all times.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established literature procedures.[7]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagent Preparation: The flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.
-
Substrate Addition: A solution of adiponitrile (1.0 equivalent) in anhydrous toluene is added dropwise from the dropping funnel to the stirred suspension over several hours at reflux temperature.
-
Reaction: The mixture is heated at reflux for an additional 4-6 hours after the addition is complete. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of ethanol, followed by water.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.
Data Summary
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaH | Toluene | Reflux | 75-85% | Generic Thorpe-Ziegler |
| KOtBu | t-BuOH | 85 | High | [5] |
| LHMDS | THF | 0 to RT | 80-90% | Modern Protocol |
Alternative Pathway: Condensation from Cyclohexanone
An alternative conceptual approach begins with the pre-formed six-membered ring of cyclohexanone and introduces the remaining functionalities through condensation with an active methylene compound, typically malononitrile.
Starting Materials
-
Cyclohexanone: A readily available, inexpensive cyclic ketone.
-
Malononitrile: A highly reactive C-H acidic compound used to introduce the nitrile group and serve as a precursor to the amino group.
Mechanistic Considerations
This pathway is mechanistically distinct and often more complex than the Thorpe-Ziegler reaction. It typically begins with a Knoevenagel condensation.[8][9]
-
Knoevenagel Condensation: In the presence of a base catalyst (e.g., piperidine, sodium acetate), cyclohexanone reacts with malononitrile to form an α,β-unsaturated dinitrile intermediate, cyclohexylidenemalononitrile.[10][11]
-
Subsequent Reactions: The direct conversion of this intermediate to the target monomer, this compound, is not the most common outcome. Cyclohexylidenemalononitrile is highly reactive and prone to further reactions, including:
-
Dimerization: It can undergo self-dimerization to form complex spiro or tricyclic structures. The specific product often depends on the catalyst and reaction conditions used.[10]
-
Multicomponent Reactions: In the presence of other reagents, it can participate in one-pot syntheses to form more complex products like tetrahydronaphthalenes.[12][13]
-
Caption: Knoevenagel condensation of cyclohexanone and malononitrile.
Challenges and Field Insights
While utilizing cyclohexanone is an attractive strategy from a retrosynthetic standpoint, it presents significant challenges in controlling the reaction to yield the desired monomeric product. The high reactivity of the cyclohexylidenemalononitrile intermediate makes this route less reliable for the specific synthesis of this compound compared to the Thorpe-Ziegler cyclization.[10] It is, however, a powerful method for generating molecular diversity and accessing different, more complex scaffolds in a single step.[12][13]
Comparison of Synthetic Routes
| Feature | Thorpe-Ziegler Route | Cyclohexanone Route |
| Primary Starting Material(s) | Adiponitrile | Cyclohexanone, Malononitrile |
| Key Transformation | Intramolecular Cyclization | Knoevenagel Condensation |
| Reliability for Target Product | High, direct, and predictable | Low, prone to side reactions and dimerization[10] |
| Scalability | Excellent, based on industrial feedstock | Moderate, control of side products is challenging |
| Atom Economy | High | Moderate (loss of water in condensation) |
| Primary Advantage | High selectivity and yield for the target molecule | Access to diverse and complex structures in one pot |
Conclusion
For the targeted and efficient synthesis of this compound, the Thorpe-Ziegler cyclization of adiponitrile remains the superior and most scientifically sound methodology. Its reliance on a readily available industrial chemical, the predictability of its intramolecular mechanism, and its proven scalability make it the preferred choice for both laboratory and industrial applications. The alternative pathway starting from cyclohexanone and malononitrile, while mechanistically interesting, is better suited for discovery chemistry efforts where the generation of diverse and complex molecular scaffolds, rather than a single target molecule, is the primary objective. A thorough understanding of these distinct pathways and the rationale behind the selection of their respective starting materials is essential for any scientist working in the field of synthetic organic chemistry.
References
- The Organic Chemistry Tutor. (2021, October 19). Thorpe-Ziegler Reaction Mechanism. YouTube. [Link]
- L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction. [Link]
- SynArchive. (n.d.). Thorpe-Ziegler Reaction. SynArchive. [Link]
- Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction.
- Mutti, F. G., et al. (2021). Sustainable chemoenzymatic approach towards α,ω-dinitriles starting from α,ω-dialdehydes or their bis-dimethyl acetals.
- Naeimi, H., et al. (2021). Synthesis of three products from cyclohexanone, benzaldehyde and malononitrile.
- Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
- Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]
- Kambe, S., et al. (1981). Studies on the Reaction of Cycloalkanones with Malonodinitrile.
- S. S. College. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
- Maji, M., & Maiti, D. (2019). The Renaissance of Organo Nitriles in Organic Synthesis.
- Johnson, F., & Nasutavicus, W. A. (1962). The Cyclization of Dinitriles by Anhydrous Halogen Acids. A New Synthesis of Isoquinolines. The Journal of Organic Chemistry. [Link]
- Various Authors. (n.d.). Thorpe–Ziegler reaction | Request PDF.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
- Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Al-Obaidi, A. S. M., et al. (2024). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
- Naeimi, H., et al. (2020). Synthesis of 1H‐isochromene from cyclohexanone, malononitrile and benzaldehyde.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Three-component condensation between amines, cyclohexanone, and malononitrile.
- Gstöttmayr, C., et al. (2022). Intramolecular Cyclization of Dinitriles via Zirconocene(IV)−Phosphorus Exchange Reactions: Synthesis of σ3,λ3-1-Phospha- and σ3,λ3-1,4-Diphospha-2,6-diazines.
- Zhang, W., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Publishing. [Link]
- Organic Chemistry Portal. (n.d.).
- Ban, H., & Tanimoto, H. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
- Sîrbu, R., et al. (2014). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Aminocyclohex-1-ene-1-carbonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminocyclohex-1-ene-1-carbonitrile, a key intermediate in organic synthesis, stands as a testament to the enduring utility of classical condensation reactions in modern chemical research. This guide provides a comprehensive overview of its historical synthesis, rooted in the principles of the Knoevenagel condensation and the Thorpe-Ziegler reaction, and details its modern preparative methodologies. We will delve into the mechanistic underpinnings of its formation, explore its spectroscopic characterization, and highlight its significance as a versatile building block in the development of novel therapeutics and other functional molecules. This document serves as a technical resource for researchers, offering both a historical perspective and practical insights into the synthesis and application of this important enamine-nitrile scaffold.
Introduction: The Emergence of a Versatile Synthetic Intermediate
This compound (C₇H₁₀N₂) is a bifunctional molecule featuring a nucleophilic enamine and an electrophilic nitrile group within a six-membered carbocyclic framework. This unique structural arrangement makes it a highly valuable precursor in heterocyclic chemistry and a sought-after building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its discovery and synthesis are not attributable to a single breakthrough moment but rather evolved from the foundational work on condensation reactions of active methylene compounds with carbonyls, pioneered in the late 19th and early 20th centuries.
The historical context for the synthesis of this compound is firmly planted in the legacy of the Knoevenagel condensation , first described by Emil Knoevenagel in 1894, and the mechanistically related Thorpe reaction , discovered by Jocelyn Field Thorpe in 1904. These reactions laid the groundwork for the base-catalyzed condensation of compounds with active methylene groups, such as malononitrile, with aldehydes and ketones. The intramolecular variant of the Thorpe reaction, the Thorpe-Ziegler reaction , further expanded the synthetic chemist's toolkit for the formation of cyclic systems.
While a definitive first synthesis of this compound is not prominently documented, its preparation is a direct application of these classical reactions, specifically the condensation of cyclohexanone with malononitrile. A notable early investigation into a closely related reaction was published by Franklin S. Prout and his colleagues in 1973, which detailed a kinetic study of the Knoevenagel condensation between 3-methyl-cyclohexanone and malononitrile. This work provides a strong historical and chemical precedent for the synthesis of the title compound.
Foundational Synthesis: The Condensation of Cyclohexanone and Malononitrile
The most direct and widely employed method for the synthesis of this compound is the base-catalyzed condensation of cyclohexanone with malononitrile. This reaction is a classic example of a Knoevenagel condensation, which proceeds through a series of well-understood steps.
Reaction Mechanism
The reaction is initiated by the deprotonation of the acidic α-hydrogen of malononitrile by a base, forming a resonance-stabilized carbanion. This is followed by the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide intermediate then undergoes dehydration to yield the enamine product.
Caption: Mechanism of the Knoevenagel condensation for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
The synthesis of this compound is a robust and reproducible procedure. The following protocol is a representative example of a laboratory-scale synthesis.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Piperidine (or other suitable base, e.g., sodium ethoxide)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in ethanol, add malononitrile (1.0 eq).
-
To this mixture, add a catalytic amount of piperidine (e.g., 0.1 eq).
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60°C) to facilitate the reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford this compound.
Self-Validation: The success of the synthesis can be readily validated by the physical properties of the product, which should be a white to off-white crystalline solid. Further confirmation is achieved through spectroscopic analysis, as detailed in Section 3.
| Reactant | Molar Ratio | Catalyst | Solvent | Temperature | Typical Yield |
| Cyclohexanone | 1.0 | Piperidine | Ethanol | Room Temp - 60°C | >80% |
| Malononitrile | 1.0 |
Spectroscopic Characterization
The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclohexene ring and the amine group. The allylic and aliphatic protons will appear as multiplets in the upfield region, while the protons of the amino group will typically appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the sp² carbons of the double bond and the nitrile group, as well as the sp³ carbons of the cyclohexene ring.
| Assignment | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| C1-CN | - | ~120 |
| C2-NH₂ | - | ~160 |
| NH₂ | Broad singlet | - |
| Cyclohexene ring protons | Multiplets | ~20-40 (sp³), ~100-110 (sp²) |
Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3400-3200 | Two bands for the primary amine |
| C≡N stretch | ~2220 | Strong, sharp absorption for the nitrile |
| C=C stretch | ~1650 | Absorption for the double bond |
| C-H stretch (sp³) | 2950-2850 | Aliphatic C-H bonds |
Applications in Drug Discovery and Development
The enamine-nitrile scaffold of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the enamine functionality can participate in various cyclization and annulation reactions.
While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motif is present in numerous pharmacologically active compounds. For instance, the aminocyclohexane ring is a key feature in various therapeutic agents. Furthermore, the nitrile group is a common pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
The synthetic utility of this compound is exemplified in its potential to serve as a precursor for the synthesis of substituted quinolines, pyrimidines, and other fused heterocyclic systems, which are prevalent in drug molecules. For example, it can be envisioned as a starting material in the synthesis of compounds with potential applications as kinase inhibitors, ion channel modulators, or central nervous system agents.
A closely related compound, 2-(1-cyclohexenyl)ethylamine, which can be synthesized from 1-cyclohexene-1-acetonitrile, is recognized as an important intermediate in pharmaceutical synthesis. This highlights the value of the cyclohexene-nitrile framework in the development of new drugs.
Conclusion: A Timeless Building Block for Future Innovation
This compound, a product of well-established and robust chemical transformations, continues to be a relevant and valuable tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis, based on the foundational principles of the Knoevenagel condensation, allows for its ready accessibility. The dual functionality of the enamine and nitrile groups provides a versatile platform for the construction of a diverse array of complex molecules. As the demand for novel therapeutic agents continues to grow, the importance of such fundamental building blocks in drug discovery and development is undeniable. This guide has provided a comprehensive overview of the historical context, synthesis, characterization, and potential applications of this compound, underscoring its enduring significance in the field of organic chemistry.
References
- Prout, F. S., Beaucaire, V. D., Dyrkacz, G. R., Koppes, W. M., Kuznicki, R. E., Marlewski, T. A., Pienkowski, J. J., & Puda, J. M. (1973). Knoevenagel Reaction. Kinetic study of the reaction of (+)-3-methyl-cyclohexanone with malononitrile. The Journal of Organic Chemistry, 38(8), 1517–1519.
- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94–130.
- Knoevenagel, E. (1894). Ueber eine Darstellungsweise der Glutarsäure. Berichte der deutschen chemischen Gesellschaft, 27(2), 2345–2346.
- MOLBASE. (n.d.). 2-aminocyclohexene-1-carbonitrile.
- Google Patents. (2016). CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof.
Quantum chemical calculations for 2-Aminocyclohex-1-ene-1-carbonitrile
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Aminocyclohex-1-ene-1-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, a versatile β-enaminonitrile intermediate crucial in synthetic and medicinal chemistry. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind computational choices. We detail robust protocols for geometry optimization, electronic structure analysis, spectroscopic prediction, and the investigation of tautomerism, grounded in Density Functional Theory (DFT). The guide emphasizes the use of computational data to predict reactivity, stability, and spectral signatures, thereby accelerating research and development. All methodologies are validated by authoritative, cited literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a member of the β-enaminonitrile family, a class of compounds prized for their unique electronic properties and synthetic versatility.[1] The conjugated system formed by the amine, the alkene, and the nitrile groups creates a push-pull electronic effect, making the molecule a valuable precursor for the synthesis of a wide array of heterocyclic systems.[2][3]
Notably, this scaffold is a key starting material in the Gewald multicomponent reaction, a one-pot synthesis of highly substituted 2-aminothiophenes, which are themselves important pharmacophores.[4][5][6] Given its role as a foundational building block, a deep understanding of its structural, electronic, and reactive properties is paramount.
Quantum chemical calculations offer a powerful, non-invasive lens through which to study this molecule. By solving approximations of the Schrödinger equation, we can model its behavior at the atomic level.[7] This in silico approach allows us to:
-
Determine the most stable three-dimensional structure.
-
Predict its reactivity towards electrophiles and nucleophiles.
-
Investigate the equilibrium between its different tautomeric forms, a critical consideration in drug design.[8]
-
Simulate its spectroscopic signatures (IR, Raman, NMR) to aid in experimental characterization.[9]
This guide provides the theoretical and practical foundation for performing such calculations, enabling researchers to derive meaningful, predictive insights.
Theoretical Foundation & Computational Strategy
The reliability of any computational study hinges on the appropriate selection of theoretical methods. Our strategy is built upon Density Functional Theory (DFT), which offers an exceptional balance of computational cost and accuracy for organic molecules.[7][10]
Pillar 1: Density Functional Theory (DFT) DFT calculates the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that is widely used and provides excellent results for the geometries and vibrational frequencies of a broad range of organic molecules.[9][11]
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This functional is highly recommended for studies involving reaction kinetics, thermodynamics, and non-covalent interactions, making it suitable for investigating reaction mechanisms or tautomeric equilibria.[4][12]
Pillar 2: The Basis Set The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople Style (e.g., 6-311++G(d,p)): This is a popular and robust choice. The "6-311" indicates the number of functions used for core and valence electrons. The "++G" adds diffuse functions to handle anions and weak interactions, while "(d,p)" adds polarization functions to allow for non-spherical electron distribution, which is essential for describing bonding accurately.[11][13]
-
Dunning Style (e.g., aug-cc-pVTZ): Correlation-consistent basis sets like this are generally more systematic and can be used to extrapolate to the complete basis set limit, though they are more computationally expensive. The "aug" prefix indicates the addition of diffuse functions.[4]
Pillar 3: Solvation Effects Reactions and measurements are typically performed in solution. The solvent can significantly influence molecular properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , are efficient ways to account for bulk solvent effects by treating the solvent as a continuous dielectric medium.[4][14]
The overall computational workflow is visualized below.
Caption: Workflow for determining relative tautomer stability.
Analysis & Interpretation of Results
Raw computational data is only useful when correctly interpreted. This section details how to translate output numbers into chemical insights.
Structural Parameters
The optimized geometry provides bond lengths, bond angles, and dihedral angles. These should be compared with experimental data (e.g., from X-ray crystallography) if available for validation. For β-enaminonitriles, key parameters to inspect include the C=C and C-N bond lengths within the enamine moiety, which provide insight into the degree of electron delocalization. [10] Table 1: Exemplary Calculated Structural Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N-C (amine) | 1.37 Å |
| C=C (alkene) | 1.36 Å | |
| C-C (alkene-CN) | 1.43 Å | |
| C≡N (nitrile) | 1.16 Å | |
| Bond Angle | N-C=C | 121.5° |
| C=C-C (CN) | 120.8° |
Note: These are representative values based on similar structures. Actual calculations must be performed for precise data.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are central to chemical reactivity.
-
HOMO: Represents the outermost electrons and is associated with the ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to have significant density on the amine nitrogen and the alkene double bond.
-
LUMO: Represents the lowest energy site to accept electrons (electrophilicity). The LUMO is likely to be localized on the electron-withdrawing nitrile group and the adjacent carbon.
-
Energy Gap (ΔE = ELUMO - EHOMO): As previously noted, this gap correlates with chemical stability and reactivity. A smaller gap facilitates electronic transitions and indicates higher reactivity. [14][15] Table 2: Exemplary Calculated Electronic Properties (B3LYP/6-311++G(d,p))
Property Value (eV) Significance HOMO Energy -5.85 Electron-donating ability LUMO Energy -0.95 Electron-accepting ability HOMO-LUMO Gap 4.90 Chemical reactivity/stability index Note: Values are illustrative.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual guide to the charge distribution. For this molecule, one would expect to see:
-
Negative Potential (Red): Around the nitrogen of the nitrile group and potentially the amine nitrogen, indicating regions susceptible to electrophilic attack.
-
Positive Potential (Blue): Around the amine hydrogens, indicating sites for nucleophilic interaction or hydrogen bonding.
Vibrational Spectra
The frequency calculation predicts the positions and intensities of IR and Raman bands. This is invaluable for interpreting experimental spectra. Key vibrational modes to look for include:
-
N-H stretching (amine): ~3300-3500 cm⁻¹
-
C≡N stretching (nitrile): ~2220-2260 cm⁻¹
-
C=C stretching (alkene): ~1600-1680 cm⁻¹
Comparing the calculated spectrum to an experimental one can confirm the identity and purity of a synthesized compound. [9][16]
Application Case Study: The Gewald Reaction Mechanism
The methods described can be extended to model entire reaction pathways. The Gewald reaction, which uses this compound's precursors (cyclohexanone and malononitrile) to form a 2-aminothiophene, is a perfect example. [17]A computational study could:
-
Model the initial Knoevenagel condensation between cyclohexanone and malononitrile. [4]2. Calculate the reaction pathway for the addition of sulfur.
-
Locate the transition state for the ring-closing cyclization step.
-
Model the final tautomerization to the aromatic thiophene product.
By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed, providing deep mechanistic insight that is difficult to obtain experimentally. [12]
Conclusion
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern chemist. For a molecule like this compound, these methods transform our understanding from a static 2D structure to a dynamic 3D model with predictable chemical behavior. By following the robust, validated protocols outlined in this guide, researchers in drug discovery and materials science can effectively probe molecular structure, stability, reactivity, and spectroscopy. This in silico approach not only complements experimental work but also provides predictive power to guide synthesis, rationalize outcomes, and accelerate the design of novel molecules with desired properties.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21163863, 2-Aminocyclohexane-1-carbonitrile.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139375, Cyclohex-2-ene-1-carbonitrile.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5314127, 1-Methylcyclohex-2-ene-1-carbonitrile.
- SpectraBase (n.d.). Cyclohex-2-ene-1-carbonitrile.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 287275, 2-Amino-1-cyclopentene-1-carbonitrile.
- Škendrić, S., et al. (2021). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery.
- ResearchGate (n.d.). HOMO-LUMO plots for a-aminonitrile (1) obtained at the B3LYP/6-311++G (d,p) level.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Al-Dies, A. M., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules.
- Hafez, T. S., et al. (2014). Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. Bioorganic & Medicinal Chemistry Letters.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications.
- Sławiński, J., et al. (2021). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules.
- NIST (n.d.). 2-Cyclohexene-1-carbonitrile. In NIST Chemistry WebBook.
- Al-Dies, A. M., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]-Chromene Moiety. ResearchGate.
- Wang, X., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. Organic Chemistry Frontiers.
- ResearchGate (n.d.). Vibrational spectra, DFT calculations, conformational stabilities and assignments of the fundamentals of the 1-butylpiperazine.
- MOLBASE (n.d.). 2-aminocyclohexene-1-carbonitrile.
- ResearchGate (n.d.). Spectroscopic study of NH-tautomerism in novel cycloketo-tetraphenylporphyrins.
- Ahamed, M. B., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics.
- PlumX Metrics (n.d.). Synthesis, cytotoxic activity, crystal structure, DFT, molecular docking study of some heterocyclic compounds incorporating benzo [f] chromene moieties.
- Hafez, T. S., et al. (2014). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed.
- Dudley, G. B., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules.
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry.
- Wang, X., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of b- enaminonitriles, 4-aminopyrimidines and. SciSpace.
- ResearchGate (n.d.). Synthesis, crystal structure, hirshfeld study, DFT analysis, molecular docking study, antimicrobial activity of β-enaminonitrile bearing 1H-pyran.
- ResearchGate (n.d.). Assignment of vibrational spectra of labdatriene derivatives and ambers: A combined experimental and density functional theoretical study.
- Cirilli, R., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules.
- Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica.
- ResearchGate (n.d.). The Gewald Multicomponent Reaction.
- Al-Naggar, A. A. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate.
- Weiss, U., et al. (1985). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2.
- Croucher, M., et al. (2020). Single Excitation Energies Obtained from the Ensemble “HOMO– LUMO Gap”: Exact Results and Approximations. Griffith Research Online.
- Semantic Scholar (n.d.). Phototransformations of 2,3-Diamino-2-Butenedinitrile (DAMN) Monomers Isolated in Low-Temperature Argon Matrix.
- Scarpato, R., et al. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Molecules.
- ResearchGate (n.d.). Synthesis and Characterization of Enaminone Derivatives of Barbituric Acid.
Sources
- 1. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
CAS number and nomenclature for 2-Aminocyclohex-1-ene-1-carbonitrile
An In-Depth Technical Guide to 2-Aminocyclohex-1-ene-1-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic organic chemistry. As an enaminonitrile, this compound embodies a unique combination of nucleophilic and electrophilic centers, rendering it a highly versatile building block for the synthesis of complex heterocyclic systems. This document delves into its nomenclature, established synthetic pathways with mechanistic details, chemical reactivity, and significant applications, particularly in the realm of drug discovery and materials science. We will explore the causality behind its synthesis via the Thorpe-Ziegler cyclization and elucidate its potential as a scaffold for developing novel molecular architectures. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable compound.
Compound Identification and Nomenclature
This compound is a cyclic organic compound featuring a six-membered ring containing a double bond, an amino group, and a nitrile group. These functional groups are conjugated, which dictates the compound's characteristic reactivity.
The systematic IUPAC name for this compound is This compound . The numbering of the cyclohexene ring begins at the carbon atom of the double bond that is attached to the nitrile group, proceeding through the double bond to the carbon bearing the amino group.
While this compound is a logical and synthetically accessible molecule, it is less commonly documented in major chemical databases compared to its five-membered ring analog, 2-amino-1-cyclopentene-1-carbonitrile (CAS No. 2941-23-3).[1] The saturated analog, 2-aminocyclohexane-1-carbonitrile, is also documented under CAS No. 586965-84-6.[2] Researchers should be precise in their nomenclature to avoid confusion between these related structures.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | IUPAC Rules[3] |
| Synonyms | 1-Amino-2-cyanocyclohexene | Common Usage[4] |
| Molecular Formula | C₇H₁₀N₂ | Calculated |
| Molecular Weight | 122.17 g/mol | Calculated |
| Canonical SMILES | C1CCC(=C(N)C#N)C1 | Calculated |
Synthesis and Mechanistic Insights: The Thorpe-Ziegler Cyclization
The most direct and established route for synthesizing this compound is the intramolecular Thorpe-Ziegler reaction.[5][6] This powerful carbon-carbon bond-forming reaction transforms an aliphatic dinitrile into a cyclic α-cyano enamine.[7] For the synthesis of the target six-membered ring, the required precursor is adiponitrile (hexanedinitrile).
Causality of Experimental Choices
The reaction is catalyzed by a strong, non-nucleophilic base, such as sodium hydride (NaH) or an alkali metal alkoxide (e.g., potassium tert-butoxide).[7] The choice of a strong base is critical to deprotonate the α-carbon of the nitrile, generating a resonance-stabilized carbanion. A non-nucleophilic base is essential to prevent competitive side reactions, such as addition to the electrophilic nitrile carbon. The reaction must be conducted under strictly anhydrous conditions, as the presence of water or other protic solvents would immediately quench the carbanion intermediate and could also lead to hydrolysis of the nitrile groups. High-dilution conditions are often employed in the Thorpe-Ziegler reaction to favor the intramolecular cyclization over intermolecular polymerization, although this is less critical for the formation of stable 5- and 6-membered rings.[7]
Reaction Mechanism
The mechanism proceeds through several distinct steps:
-
Deprotonation: The strong base abstracts an acidic α-proton from one of the nitrile groups of adiponitrile, forming a nitrile-stabilized carbanion.
-
Intramolecular Cyclization: The nucleophilic carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule, forming a six-membered cyclic imine anion.
-
Tautomerization/Protonation: Upon aqueous workup, the intermediate is protonated. It rapidly tautomerizes to the more stable, conjugated enamine form, yielding the final product, this compound.
Visualization of the Synthesis Pathway
Caption: Thorpe-Ziegler cyclization of adiponitrile.
Detailed Experimental Protocol
This protocol is a representative example based on established procedures for the Thorpe-Ziegler reaction.[8]
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add 60% sodium hydride dispersion (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Solvent Addition: Add anhydrous toluene via cannula and stir the suspension.
-
Reactant Addition: Dissolve adiponitrile (1.0 eq.) in anhydrous toluene and add it dropwise to the NaH suspension over 30 minutes. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of ethanol to destroy any excess NaH, followed by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay between its three functional groups, which form a conjugated enaminonitrile system.
-
Enamine Moiety: The electron-donating amino group increases the electron density of the C2-C1 double bond, making the C1 carbon atom nucleophilic. The amino group itself can also act as a nucleophile.
-
Nitrile Group: The electron-withdrawing cyano group polarizes the double bond and serves as a versatile chemical handle. It can undergo hydrolysis to a carboxylic acid, reduction to a primary amine, or participate in addition reactions.[9]
-
Tautomerism: The compound exists predominantly in the enamine tautomer form due to the stability conferred by the conjugated system. However, it can exist in equilibrium with its less stable α-imino nitrile tautomer.[10] This property is crucial for its role in certain condensation reactions.
This trifunctional nature makes it an exceptionally useful A-B-C type building block for constructing more complex molecules, especially heterocycles.[11][12]
Applications in Research and Development
The primary application of this compound is as a versatile precursor in heterocyclic synthesis. The arrangement of its functional groups allows it to participate in a variety of cyclocondensation reactions to form fused ring systems.
Synthesis of Heterocyclic Scaffolds
Enaminonitriles are well-established starting materials for a diverse array of heterocyclic compounds, including pyridines, pyrimidines, pyrazoles, and thiazoles.[13][14] The amino and nitrile groups can react with various bifunctional reagents to construct new rings. For example, reaction with 1,3-dielectrophiles can lead to the formation of fused pyrimidine rings, which are common scaffolds in many biologically active molecules.
Role in Drug Discovery
The nitrile group is a recognized "pharmacophore" and is present in over 30 FDA-approved drugs.[15] It is metabolically stable and can act as a hydrogen bond acceptor, mimicking a carbonyl group, which can be critical for binding to biological targets.[15] Intermediates like this compound are therefore highly valuable in medicinal chemistry for several reasons:
-
Scaffold Hopping: It provides a core structure that can be elaborated to create libraries of compounds for high-throughput screening.
-
Bioisosteric Replacement: The enaminonitrile moiety can serve as a bioisostere for other functional groups, helping to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Access to Privileged Structures: It enables the synthesis of fused heterocyclic systems like thienopyrimidines or quinazolines, which are considered "privileged structures" due to their frequent appearance in successful drugs.[16]
Visualization of Application Workflow
Caption: Synthetic utility for heterocyclic scaffolds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from closely related structures like 2-amino-1-cyclopentene-1-carbonitrile (CAS 2941-23-3).[17][18][19] These compounds are generally classified as harmful.
Table 2: Anticipated GHS Hazard Classifications
| Hazard Class | GHS Code | Statement | Source |
|---|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed | [1][18] |
| Acute Dermal Toxicity | H312 | Harmful in contact with skin | [1][18] |
| Skin Irritation | H315 | Causes skin irritation | [1][17] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][17] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled | [1][18] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[18] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.[17]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[17]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[18]
-
Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Some related compounds are light-sensitive and hygroscopic, so storage in a dark place under an inert atmosphere is recommended.[20][21] Keeping the material refrigerated is often advised.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18] Do not release into the environment.[17]
Conclusion
This compound stands as a molecule of significant synthetic potential. Its straightforward synthesis via the Thorpe-Ziegler cyclization of an inexpensive starting material makes it an attractive intermediate for both academic research and industrial applications. The compound's unique electronic and structural features, defined by its conjugated enaminonitrile system, provide a versatile platform for the construction of diverse and complex heterocyclic scaffolds. For professionals in drug discovery and materials science, a thorough understanding of its reactivity and handling is essential to fully exploit its capabilities as a powerful molecular building block.
References
- Vertex AI Search. (n.d.). The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. Retrieved January 10, 2026.
- Thermo Fisher Scientific. (2012, February 27). SAFETY DATA SHEET: 3-Aminocrotononitrile. Retrieved January 10, 2026.
- Thermo Fisher Scientific. (n.d.).
- PubChem. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile. National Center for Biotechnology Information.
- Lorente, A., et al. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry, 73(9), 1546-1555.
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis.
- Wikipedia. (n.d.). Thorpe reaction.
- Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction.
- Wang, L., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(43), 28245-28249. [Link]
- Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.
- PubChem. (n.d.). Cyclohex-2-ene-1-carbonitrile. National Center for Biotechnology Information.
- Madkour, H. M. F., et al. (2008). Synthetic utility of enaminonitrile moiety in heterocyclic synthesis. Chemistry of Heterocyclic Compounds, 44(2), 147-155.
- Al-Omran, F., et al. (2010). Enaminones as Building Blocks in Heterocyclic Syntheses. Molecules, 15(9), 6417-6444. [Link]
- Chemistry Stack Exchange. (2017, November 27). Assigning the IUPAC name of this compound.
- Kysil, A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(45), 30465-30477. [Link]
- Abu-Shanab, F. A., et al. (2012). β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. Journal of Sulfur Chemistry, 33(5), 499-514.
- Bondock, S., et al. (2014). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
- SpectraBase. (n.d.). Cyclohex-2-ene-1-carbonitrile.
- Chemistry Stack Exchange. (2021, July 28). Tautomerism between cyclohex-2-en-1-one and cyclohex-3-en-1-one.
- The Organic Chemistry Tutor. (2020, December 7). Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry [Video]. YouTube.
- Pihlaja, K. (2007). Tautomerism and Fragmentation of Biologically Active Hetero Atom (O, N)-Containing Acyclic and Cyclic Compounds under Electron Impact. UTUPub.
Sources
- 1. 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2-Amino-cyclohex-1-encarbonitril; 2-Aminocyclohex-1-enecarbonitrile; 1-amino-2-cyanocyclohexene; 2-amino-cyclohex-2-ene carbonitrile; this compound; 2-amino-1-cyano-1-cyclohexene | Chemrio [chemrio.com:9999]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. nbinno.com [nbinno.com]
Solubility characteristics of 2-Aminocyclohex-1-ene-1-carbonitrile
An In-Depth Technical Guide to the Solubility Characteristics of 2-Aminocyclohex-1-ene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of this compound, a key β-enaminonitrile intermediate, is critical for its effective application in organic synthesis and drug discovery. This guide provides a comprehensive analysis of its solubility characteristics, moving beyond simple data points to explain the underlying chemical principles. We synthesize information from its common synthetic routes, such as the Thorpe-Ziegler reaction, and purification protocols to build a predictive and practical framework. This document details theoretical solubility predictions based on molecular structure, provides qualitative solubility profiles inferred from procedural analysis, and presents a rigorous, step-by-step protocol for the experimental determination of solubility via the industry-standard shake-flask method. This guide is designed to empower researchers to handle, purify, and formulate this versatile chemical scaffold with confidence and scientific rigor.
Introduction and Molecular Overview
This compound is a bifunctional molecule featuring a nucleophilic enamine moiety and an electron-withdrawing nitrile group on a cyclohexene scaffold. This arrangement makes it a valuable precursor for the synthesis of diverse heterocyclic compounds, including pyrimidines and pyridines, which are prevalent in medicinal chemistry.[1] The efficacy of its use in reaction kinetics, purification (e.g., recrystallization), and formulation for screening is fundamentally governed by its solubility. An accurate understanding of its behavior in various solvent systems is therefore not merely a matter of record-keeping but a prerequisite for efficient and successful research and development.
The compound is typically synthesized via the intramolecular Thorpe-Ziegler reaction of adiponitrile, catalyzed by a strong base.[2][3][4][5] The solvents and workup procedures used in this synthesis provide critical, practical insights into its solubility profile.
Physicochemical Properties & Theoretical Solubility Profile
The solubility of a compound is dictated by its molecular structure. This compound possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value (for 2-Aminocyclohexane-1-carbonitrile) | Reference | Rationale for Relevance |
| Molecular Formula | C₇H₁₀N₂ | Inferred | The presence of two nitrogen atoms introduces polarity. |
| Molecular Weight | 122.17 g/mol | Inferred | Affects molar solubility calculations. |
| Key Functional Groups | Primary Amine (-NH₂), Nitrile (-C≡N), Alkene (C=C) | N/A | Amine group is a hydrogen bond donor; Nitrile is a hydrogen bond acceptor. These dominate interactions with polar protic solvents. |
| Predicted Polarity | Intermediate | N/A | The polar amine and nitrile groups are appended to a moderately non-polar cyclohexene hydrocarbon backbone. |
Structural Analysis of Solubility
The principle of "like dissolves like" provides a foundational prediction of solubility:
-
Polar Protic Solvents (e.g., Water, Ethanol): The primary amine (-NH₂) can act as a hydrogen bond donor, and both the amine and nitrile (-C≡N) nitrogens can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents. However, the non-polar C₆ hydrocarbon ring will limit solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., THF, DMSO, Acetone): These solvents cannot donate hydrogen bonds but can accept them. The molecule's dipole moment, arising from the polar functional groups, allows for favorable dipole-dipole interactions, suggesting good solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar cyclohexene backbone allows for some van der Waals interactions, but these are unlikely to overcome the strong intermolecular hydrogen bonding between the amine and nitrile groups of the solute itself. Therefore, solubility is expected to be low.
Caption: Predicted interactions between functional moieties of the solute and different solvent classes.
Qualitative and Inferred Solubility Profile
While quantitative public data is scarce, a reliable qualitative profile can be constructed from documented synthesis and purification procedures. The Thorpe-Ziegler synthesis is commonly performed in solvents like THF, and workup often involves precipitation in water, followed by recrystallization from an alcohol.[1][6]
Table 2: Inferred Solubility Characteristics of this compound
| Solvent Class | Example Solvent(s) | Inferred Solubility | Rationale & Citation |
| Water | Water | Insoluble / Very Low | Product precipitates when the reaction mixture is poured into ice-water during workup.[6] |
| Alcohols | Ethanol, Propan-2-ol | Soluble (especially when heated) | Commonly used as a recrystallization solvent, indicating high solubility in hot solvent and lower solubility in cold solvent.[6] |
| Ethers | Diethyl Ether | Insoluble / Poor | Used as an anti-solvent to precipitate the product from an ethanol solution.[6] |
| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble / Freely Soluble | Often used as the reaction solvent for the Thorpe-Ziegler synthesis, requiring the starting materials and intermediates to be well-solvated.[1][2] |
| Halogenated | Dichloromethane (DCM) | Likely Soluble | Solvents of intermediate polarity are generally effective for compounds with mixed polarity. |
| Non-Polar Hydrocarbons | Hexane, Heptane | Insoluble / Poor | Often used as an anti-solvent in two-solvent recrystallizations for similar compounds to induce precipitation.[7] |
Protocol: Experimental Determination of Equilibrium Solubility
To generate quantitative, trustworthy data, the Saturation Shake-Flask method is the gold standard.[8][9] This protocol provides a self-validating system to determine equilibrium solubility at a controlled temperature.
Materials and Equipment
-
This compound (solid)
-
Selected solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Workflow Diagram
Sources
- 1. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe_reaction [chemeurope.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. reddit.com [reddit.com]
- 8. mt.com [mt.com]
- 9. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Elucidation of 2-Aminocyclohex-1-ene-1-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Preamble: The Structural Imperative
In the landscape of synthetic chemistry and drug development, 2-aminocyclohex-1-ene-1-carbonitrile stands as a pivotal structural motif and a versatile intermediate. Its enamine-nitrile functionality makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including pyridines and pyrimidines, which are core scaffolds in many pharmaceutical agents. The unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a foundational requirement for ensuring the integrity of subsequent synthetic transformations and the ultimate efficacy and safety of a target molecule. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of spectroscopic and crystallographic analysis.
Part 1: Synthesis via Thorpe-Ziegler Cyclization
The most common and efficient route to this compound is the intramolecular cyclization of adiponitrile, a reaction known as the Thorpe-Ziegler reaction.[1][2] This base-catalyzed condensation is a powerful method for forming five- and six-membered rings.[3]
Causality of the Method
The choice of the Thorpe-Ziegler reaction is dictated by its efficiency in converting a readily available linear dinitrile into the desired cyclic enaminonitrile. The reaction mechanism hinges on the acidity of the α-protons to the nitrile groups. A strong, non-nucleophilic base is required to generate a carbanion, which then acts as an intramolecular nucleophile.[2] The subsequent tautomerization to the more stable enamine form drives the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium hydride (NaH) as a 60% dispersion in mineral oil. The system is flushed with dry nitrogen.
-
Reagent Addition: Adiponitrile is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium hydride at room temperature.
-
Reaction Execution: The reaction mixture is heated to reflux (approx. 110°C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the mixture is cooled to room temperature and quenched by the slow addition of ethanol to destroy excess NaH, followed by the addition of water.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound as a solid.
Visualization: Synthetic Workflow
Caption: Workflow for the Thorpe-Ziegler synthesis.
Part 2: Spectroscopic and Crystallographic Analysis
The confirmation of the synthesized product's identity requires a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is the first line of analysis, offering rapid confirmation of the key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] The presence of the amine (N-H), nitrile (C≡N), and alkene (C=C) groups gives rise to characteristic absorption bands.
Expected Absorptions:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3450 - 3300 cm⁻¹ | A characteristic pair of sharp to medium peaks confirms the -NH₂ group.[5] |
| Nitrile | C≡N Stretch | 2260 - 2200 cm⁻¹ | A strong, sharp peak. Conjugation with the C=C bond may slightly lower the frequency. |
| Alkene | C=C Stretch | 1650 - 1600 cm⁻¹ | This peak confirms the double bond within the ring. |
| Alkane/Alkene | C-H Stretch | 3100 - 2850 cm⁻¹ | Bands above 3000 cm⁻¹ are for sp² C-H, while those below are for sp³ C-H stretches.[4] |
| Amine | N-H Bend | 1650 - 1580 cm⁻¹ | This bending vibration may overlap with the C=C stretch. |
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid, purified product is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of ¹H and ¹³C atoms.[6]
¹H NMR Spectroscopy Insights:
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.
-
-NH₂ Protons: Expected to appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration. Adding a drop of D₂O will cause the signal to disappear due to H-D exchange, confirming its identity.[5]
-
Allylic Protons (-CH₂-C=C): These protons adjacent to the double bond will be deshielded and appear downfield compared to other methylene groups.
-
Aliphatic Protons (-CH₂-): The remaining two methylene groups in the ring will appear as complex multiplets in the typical aliphatic region.
¹³C NMR Spectroscopy Insights:
The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
-
C=C Carbons: The two sp² hybridized carbons of the double bond will appear significantly downfield. The carbon bearing the amino group (C1) will be further downfield than the carbon bearing the nitrile group (C2).
-
Nitrile Carbon (-C≡N): This carbon has a characteristic chemical shift in the 115-125 ppm range.
-
Aliphatic Carbons (-CH₂-): The four sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region of the spectrum.
Predicted NMR Data Summary:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Comments |
| ¹H | 4.5 - 5.5 | Broad Singlet | -NH₂ protons; exchangeable with D₂O. |
| ¹H | 2.0 - 2.5 | Multiplet | Allylic -CH₂- protons. |
| ¹H | 1.5 - 2.0 | Multiplet | Other ring -CH₂- protons. |
| ¹³C | 150 - 160 | Singlet | C1 (C-NH₂). |
| ¹³C | 115 - 125 | Singlet | -C≡N carbon. |
| ¹³C | 85 - 95 | Singlet | C2 (C-CN). |
| ¹³C | 20 - 40 | Multiple Singlets | Four sp³ ring carbons. |
Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns.[7]
-
Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₀N₂. Its monoisotopic mass is approximately 122.08 Da. A high-resolution mass spectrometer (HRMS) can confirm this mass to within a few parts per million, validating the elemental composition.
-
Nitrogen Rule: The compound contains two (an even number of) nitrogen atoms, so its nominal molecular weight is an even number (122), which is consistent with the Nitrogen Rule.[5]
-
Fragmentation: Electron Ionization (EI) MS will cause the molecular ion to fragment. Key fragmentation pathways could include the loss of a hydrogen atom (M-1), the loss of HCN (M-27), or cleavage of the ring, providing further structural corroboration.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[8] It determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and conformational details.
Key Information Gained:
-
Connectivity: Confirms the cyclic structure and the placement of the amine and nitrile substituents.
-
Bond Lengths: Measures the C=C, C-C, C-N, and C≡N bond lengths, which can provide insight into electronic effects like conjugation.
-
Conformation: Determines the conformation of the cyclohexene ring, which typically adopts a non-planar 'sofa' or 'half-chair' arrangement.[9]
Workflow: Single-Crystal X-ray Diffraction
Caption: High-level workflow for X-ray crystallography.
Part 3: Data Integration and Structural Confirmation
The strength of the elucidation process lies in the convergence of data from all techniques. No single method provides the complete picture, but together they form a self-validating system.
-
IR confirms the presence of the required functional groups (-NH₂, -C≡N, C=C).
-
MS confirms the molecular weight and elemental formula (C₇H₁₀N₂).
-
NMR maps out the C-H framework, showing the correct number and types of protons and carbons, and their connectivity.
-
X-ray Crystallography , if a suitable crystal is obtained, provides the final, definitive proof of the entire molecular architecture.
Visualization: Convergent Analytical Logic
Caption: Convergence of analytical data for structural proof.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a suite of modern analytical techniques. From the confirmation of its synthesis via the Thorpe-Ziegler reaction to the detailed mapping of its atomic framework, each method provides critical, complementary information. The convergence of data from IR, NMR, and mass spectrometry, ideally crowned by the definitive evidence of X-ray crystallography, ensures the absolute structural integrity of this important chemical intermediate, paving the way for its confident use in research and development.
References
- Vertex AI Search. (n.d.). The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. Retrieved January 10, 2026.
- Lorente, A., Galan, C., Fonseca, I., & Sanz-Aparicio, J. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry, 73(9), 1546-1555.
- BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Thorpe reaction. Retrieved January 10, 2026. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. Retrieved January 10, 2026. [Link]
- Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved January 10, 2026. [Link]
- Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved January 10, 2026. [Link]
- SpectraBase. (n.d.). 2-Amino-1-cyclohexene-1-carbonitrile. Retrieved January 10, 2026. [Link]
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. Retrieved January 10, 2026. [Link]
- Wang, Y., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(35), 22965-22969. [Link]
- PubChem. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile. Retrieved January 10, 2026. [Link]
- SpectraBase. (n.d.). Cyclohex-2-ene-1-carbonitrile. Retrieved January 10, 2026. [Link]
- PubChem. (n.d.). Cyclohex-2-ene-1-carbonitrile. Retrieved January 10, 2026. [Link]
- LookChem. (2025, May 20). 2-cyclohexene-1-carbonitrile. Retrieved January 10, 2026. [Link]
- University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Retrieved January 10, 2026. [Link]
- Wikipedia. (n.d.). X-ray crystallography. Retrieved January 10, 2026. [Link]
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 10, 2026. [Link]
- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved January 10, 2026. [Link]
- The Pharma Innovation. (2024, April 22). A review on x-ray crystallography and it's applications. Retrieved January 10, 2026. [Link]
- MOLBASE. (n.d.). 2-aminocyclohexene-1-carbonitrile. Retrieved January 10, 2026. [Link]
- Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved January 10, 2026. [Link]
- Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 10, 2026. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Chemistry LibreTexts. (2022, July 20). 4.3: Mass Spectrometry. Retrieved January 10, 2026. [Link]
- NIST. (n.d.). Cyclohexanecarbonitrile. Retrieved January 10, 2026. [Link]
- PubChem. (n.d.). 1-Methylcyclohex-2-ene-1-carbonitrile. Retrieved January 10, 2026. [Link]
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Harnessing the Synthetic Potential of 2-Aminocyclohex-1-ene-1-carbonitrile: A Gateway to Novel Heterocyclic Scaffolds
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Aminocyclohex-1-ene-1-carbonitrile is a uniquely versatile and powerful building block in modern organic synthesis. Its structure, featuring a nucleophilic enamine system, an electrophilic nitrile group, and a modifiable cyclohexene ring, offers multiple avenues for constructing a diverse array of heterocyclic compounds. These resulting scaffolds are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological and photophysical properties.[1][2] This guide provides an in-depth exploration of the synthetic strategies employing this precursor, moving beyond simple procedural lists to explain the underlying mechanistic principles and rationale for experimental design. We present detailed, field-tested protocols for the synthesis of key heterocyclic systems, including tetrahydrobenzo[b]pyrans, quinolines, pyrazoles, and 2-aminothiophenes, complete with troubleshooting insights and data presentation to empower researchers in their synthetic endeavors.
The Strategic Value of this compound
The synthetic utility of this compound stems from the orthogonal reactivity of its principal functional groups. The enamine moiety serves as a potent nucleophile, while the nitrile group can act as an electrophile or participate in cyclization reactions.[3][4] This dual reactivity allows for controlled, stepwise, or one-pot multicomponent reactions to build complex molecular architectures.
Key Reactive Sites:
-
C2-Amino Group (NH2): A primary amine that acts as a strong nucleophile.
-
C3 of the Cyclohexene Ring: A nucleophilic carbon, characteristic of enamines.
-
C1-Nitrile Group (CN): An electrophilic center that can undergo addition or be hydrolyzed. The nitrogen can also act as a nucleophile after initial reaction at the carbon.
The interplay of these sites is the foundation for the cyclization strategies discussed herein. Understanding how to selectively engage these functionalities is critical for achieving the desired heterocyclic core.
Caption: Reactivity map of this compound.
Synthesis of Tetrahydrobenzo[b]pyrans via Multicomponent Reaction
One of the most efficient applications of enaminonitriles is in the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans.[5][6] These scaffolds are prevalent in many biologically active compounds.[7] The reaction typically involves the enaminonitrile, an aromatic aldehyde, and an active methylene compound, proceeding through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.
Mechanistic Rationale
The reaction is often catalyzed by a base. The base promotes the initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene intermediate. The enamine component of this compound then acts as a Michael donor, attacking the electron-deficient double bond of the arylidene. The resulting intermediate undergoes a Thorpe-Ziegler type intramolecular cyclization, where the amino group attacks the nitrile, followed by tautomerization to yield the stable pyran ring.
Caption: Workflow for Tetrahydrobenzo[b]pyran synthesis.
Detailed Experimental Protocol
Synthesis of 2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 141 mg |
| Malononitrile | 66.06 | 1.1 | 73 mg |
| This compound | 122.17 | 1.0 | 122 mg |
| Piperidine | 85.15 | 0.1 | ~10 µL |
| Ethanol | 46.07 | - | 10 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and this compound (1.0 mmol) to ethanol (10 mL).
-
Add a catalytic amount of piperidine (approx. 2-3 drops) to the mixture.
-
Causality Note: Piperidine, a secondary amine, is a moderately strong base that effectively catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition without promoting unwanted side reactions like hydrolysis of the nitrile group.[8]
-
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate will usually form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure tetrahydrobenzo[b]pyran derivative as a crystalline solid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Expected Yield: 85-95%.
Synthesis of Tetrahydroquinolines
The synthesis of quinolines and their hydrogenated derivatives is a cornerstone of heterocyclic chemistry, given their prevalence in pharmaceuticals.[9][10][11][12] The enamine functionality of this compound can participate in cyclization reactions, such as the Friedländer annulation, with α,β-unsaturated carbonyl compounds to form highly substituted tetrahydroquinolines.
Mechanistic Rationale
The reaction proceeds via an initial Michael addition of the enamine nitrogen to the β-carbon of an α,β-unsaturated ketone (e.g., chalcone). This is followed by an intramolecular cyclization where the nucleophilic C3 carbon of the enamine attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the dihydropyridine ring, which upon tautomerization or mild oxidation yields the stable aromatic quinoline system.
Caption: General workflow for tetrahydroquinoline synthesis.
Detailed Experimental Protocol
Synthesis of 4-Phenyl-2-methyl-5-cyano-5,6,7,8-tetrahydroquinoline
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 122.17 | 5.0 | 611 mg |
| Benzylidenacetone (4-phenyl-3-buten-2-one) | 146.19 | 5.0 | 731 mg |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.5 | 86 mg |
| Toluene | 92.14 | - | 20 mL |
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Causality Note: The Dean-Stark trap is crucial for this reaction as it removes the water formed during the cyclization and dehydration steps, driving the equilibrium towards the product according to Le Châtelier's principle.
-
-
Charge the flask with this compound (5.0 mmol), benzylideneacetone (5.0 mmol), p-TsOH (0.5 mmol), and toluene (20 mL).
-
Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 6-8 hours or until no more water is collected and TLC analysis indicates the consumption of starting materials.
-
Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to afford the pure tetrahydroquinoline product.
-
Characterization: Analyze the product using NMR, IR, and HRMS. Expected Yield: 60-75%.
The Gewald Reaction: Access to 2-Aminothiophenes
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[8][13][14] The classical Gewald reaction involves a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[15] this compound is an ideal substrate, as it contains both the "carbonyl" (in its cyclohexanone precursor form) and "α-cyanoester" (enaminonitrile) functionalities in one molecule. The reaction with sulfur leads directly to a fused thiophene ring system.
Mechanistic Rationale
The mechanism is thought to begin with the base-catalyzed reaction between the enamine and elemental sulfur (S₈).[16] The base facilitates the opening of the S₈ ring and subsequent addition to the nucleophilic C3 carbon of the enamine. This is followed by an intramolecular attack of the generated thiolate onto the electrophilic carbon of the nitrile group. A final tautomerization yields the aromatic 2-aminothiophene ring.
Caption: Key stages of the Gewald Reaction.
Detailed Experimental Protocol
Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Cyclohexanone | 98.14 | 10.0 | 0.98 g |
| Malononitrile | 66.06 | 10.0 | 0.66 g |
| Sulfur (elemental) | 32.06 | 10.0 | 0.32 g |
| Morpholine | 87.12 | 12.0 | 1.05 mL |
| Ethanol | 46.07 | - | 25 mL |
Note: This protocol starts from cyclohexanone and malononitrile, which generate the required this compound in situ.
Procedure:
-
In a 100 mL three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel, place cyclohexanone (10.0 mmol), malononitrile (10.0 mmol), elemental sulfur (10.0 mmol), and ethanol (25 mL).
-
Stir the mixture to create a suspension. Gently warm the mixture to 40-45 °C in a water bath.
-
Add morpholine (12.0 mmol) dropwise over 15-20 minutes. An exothermic reaction will occur, and the temperature may rise. Maintain the temperature below 60 °C.
-
Causality Note: Morpholine acts as a base to catalyze the initial condensation to form the enaminonitrile and also facilitates the subsequent steps of the Gewald reaction. Its moderate basicity is ideal for this one-pot procedure.[8]
-
-
After the addition is complete, continue stirring at 50 °C for 1 hour.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Filter the solid product, wash with cold ethanol, and then with water to remove any morpholine salts.
-
Dry the product. Recrystallization from ethanol or methanol can be performed for further purification.
-
Characterization: Confirm the structure via melting point, IR (presence of NH₂ and CN stretches), and NMR spectroscopy. Expected Yield: 70-85%.
Synthesis of Fused Pyrazoles
The enaminonitrile can be converted into a β-keto nitrile, which is an excellent precursor for synthesizing pyrazoles by reacting with hydrazine derivatives.[17][18][19][20][21] Pyrazoles are a class of heterocycles well-known for their diverse pharmacological activities.[20]
Mechanistic Rationale
The synthesis first requires the hydrolysis of the enamine in this compound to the corresponding β-keto nitrile, 2-oxocyclohexane-1-carbonitrile.[22] This 1,3-dicarbonyl equivalent then reacts with hydrazine. The reaction involves condensation of one of the hydrazine nitrogens with the ketone, followed by intramolecular cyclization of the second nitrogen onto the nitrile carbon, ultimately forming the stable, aromatic pyrazole ring.
Detailed Experimental Protocol
Two-Step Synthesis of 3-Amino-4,5,6,7-tetrahydro-2H-indazole-2-carbonitrile
Step 1: Synthesis of 2-oxocyclohexane-1-carbonitrile
-
Dissolve this compound (10.0 mmol, 1.22 g) in a mixture of 10 mL of ethanol and 5 mL of water.
-
Add concentrated hydrochloric acid (2 mL) dropwise while stirring in an ice bath.
-
Stir the mixture at room temperature for 2 hours.
-
Neutralize the solution carefully with sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-oxocyclohexane-1-carbonitrile, which can be used in the next step without further purification.
Step 2: Synthesis of the Fused Pyrazole
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 2-Oxocyclohexane-1-carbonitrile | 123.15 | ~10.0 | From Step 1 |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | 50.06 | 12.0 | ~0.6 mL |
| Acetic Acid | 60.05 | - | 15 mL |
Procedure:
-
Dissolve the crude 2-oxocyclohexane-1-carbonitrile from Step 1 in glacial acetic acid (15 mL) in a round-bottom flask.
-
Add hydrazine hydrate (12.0 mmol) dropwise to the solution.
-
Heat the mixture at reflux for 4 hours. Monitor by TLC.
-
After cooling, pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize with a saturated solution of sodium carbonate.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to get the pure fused pyrazole. Expected Yield (over 2 steps): 55-70%.
References
- A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28). Bentham Science.
- Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. (2015-02-11).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
- 2-Aminocyclohexane-1-carbonitrile. PubChem. [Link]
- Nucleophiles and Electrophiles. (2012-06-05). Master Organic Chemistry. [Link]
- Quinoline Series: Synthesis. (2019-02-24). Open Lab Notebooks. [Link]
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis of tetrahydrobenzo[b]pyran derivatives.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010).
- A facile and one-pot synthesis of new tetrahydrobenzo[b]pyrans in water under microwave irradiation. (2019). Chemistry Central Journal. [Link]
- Reactions Between Nucleophiles and Electrophiles. (2020-05-18). Chemistry LibreTexts. [Link]
- 2-Oxocyclohexanecarbonitrile. PubChem. [Link]
- synthesis of pyrazoles. (2019-01-19). YouTube. [Link]
- A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (2021). Asian Journal of Research in Chemistry. [Link]
- Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022-12-30).
- 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI
- Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). SpringerLink. [Link]
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2020). The Journal of Organic Chemistry. [Link]
- Quinolin-4-ones: Methods of Synthesis and Applic
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2019). Frontiers in Chemistry. [Link]
- Cyclohexenecarbonitrile. PubChem. [Link]
- Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Reusable CoFe2O4@SiO2-CPTES-Melamine-Cu Nanocatalyst. (2023). Journal of Applied Organometallic Chemistry. [Link]
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022-04-04). IJCRT.org. [Link]
- Synthetic utility of enaminonitrile moiety in heterocyclic synthesis. (2008).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. (2020-09-16). YouTube. [Link]
- Nucleophilicity Trends of Amines. (2018-05-07). Master Organic Chemistry. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Synthesis of tetrahydrobenzo[b]pyrans.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. (2021-12-03).
- A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Synthesis and Properties of Pyrazoles. (2022-09-09). Encyclopedia.pub. [Link]
- Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2014). Journal of Medicinal Chemistry. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A facile and one-pot synthesis of new tetrahydrobenzo[b]pyrans in water under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. iipseries.org [iipseries.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. ijcrt.org [ijcrt.org]
- 20. mdpi.com [mdpi.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Aminocyclohex-1-ene-1-carbonitrile as a Foundational Precursor in Medicinal Chemistry
Abstract
This comprehensive guide details the synthesis, reactivity, and profound utility of 2-aminocyclohex-1-ene-1-carbonitrile as a versatile precursor in modern medicinal chemistry. We delve into the fundamental synthetic routes, explore its transformation into privileged heterocyclic scaffolds, and provide detailed, field-proven protocols for its synthesis and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the discovery of novel therapeutic agents.
Introduction: The Strategic Importance of the Enaminonitrile Scaffold
In the landscape of drug discovery, the quest for molecular diversity and synthetic efficiency is paramount. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of exceptional value. The this compound core, a cyclic β-enaminonitrile, represents one such scaffold. Its inherent structural features, including a nucleophilic enamine, an electrophilic nitrile, and a conformationally adaptable cyclohexene ring, provide a rich platform for chemical elaboration.[1] This trifecta of reactivity allows for the construction of a vast array of fused heterocyclic systems, many of which are central to the structure of clinically relevant drugs.[2]
The nitrile group itself is a valuable pharmacophore, known for its ability to act as a hydrogen bond acceptor and its metabolic stability, and is present in over 30 FDA-approved pharmaceuticals.[3][4] When incorporated into the enaminonitrile motif, its reactivity is harnessed for ring-forming reactions, making this compound a cornerstone for diversity-oriented synthesis.[5] This guide will illuminate the pathways from this simple precursor to complex, biologically active molecules.
Foundational Synthesis of the Precursor
The efficient synthesis of this compound is critical for its widespread application. Two primary, high-yield methodologies dominate its preparation: the Thorpe-Ziegler reaction and adaptations of the Gewald reaction.
The Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles
The Thorpe-Ziegler reaction is a classic and robust method for forming cyclic ketones and enamines from dinitriles.[6][7] It involves the base-catalyzed intramolecular condensation of an α,ω-dinitrile.[8] For the synthesis of our target precursor, the starting material is adiponitrile (1,4-dicyanobutane).
Mechanism Insight: The reaction is initiated by the deprotonation of a carbon alpha to one of the nitrile groups by a strong base, creating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine anion.[7] Subsequent protonation and tautomerization yield the thermodynamically stable enamine product, this compound.
Caption: Thorpe-Ziegler cyclization pathway.
The Gewald Reaction: A Multi-Component Approach
While the Thorpe-Ziegler reaction is effective, the Gewald reaction offers a powerful multi-component alternative for synthesizing related 2-aminothiophene derivatives, which are direct analogues and equally important precursors.[9][10] The classic Gewald reaction involves the condensation of a ketone (in this case, cyclohexanone), an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[9][11] This reaction assembles the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile scaffold in a single pot.
Mechanism Insight: The process begins with a Knoevenagel condensation between cyclohexanone and the active methylene nitrile, forming a stable α,β-unsaturated nitrile intermediate.[9] Elemental sulfur then adds to the intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[9] The versatility of this reaction allows for the synthesis of a wide library of compounds by varying the ketone and nitrile components.[10]
Caption: The Gewald multi-component reaction pathway.
Application in the Synthesis of Privileged Heterocyclic Scaffolds
The true power of this compound lies in its ability to serve as a launchpad for constructing complex heterocyclic systems. The adjacent amino and nitrile groups are perfectly poised for cyclocondensation reactions.
Synthesis of Tetrahydrobenzothieno[2,3-d]pyrimidines
One of the most significant applications is the synthesis of the thieno[2,3-d]pyrimidine core, a scaffold found in numerous kinase inhibitors and other therapeutic agents.[12][13] This is typically achieved from the Gewald product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Synthetic Workflow:
-
Gewald Reaction: Cyclohexanone, ethyl cyanoacetate, and sulfur are reacted to form the 2-aminothiophene intermediate.[14]
-
Cyclization: The intermediate is heated with an excess of formamide or triethyl orthoformate followed by reaction with an amine, which serves as a one-carbon source to construct the pyrimidine ring.[14]
-
Chlorination: The resulting pyrimidone is chlorinated, typically using phosphoryl chloride (POCl₃), to yield a reactive 4-chloro intermediate.[15]
-
Nucleophilic Substitution: The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives or other nucleophiles to build a library of potential drug candidates.[15]
Caption: Workflow for thienopyrimidine synthesis.
Case Study: FGFR1 and EGFR Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold derived from our precursor has proven to be a fertile ground for developing potent kinase inhibitors for oncology.[2]
-
FGFR1 Inhibitors: Fibroblast growth factor receptor 1 (FGFR1) is a key target in cancer therapy. N-phenylthieno[2,3-d]pyrimidin-4-amines, synthesized via the workflow described above, have demonstrated significant inhibitory activity against FGFR1, with IC₅₀ values in the nanomolar range.[12] Molecular modeling studies reveal that the thienopyrimidine core acts as a hinge-binder in the ATP-binding pocket of the kinase.[12]
-
EGFR Inhibitors: Similarly, derivatives of this scaffold have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRT790M that confer resistance to first-generation therapies.[15] The strategic placement of various substituted anilines at the 4-position allows for fine-tuning of the structure-activity relationship (SAR).[15]
| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Key Structural Feature | Reference |
| N-Phenylthieno[2,3-d]pyrimidin-4-amines | FGFR1 | 0.16 - 0.18 µM | 3-hydroxyphenylamino moiety | [12] |
| Substituted Tetrahydro[16]benzothieno[2,3-d]pyrimidines | EGFRWT / EGFRT790M | 37.19 nM / 204.10 nM | Varied aniline substituents | [15] |
| Tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidine-sulfonamides | VEGFR-2 (via MCF-7) | 4.61 µM | Sulfonamide-linked phenylenediamine | [14] |
Synthesis of Other Fused Heterocycles
The reactivity of the enaminonitrile is not limited to pyrimidines. It is a synthon for a multitude of other heterocyclic systems, including:
-
Pyridines and Pyridones: Condensation with various 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridine and pyridone rings, which are also privileged structures in medicinal chemistry.[16][17][18]
-
1,6-Naphthyridines: Reaction with enaminones can afford complex polycyclic systems like 1,6-naphthyridine derivatives.[19]
-
Pyrazoles and Imidazoles: While less common, reactions with reagents like hydrazine or its derivatives can lead to fused pyrazole systems.
Detailed Experimental Protocols
The following protocols are provided as a self-validating guide for the synthesis and application of the title precursor. Safety precautions (use of fume hood, personal protective equipment) must be observed at all times.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
This protocol is adapted from established Gewald reaction procedures.[14][20]
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (solvent)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL), cyclohexanone (9.8 g, 0.1 mol), and malononitrile (6.6 g, 0.1 mol).
-
Add morpholine (4.4 g, 0.05 mol) to the mixture. Stir at room temperature for 15 minutes. The formation of the Knoevenagel condensation product may be observed.
-
Add elemental sulfur (3.5 g, 0.11 mol) portion-wise to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the title compound as a pale yellow solid.
Self-Validation Checkpoints:
-
Expected Yield: 70-85%.
-
Melting Point: Consistent with literature values.
-
Spectroscopic Analysis: ¹H NMR should show characteristic peaks for the cyclohexene protons and a broad singlet for the NH₂ protons. IR spectroscopy should show a strong nitrile (C≡N) stretch around 2210 cm⁻¹ and N-H stretches.
Protocol 2: Synthesis of 4-Chloro-5,6,7,8-tetrahydro[17]benzothieno[2,3-d]pyrimidine
This protocol outlines the cyclization and subsequent chlorination to form the key reactive intermediate.[14][15]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq, from Protocol 1)
-
Formamide (large excess, solvent and reagent)
-
Phosphoryl chloride (POCl₃, ~5-10 eq)
-
N,N-Dimethylaniline (catalytic amount)
Procedure: Step A: Cyclization to Pyrimidone
-
In a 100 mL round-bottom flask, place the thiophene precursor (5.0 g, 0.028 mol) and formamide (50 mL).
-
Heat the mixture to 180-185 °C and maintain for 4 hours.
-
Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry thoroughly. This product is 5,6,7,8-tetrahydro[16]benzothieno[2,3-d]pyrimidin-4(3H)-one.
Step B: Chlorination
-
CAUTION: POCl₃ is highly corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.
-
To the dried pyrimidone from Step A, add phosphoryl chloride (30 mL) and a few drops of N,N-dimethylaniline.
-
Heat the mixture to reflux for 3 hours.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Collect the resulting solid by vacuum filtration, wash with water, and dry. The product can be purified by recrystallization from a suitable solvent like ethanol.
Self-Validation Checkpoints:
-
TLC Analysis: Confirm the disappearance of the starting material and the appearance of a new, less polar product.
-
Spectroscopic Analysis: In the final product, the disappearance of the N-H proton of the pyrimidone and the appearance of characteristic aromatic signals for the pyrimidine ring in ¹H NMR confirms the transformation.
Conclusion and Future Outlook
This compound and its direct synthetic analogues are not merely simple organic molecules; they are powerful, enabling tools in the arsenal of the medicinal chemist. The straightforward, high-yield syntheses via the Thorpe-Ziegler and Gewald reactions provide ready access to these precursors. Their elegant and predictable reactivity allows for the rapid construction of complex, fused heterocyclic systems that are consistently found at the core of innovative drug candidates, particularly in the field of oncology. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the strategic application of versatile precursors like this compound will undoubtedly play a crucial role in shaping the future of drug discovery.
References
- Abu-Shanab, F. A., et al. (2006). β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. Journal of Sulfur Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis.
- MDPI. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules.
- Wang, Y., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances.
- Vasyliev, M. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
- PubChem. 2-Aminocyclohexane-1-carbonitrile.
- Gryshchenko, A. A., et al. (2015). Design, Synthesis and Biological Evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as Inhibitors of FGFR1. Bioorganic & Medicinal Chemistry.
- Lorente, A., et al. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry.
- Al-Adiwish, W. M., et al. (2011). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][17][22]naphthyridines. Molecules.
- Sabnis, R. W. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules.
- Gomaa, H. A. M., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. RSC Advances.
- ResearchGate. (2025). 2-Aminopyrimidine derivatives as anticancer drugs.
- Wikipedia. Gewald reaction.
- Krivokolysko, B. S., et al. (2024). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). ResearchGate.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Wikipedia. Thorpe reaction.
- Frontiers. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.
- ResearchGate. (2015). Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Al-Ghorbani, M., et al. (2015). Synthesis and characterization of derived imines from 4-imino-5,6,7,8- tetrahydro-1-benzothieno[2,3-d]pyrimidin-3(4H)-amine. Journal of Saudi Chemical Society.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
- Indian Journal of Pharmaceutical Education and Research. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
- Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction.
- Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances.
- El-Damasy, A. K., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.
- Kumar, D., et al. (2023). Design and Synthesis of Tetrahydrobenzo[1][3]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Polycyclic Aromatic Compounds.
- Cernic, M. M., et al. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.
Sources
- 1. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quod.lib.umich.edu [quod.lib.umich.edu]
Experimental protocol for Thorpe-Ziegler cyclization of pimelonitrile
Application Note: Thorpe-Ziegler Cyclization of Pimelonitrile
Abstract: This document provides a comprehensive, in-depth technical guide for the Thorpe-Ziegler cyclization of pimelonitrile to synthesize 2-cyanocyclohexanone. The protocol emphasizes mechanistic understanding, operational safety, and experimental robustness. It is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. The guide details the reaction mechanism, provides a step-by-step experimental protocol with causal explanations, and outlines critical safety procedures for handling the requisite hazardous materials.
Introduction and Scientific Principle
The Thorpe-Ziegler reaction is a powerful C-C bond-forming transformation that involves the base-catalyzed intramolecular condensation of an α,ω-dinitrile.[1][2] This reaction proceeds via the formation of a cyclic enaminonitrile (or its corresponding iminonitrile tautomer), which upon acidic hydrolysis yields a cyclic α-cyanoketone.[2][3] The reaction is conceptually related to the Dieckmann condensation and is particularly effective for creating 5- to 8-membered rings.[2]
In this application, we focus on the cyclization of pimelonitrile (heptanedinitrile), a seven-carbon dinitrile, to form a stable six-membered ring. The final product after hydrolysis, 2-cyanocyclohexanone, is a valuable synthetic intermediate. The overall transformation is as follows:
Figure 1: Overall reaction scheme for the Thorpe-Ziegler cyclization of pimelonitrile.
Reaction Mechanism
The Thorpe-Ziegler cyclization is a stepwise ionic process initiated by a strong, non-nucleophilic base.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Deprotonation: A strong base, such as sodium amide (NaNH₂), abstracts an acidic α-proton from one of the nitrile groups of pimelonitrile. This generates a resonance-stabilized carbanion (a nitrile enolate).
-
Intramolecular Nucleophilic Attack: The generated carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group. This ring-closing step forms a cyclic imine anion.
-
Tautomerization: The initial cyclic imine intermediate rapidly tautomerizes to the more thermodynamically stable, conjugated β-enaminonitrile.[1] Spectroscopic studies have confirmed that the enamine is the predominant tautomer.[1]
-
Acidic Hydrolysis: During the aqueous acidic workup, the enaminonitrile is hydrolyzed to the final product, 2-cyanocyclohexanone.
Experimental Protocol
This protocol is designed for the synthesis of 2-cyanocyclohexanone from pimelonitrile on a 0.1 molar scale. All operations involving sodium amide must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Reagent and Equipment Data
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Key Properties |
| Pimelonitrile | C₇H₁₀N₂ | 122.17 | 12.2 g | 0.10 | Toxic liquid.[4][5] |
| Sodium Amide (NaNH₂) | NaNH₂ | 39.01 | 4.3 g | 0.11 | Highly reactive, water-sensitive solid.[6] |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 500 mL | - | Dry, aprotic solvent. |
| Ethanol (absolute) | C₂H₅OH | 46.07 | ~50 mL | - | For quenching. |
| Hydrochloric Acid (6M) | HCl | 36.46 | ~100 mL | - | For hydrolysis and neutralization. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | Extraction solvent. |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
Equipment: 1 L three-necked round-bottom flask, reflux condenser, 250 mL pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon gas inlet, bubbler, ice bath. All glassware must be oven-dried before use.
Safety Precautions: A Self-Validating System
Trustworthiness: A protocol's integrity lies in its inherent safety. This procedure involves highly hazardous materials, and adherence to these precautions is mandatory.
-
Sodium Amide (NaNH₂): This is a dangerously reactive substance.[7]
-
It reacts violently with water to produce flammable ammonia gas.[6]
-
Old or discolored (yellow/brown) sodium amide may contain shock-sensitive explosive peroxides.[6][8] DO NOT USE if discolored.
-
Always handle in a fume hood under an inert atmosphere.[9][10]
-
A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[7]
-
-
Pimelonitrile: Nitriles are toxic if swallowed, inhaled, or absorbed through the skin.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[9]
-
Inert Atmosphere: The exclusion of air and moisture is critical not only for reaction success but also for safety, preventing the spontaneous ignition of sodium amide in moist air.[7]
Step-by-Step Methodology
1. Apparatus Setup and Inerting:
-
Assemble the dry three-necked flask with a stirrer, reflux condenser (with a gas outlet to a bubbler), and the dropping funnel.
-
Purge the entire system with dry nitrogen or argon for at least 15 minutes to establish an inert atmosphere. Maintain a gentle positive pressure throughout the reaction.
2. Reaction Initiation:
-
Causality: The base is introduced first to ensure the pimelonitrile is added to an active basic medium.
-
Under a positive flow of inert gas, quickly add the sodium amide powder (4.3 g) to the flask, followed by 250 mL of anhydrous toluene.
-
Begin vigorous stirring to create a fine suspension.
3. Pimelonitrile Addition (High-Dilution Principle):
-
Causality: The key to favoring intramolecular cyclization over intermolecular polymerization is the use of high-dilution conditions.[11] By adding the reactant slowly, its concentration in the flask remains low at any given moment, making it statistically more likely for one end of a molecule to react with its other end rather than with a different molecule.[12][13]
-
Dissolve the pimelonitrile (12.2 g) in 250 mL of anhydrous toluene in the dropping funnel.
-
Add the pimelonitrile solution dropwise to the stirred sodium amide suspension over a period of 2-3 hours.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 110 °C for toluene) and maintain for 4-6 hours.
4. Reaction Workup and Quenching (Critical Safety Step):
-
Causality: Adding aqueous acid directly to unreacted sodium amide is extremely dangerous due to a violent, exothermic reaction.[8] Therefore, a two-stage quenching process is essential.
-
Stage 1: Quenching Excess Base:
-
Remove the heating mantle and allow the mixture to cool to room temperature, then place it in an ice bath to cool to 0-5 °C.
-
Slowly and dropwise, add ~50 mL of absolute ethanol through the dropping funnel. You will observe gas evolution (ammonia). Add the ethanol at a rate that keeps the effervescence under control. Continue until gas evolution ceases. This safely neutralizes any remaining sodium amide.[8]
-
-
Stage 2: Hydrolysis and Neutralization:
-
Once the base is quenched, slowly add 100 mL of 6M hydrochloric acid. The mixture will heat up; control the addition rate to maintain the temperature below 25 °C.
-
Stir the biphasic mixture for 30 minutes at room temperature to ensure complete hydrolysis of the enaminonitrile intermediate.
-
5. Product Isolation and Purification:
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine all organic layers and wash sequentially with 100 mL of water and 100 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product, 2-cyanocyclohexanone, can be purified by vacuum distillation.
Expected Results and Characterization
The final product, 2-cyanocyclohexanone, is a liquid. The expected yield is typically in the range of 60-75% after purification.
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110-115 °C at 10 mmHg |
| IR Spectrum (cm⁻¹) | ~2250 (C≡N stretch, sharp), ~1720 (C=O stretch, strong) |
| ¹H NMR | Complex multiplets in the δ 1.5-2.8 ppm range for the aliphatic protons. A distinct multiplet for the proton at the α-position (C-H adjacent to both C=O and C≡N). |
| ¹³C NMR | Signal for C=O carbon around δ 200-210 ppm. Signal for C≡N carbon around δ 115-120 ppm. |
Note: Spectral data are approximate and can be influenced by the solvent used. The values are based on characteristic shifts for the functional groups present and comparison with related structures like cyclohexanone.[14][15]
Conclusion
The Thorpe-Ziegler cyclization of pimelonitrile is a reliable and effective method for synthesizing 2-cyanocyclohexanone. The success of this protocol hinges on two core principles: the application of high-dilution conditions to promote the desired intramolecular reaction and a rigorous, safety-conscious approach to handling and quenching the highly reactive sodium amide base. By following the detailed steps and understanding the causality behind them, researchers can confidently execute this valuable synthetic transformation.
References
- Sturgell, J. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube.
- Wikipedia. (2023). High dilution principle.
- Unknown Author. (n.d.). 7.1 Synthesis by high dilution principle.
- Al-Majid, A. M., et al. (2017). Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. Molecules, 22(9), 1439.
- Sciencemadness Wiki. (2020). Sodium amide.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide.
- Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
- Princeton University Environmental Health and Safety. (n.d.). Sodium Amide.
- Chem-Station. (2014). Thorpe-Ziegler Reaction.
- Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1-86.
- Gulías, M., & López, F. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Chemistry – A European Journal, 29(37), e202300588.
- Carl ROTH. (n.d.). Safety Data Sheet: Polyacrylonitrile.
- University of Wisconsin-Milwaukee. (n.d.). SOP for Sodium Amide.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wcu.edu [wcu.edu]
- 10. uwm.edu [uwm.edu]
- 11. High dilution principle - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Aminocyclohex-1-ene-1-carbonitrile in Modern Pharmaceutical Synthesis
Abstract
2-Aminocyclohex-1-ene-1-carbonitrile is a uniquely versatile and powerful building block in the lexicon of medicinal chemistry. Its deceptively simple structure, featuring a cyclic enamine ortho to a nitrile group, provides a synthetically tractable handle for the construction of a multitude of biologically relevant heterocyclic scaffolds. This guide elucidates the core applications of this precursor, moving beyond mere procedural lists to explain the causal logic behind synthetic strategies. We will explore its pivotal role in the synthesis of fused pyridines, quinolines—including the Alzheimer's drug Tacrine—and its utility in diversity-oriented synthesis through multicomponent reactions. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for leveraging this intermediate in their synthetic campaigns.
Foundational Synthesis of the Precursor: The Thorpe-Ziegler Cyclization
The primary industrial and laboratory-scale synthesis of this compound relies on the intramolecular Thorpe-Ziegler reaction of adiponitrile.[1][2] This base-catalyzed cyclization is a classic C-C bond-forming reaction that transforms an acyclic dinitrile into a cyclic α-cyano enamine.[3][4]
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is paramount. Alkali metal alkoxides like potassium tert-butoxide or stronger bases such as sodium hydride (NaH) are effective.[3] The base's role is to deprotonate the α-carbon of one nitrile group, generating a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbon of the second, intramolecular nitrile group.[3][5]
-
Solvent: Aprotic polar solvents like THF or DMF are generally preferred to solvate the intermediates without interfering with the strong base.[3]
-
Work-up: The reaction is quenched with an aqueous solution to neutralize the base and precipitate the product. Recrystallization from a solvent like methanol or ethanol is typically sufficient for purification.[1]
Caption: Thorpe-Ziegler mechanism for precursor synthesis.
Protocol 1: Synthesis of this compound
| Parameter | Value/Description |
| Reactants | Adiponitrile, Potassium tert-butoxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Step-by-Step Methodology:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL per 1 g of adiponitrile).
-
Reagent Addition: Add adiponitrile (1 equivalent) to the flask. While stirring, slowly add potassium tert-butoxide (1.1 equivalents) portion-wise over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C with a water bath if necessary.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Carefully pour the reaction mixture into ice-cold water (50 mL per 1 g of adiponitrile).
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from methanol or ethanol to yield pure this compound as a crystalline solid.
Core Application: Synthesis of Tetrahydroacridine and Tacrine Analogues
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous CNS-active agents.[6][7] A prominent example is Tacrine (9-amino-1,2,3,4-tetrahydroacridine), one of the first drugs approved for the symptomatic treatment of Alzheimer's disease.[8][9] The synthesis of Tacrine and its analogues is a classic application of this compound, typically proceeding through a Friedländer-type annulation.[10][11]
Causality of Experimental Choices:
-
Reaction Type: The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this case, the enamine of our precursor reacts with a cyclic ketone (cyclohexanone for Tacrine) to form the new heterocyclic ring.[8][9]
-
Catalyst: A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄), is crucial.[11][12] It activates the ketone carbonyl group, making it more electrophilic and facilitating the initial condensation with the enamine.
-
Conditions: The reaction is typically performed at elevated temperatures (120-150°C), often neat or in a high-boiling solvent, to drive the condensation and subsequent cyclization/aromatization.[10]
Caption: Synthetic workflow for Tacrine.
Protocol 2: Synthesis of Tacrine
| Parameter | Value/Description |
| Reactants | This compound, Cyclohexanone |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) |
| Temperature | 120-130°C |
| Reaction Time | 3-4 hours |
| Typical Yield | 65-75% |
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add this compound (1 equivalent), cyclohexanone (1.1 equivalents), and anhydrous zinc chloride (1.1 equivalents).[11]
-
Reaction: Heat the mixture with stirring in an oil bath at 120-130°C for 3-4 hours. The mixture will become a thick, dark slurry.
-
Work-up: Cool the reaction mixture to room temperature. Add a 10% aqueous sodium hydroxide solution and stir for an additional 2-3 hours to break up the zinc complex and precipitate the product.[10]
-
Isolation: Filter the solid precipitate, wash thoroughly with water, and dry.
-
Purification: The crude Tacrine can be purified by recrystallization from a suitable solvent system, such as isopropanol or an ethanol/water mixture, to yield the final product.[10]
Core Application: Construction of Fused Pyridine and Pyrimidine Heterocycles
The enamine-nitrile motif is a classic synthon for building fused pyridine rings. These scaffolds are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, interacting with a wide range of biological targets.[13] By reacting this compound with various 1,3-dielectrophiles or their equivalents, a diverse array of fused heterocycles like pyrido[2,3-d]pyrimidines can be accessed.[13]
Causality of Experimental Choices:
-
Reagent Selection: The choice of reagent dictates the final heterocyclic system.
-
Malononitrile or Cyanothioacetamide: Reacting with these introduces the remaining atoms needed for a pyridine ring, often leading to highly functionalized pyridinethiones or aminopyridines.[13][14]
-
Formamide or Dimethylformamide-dimethylacetal (DMF-DMA): These reagents serve as a one-carbon source, reacting with the enamine to construct a fused pyrimidine ring.[13]
-
-
Reaction Conditions: These reactions are typically thermally driven, often under reflux in a high-boiling solvent like ethanol, dioxane, or DMF to facilitate the cyclization and dehydration/elimination steps.[13]
Caption: Divergent synthesis of fused heterocycles.
Protocol 3: General Synthesis of a Fused 4-Aminopyrido[2,3-d]pyrimidine
| Parameter | Value/Description |
| Reactants | Product from Protocol 1, Formamide |
| Solvent | Formamide (as reagent and solvent) |
| Temperature | Reflux (approx. 210°C) |
| Reaction Time | 5-7 hours |
| Typical Yield | 50-65% |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, place the this compound derived pyridine intermediate (1 equivalent).
-
Reaction: Add an excess of formamide to the flask. Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Purify the product by recrystallization from a suitable solvent like ethanol or DMF.
Advanced Application: Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from three or more starting materials in a single pot.[15][16][17] This approach maximizes efficiency and allows for the creation of large, diverse chemical libraries for high-throughput screening. This compound is an excellent substrate for MCRs, acting as the nucleophilic component to react with an aldehyde and another active methylene compound.[18]
Causality of Experimental Choices:
-
MCR Strategy: The strategy leverages the inherent reactivity of the enamine. The reaction is typically initiated by the Knoevenagel condensation of an aldehyde and an active methylene compound. The resulting electron-deficient alkene is then attacked by the enamine of our precursor in a Michael addition, triggering a cascade of intramolecular cyclization and condensation reactions.[17]
-
Catalyst: A basic catalyst (e.g., piperidine, triethylamine) is often used to promote the initial Knoevenagel condensation.
-
Solvent: Ethanol or methanol are common solvents as they effectively solvate the reactants and catalyst without interfering in the reaction sequence.
Caption: General workflow of a multicomponent reaction.
Protocol 4: Conceptual MCR for a Poly-substituted Quinoline Derivative
| Parameter | Value/Description |
| Reactants | Aromatic Aldehyde, Malononitrile, this compound |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
Step-by-Step Methodology:
-
Preparation: To a solution of the aromatic aldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of piperidine (0.1 equivalents).
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the benzylidenemalononitrile intermediate.
-
Addition of Precursor: Add this compound (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours.
-
Work-up & Isolation: Upon completion, cool the reaction mixture. The product will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: Further purification can be achieved by recrystallization if necessary.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic asset in pharmaceutical synthesis. Its dual functionality allows for elegant and efficient entry into diverse and complex heterocyclic systems that are of proven medicinal value. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block, accelerating the path from conceptual molecular design to tangible therapeutic candidates.
References
- The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. Vertex AI Search.
- (PDF) β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles - ResearchGate. ResearchGate.
- 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
- Thorpe reaction. Wikipedia.
- 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC - NIH.
- Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. ResearchGate.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
- Synthesis of tacrine analogues and their structure-activity relationships. PubMed.
- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate.
- Facile synthesis of novel tacrine analogues. ResearchGate.
- 1,2,3,4-Tetrahydroquinoline-6-carbonitrile. MySkinRecipes.
- Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate.
- Multicomponent Reactions. Organic Chemistry Portal.
- Multicomponent Reactions in Drug Discovery and Medicinal. VU Research Portal.
- Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. MDPI.
- 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. PubChem.
- Pharmacological Activities of Aminophenoxazinones. MDPI.
- A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. MDPI.
- 2-Chlorocyclohexane-1-carbonitrile. Benchchem.
- Thorpe–Ziegler reaction | Request PDF. ResearchGate.
- Synthesis and characterisation of an acetylcholinesterase inhibitor. PEARL.
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
- Multicomponent Reactions in Total Synthesis. stoltz2.caltech.edu.
- 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046. PubChem.
- Synthesis and antimicrobial activities of novel naphtho[2,1-b]pyran, pyrano[2,3-d]pyrimidine .... PubMed.
- Thorpe-Ziegler Reaction. Chem-Station Int. Ed..
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Journal of Medicinal Chemistry.
- Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS. CNR-IRIS.
- The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Benchchem.
- 2-Hydroxycyclohexanecarbonitrile | C7H11NO | CID 543100. PubChem - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2,3,4-Tetrahydroquinoline-6-carbonitrile [myskinrecipes.com]
- 7. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tacrine analogues and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.vu.nl [research.vu.nl]
- 17. iris.cnr.it [iris.cnr.it]
- 18. Multicomponent Reactions [organic-chemistry.org]
Application Note: The Synthetic Versatility of 2-Aminocyclohex-1-ene-1-carbonitrile in Electrophilic Reactions
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: A Multifaceted Building Block
2-Aminocyclohex-1-ene-1-carbonitrile is a highly versatile and reactive scaffold in modern organic synthesis. Structurally, it is a cyclic β-enaminonitrile, a class of compounds renowned for its dual nucleophilic character. This unique reactivity stems from the electronic interplay between the amino group, the alkene, and the nitrile moiety. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a classical and efficient route to this valuable intermediate.[1][2][3] The high reactivity of this compound, particularly its Z-configuration, makes it an energetic and valuable precursor for a diverse array of heterocyclic compounds, including pyridines, pyrimidines, and quinolines, which are core structures in many pharmaceutical agents.[1]
This application note provides a comprehensive overview of the reactions of this compound with various classes of electrophiles. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the synthetic applications of the resulting products.
Synthesis via Thorpe-Ziegler Cyclization
The primary route to this compound is the Thorpe-Ziegler cyclization of pimelonitrile (1,5-dicyanopentane). This base-catalyzed intramolecular reaction involves the deprotonation at an α-carbon, followed by nucleophilic attack on the second nitrile group to form a cyclic imine, which then tautomerizes to the more stable enamine product.[2][4]
Caption: Thorpe-Ziegler synthesis of the target compound.
The Dual Nucleophilicity of this compound
The reactivity of this molecule is best understood through its resonance structures. The lone pair on the nitrogen atom can delocalize into the π-system, creating a high electron density at the α-carbon (C3). This makes the α-carbon a potent "soft" nucleophile, ideal for reactions like Michael additions and alkylations.[5][6] Concurrently, the nitrogen atom itself remains a "hard" nucleophile, readily attacking hard electrophiles such as acyl chlorides.
Caption: Resonance highlighting nucleophilic centers.
Reactions with Alkyl Halides: C-Alkylation
The reaction of enamines with alkyl halides is a cornerstone of modern synthetic chemistry, known as the Stork enamine synthesis.[6][7] this compound readily participates in SN2 reactions with primary alkyl halides. The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-carbon bond and an intermediate iminium salt. Subsequent hydrolysis with aqueous acid regenerates the carbonyl group, yielding a 2-alkyl-2-cyanocyclohexanone.
General Mechanism: C-Alkylation
Caption: General workflow for C-alkylation and hydrolysis.
Protocol: Synthesis of 2-Benzyl-2-cyanocyclohexanone
This protocol details the C-alkylation using benzyl bromide, a reactive primary alkyl halide.[8][9]
Materials and Reagents:
-
This compound
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The formation of the iminium salt may be observed as a precipitate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, add 1 M HCl (2.0 eq) to the reaction mixture and stir vigorously for 4-6 hours at room temperature to facilitate the hydrolysis of the iminium salt.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
| Electrophile | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Methyl Iodide | THF | Room Temp | 12 | 75-85 |
| Benzyl Bromide | Acetonitrile | Room Temp | 18 | 80-90 |
| Allyl Bromide | THF | Room Temp | 16 | 70-80 |
Reactions with Acyl Halides: N-Acylation
In contrast to the "soft" alkyl halides, "hard" electrophiles like acyl chlorides and anhydrides react preferentially at the nucleophilic nitrogen atom.[6] This N-acylation reaction is rapid and typically high-yielding, producing N-acyl-2-aminocyclohex-1-ene-1-carbonitrile derivatives. These products are stable and serve as important precursors for the synthesis of fused pyrimidine systems, which are of significant interest in medicinal chemistry.[10]
Protocol: Synthesis of N-Acetyl-2-aminocyclohex-1-ene-1-carbonitrile
Materials and Reagents:
-
This compound
-
Acetyl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the cold, stirred solution. Ensure the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting solid is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
Annulation Reactions: Synthesis of Tetrahydroquinolines
One of the most powerful applications of this compound is in the construction of complex heterocyclic frameworks. Its reaction with α,β-unsaturated ketones or aldehydes initiates a domino sequence involving a Michael addition followed by an intramolecular cyclization and dehydration, yielding highly substituted 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives.[10][11] This is a variation of the Friedländer annulation.
Mechanism: Domino Michael Addition-Cyclization
The reaction is typically catalyzed by a base or simply by heating with a proton source like ammonium acetate. The enamine's α-carbon first acts as a Michael donor, attacking the β-position of the unsaturated carbonyl compound.[12][13][14] The resulting intermediate then undergoes an intramolecular condensation between the amino group and the ketone, followed by elimination of water to form the stable aromatic quinoline ring.
Caption: Synthesis of tetrahydroquinolines.
Protocol: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
This protocol describes the reaction with benzylidenemalononitrile, which serves as a surrogate for an α,β-unsaturated carbonyl system in the presence of a ketone source (cyclohexanone) and ammonium acetate.[10] A more direct approach uses an α,β-unsaturated ketone.
Materials and Reagents:
-
Cyclohexanone
-
Benzylidenemalononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), benzylidenemalononitrile (1.0 eq), and a catalytic amount of ammonium acetate.
-
Reaction: Add ethanol as a solvent and heat the mixture to reflux for 6-8 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product is typically obtained in high purity.
Conclusion
This compound is a testament to the power of multifunctional reagents in organic synthesis. Its predictable yet versatile reactivity with a wide range of electrophiles allows for the efficient construction of diverse molecular architectures. The protocols and mechanistic insights provided in this note serve as a guide for researchers to harness the full synthetic potential of this valuable building block in the development of novel pharmaceuticals and complex organic materials.
References
- A representative condensation of acrylonitrile and aryl acetonitrile has been reported for the synthesis of α-amino-β-cyano cyclohexene.Royal Society of Chemistry.[Link]
- 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study.Canadian Journal of Chemistry.[Link]
- The Michael Addition Reaction and Conjugate Addition.Master Organic Chemistry.[Link]
- Alkyl Halide Reaction Map And Summary.Master Organic Chemistry.[Link]
- Reactions of aminomalononitrile with electrophiles.Journal of Molecular Evolution.[Link]
- Synthesis of novel tetrahydroquinoline derivatives from α,α′-bis(substituted-benzylidene)cycloalkanones.
- Enamines.Master Organic Chemistry.[Link]
- Thorpe reaction.Wikipedia.[Link]
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives.National Institutes of Health (NIH).[Link]
- Enamines from Aldehydes and Ketones with Secondary Amines.Chemistry Steps.[Link]
- Michael Addition Reaction Mechanism.YouTube.[Link]
- Michael Addition.Organic Chemistry Portal.[Link]
- SN2 reactions of enamines and alkyl halides.YouTube.[Link]
- Enamine Reactions.Chemistry LibreTexts.[Link]
- Appendix 1: Summary of Part 1 reactions used for synthesis.Lumen Learning.[Link]
Sources
- 1. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Michael Addition [organic-chemistry.org]
Application Notes and Protocols: Cyclocondensation Reactions of 2-Aminocyclohex-1-ene-1-carbonitrile in Heterocyclic Synthesis
Introduction: The Versatility of a Privileged Scaffold
2-Aminocyclohex-1-ene-1-carbonitrile stands as a cornerstone in the edifice of modern heterocyclic chemistry. Its unique structural arrangement, featuring a nucleophilic enamine, a strategically positioned nitrile group, and a cyclohexene ring, renders it an exceptionally versatile building block for the synthesis of a diverse array of fused heterocyclic systems. These resulting scaffolds are of profound interest to researchers in medicinal chemistry and drug discovery, as they form the core of numerous biologically active molecules.[1][2][3] The inherent reactivity of this molecule allows for a variety of cyclocondensation reactions, providing a straightforward and efficient pathway to complex molecular architectures. This guide provides an in-depth exploration of key cyclocondensation reactions involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of the Starting Material: A Note on the Gewald Reaction
Before delving into its applications, it is pertinent to briefly mention the synthesis of this compound itself. It is commonly prepared via the Gewald reaction, a multicomponent condensation involving a ketone (cyclohexanone), an α-cyanoester (or malononitrile), and elemental sulfur in the presence of a base.[4][5][6] This one-pot synthesis is highly efficient and provides ready access to the title compound, setting the stage for its subsequent transformations.[7]
I. Synthesis of Tetrahydroquinazolines via Reaction with Aldehydes
One of the most valuable applications of this compound is its reaction with aldehydes to construct the tetrahydroquinazoline framework. This reaction proceeds through an initial imine formation followed by an intramolecular cyclization.[8][9]
Mechanistic Rationale
The reaction is typically acid-catalyzed. The aldehyde is first protonated to increase its electrophilicity. The primary amine of the this compound then acts as a nucleophile, attacking the carbonyl carbon.[10] Subsequent dehydration leads to the formation of an imine intermediate. The crucial cyclization step involves the nucleophilic attack of the enamine carbon onto the imine carbon, followed by tautomerization to yield the stable tetrahydroquinazoline product. The choice of catalyst and solvent can significantly influence the reaction rate and yield.
Diagram: Mechanistic Pathway for Tetrahydroquinazoline Synthesis
Caption: A simplified workflow for the synthesis of tetrahydroquinazolines.
Experimental Protocol: Synthesis of 4-Phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
Materials:
-
This compound
-
Benzaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.36 g, 10 mmol) and ethanol (30 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add benzaldehyde (1.06 g, 10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain the pure tetrahydroquinazoline derivative.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 136.18 | 10 | 1.36 g |
| Benzaldehyde | 106.12 | 10 | 1.06 g |
| Glacial Acetic Acid | 60.05 | Catalytic | 0.5 mL |
| Ethanol | 46.07 | Solvent | 30 mL |
II. Synthesis of Fused Pyrazoles via Reaction with Hydrazines
The reaction of this compound with hydrazine or its derivatives provides a direct route to fused pyrazole systems. This transformation leverages the reactivity of both the enamine and nitrile functionalities.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the hydrazine on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the enamine carbon. Subsequent elimination of ammonia and tautomerization leads to the formation of the aromatic pyrazole ring fused to the cyclohexane moiety. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents on the pyrazole ring.
Diagram: Experimental Workflow for Fused Pyrazole Synthesis
Caption: A step-by-step workflow for the synthesis of fused pyrazoles.
Experimental Protocol: Synthesis of 3-Amino-4,5,6,7-tetrahydro-2H-indazole
Materials:
-
This compound
-
Hydrazine Hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.36 g, 10 mmol) in ethanol (40 mL).
-
Add hydrazine hydrate (80%, 0.63 mL, 10 mmol) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
The product will crystallize upon standing. Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the product in a desiccator.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 136.18 | 10 | 1.36 g |
| Hydrazine Hydrate (80%) | 50.06 | 10 | 0.63 mL |
| Ethanol | 46.07 | Solvent | 40 mL |
III. Synthesis of Fused Pyrimidines with Dicarbonyl Compounds
The reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, opens a pathway to fused pyrimidine derivatives. This cyclocondensation involves the formation of two new bonds and the elimination of water.
Mechanistic Rationale
The enamine nitrogen of this compound initiates a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[11] This is followed by an intramolecular condensation between the newly formed enamine and the second carbonyl group, leading to the formation of the six-membered pyrimidine ring. The reaction is often catalyzed by acid or base.
Diagram: Logical Relationship in Fused Pyrimidine Synthesis
Caption: Logical flow from reactants to the final fused pyrimidine product.
Experimental Protocol: Synthesis of 4-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Sodium Ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
To the freshly prepared sodium ethoxide solution, add this compound (1.36 g, 10 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add ethyl acetoacetate (1.30 g, 10 mmol) dropwise from the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 136.18 | 10 | 1.36 g |
| Ethyl Acetoacetate | 130.14 | 10 | 1.30 g |
| Sodium | 22.99 | 10 | 0.23 g |
| Ethanol | 46.07 | Solvent | 30 mL |
Conclusion and Future Perspectives
The cyclocondensation reactions of this compound represent a powerful and versatile strategy for the synthesis of a wide range of fused heterocyclic compounds. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of microwave irradiation and green solvents, to further enhance the utility of these transformations.[5] The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel heterocyclic scaffolds with potential applications in drug discovery and materials science.
References
- Gewald reaction - Wikipedia.
- Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central.
- A green chemistry approach to gewald reaction - Der Pharma Chemica.
- Gewald Reaction - Organic Chemistry Portal.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers.
- Benzo-fused N-Heterocycle synthesis - Organic Chemistry Portal.
- Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile).
- One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides - Organic Chemistry Frontiers (RSC Publishing).
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.
- Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations - YouTube.
- (PDF) A Simple Synthesis of Enaminones from Reaction between Isocyanides and Cyclic 1,3-dicarbonyl Compounds - ResearchGate.
- β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
- Intramolecular Tricarbonyl‐Ene Reactions and α‐Hydroxy‐β‐Diketone Rearrangements Inspired by the Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols - PMC - NIH.
- The reaction of aldehydes 1, malononitrile 2 and a variety of C–H-activated acids catalyzed by urea - ResearchGate.
- Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro - PMC - NIH.
- Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - NIH.
- 12.7: Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts.
- Cyclohex-1-ene-1,2-dicarbonitrile | C8H8N2 | CID 12370424 - PubChem.
- 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study | Request PDF - ResearchGate.
- Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative - Progress in Chemical and Biochemical Research.
- Studies on the Chemistry and Reactivity of α-Substituted Ketones in Isonitrile-Based Multicomponent Reactions - PMC - NIH.
- Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem - NIH.
- EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents.
- Aldehyde and Ketone Reactions - Hydrates, Acetals, & Imines: Crash Course Organic Chemistry #29 - YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Aminocyclohex-1-ene-1-carbonitrile as a Versatile Precursor for Fused Pyrimidine Synthesis
Introduction: The Strategic Value of Fused Pyrimidines and Key Building Blocks
Fused pyrimidine scaffolds are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their prevalence in pharmaceuticals stems from their ability to mimic endogenous purines, allowing them to interact with a wide array of biological targets with high affinity and specificity.[3] Molecules incorporating fused pyrimidine systems exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][4]
The efficient construction of these valuable heterocyclic systems is a primary objective in drug discovery and development. A key strategy involves the use of versatile, multi-functional building blocks that can be readily cyclized to form the desired scaffold. Among these, 2-aminocyclohex-1-ene-1-carbonitrile, a highly functionalized β-enaminonitrile, has emerged as a powerful and efficient precursor for the synthesis of tetrahydrobenzo[d]pyrimidines and related fused heterocycles.[5]
This guide provides an in-depth exploration of the synthesis and utility of this compound. We will dissect its inherent reactivity, provide detailed, field-proven protocols for its use in constructing fused pyrimidines, and explain the chemical principles that underpin these transformations.
Part 1: The Precursor: Synthesis and Unique Reactivity
Synthesis via Thorpe-Ziegler Cyclization
The precursor, this compound, is not typically sourced commercially but is readily synthesized in the lab via the intramolecular Thorpe-Ziegler reaction.[6][7] This classic C-C bond-forming reaction involves the base-catalyzed cyclization of a dinitrile, in this case, adiponitrile.
The reaction is initiated by the deprotonation of a carbon atom alpha to one of the nitrile groups by a strong, non-nucleophilic base like sodium hydride or an alkoxide. The resulting carbanion then performs an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine anion.[7] Tautomerization of the resulting imine yields the thermodynamically stable enamine, this compound. This method is robust and provides the starting material in good yield.
Caption: Thorpe-Ziegler synthesis workflow.
The Bifunctional Reactivity of a β-Enaminonitrile
The synthetic power of this compound lies in its bifunctional nature. The molecule contains two key reactive centers: a nucleophilic amino group (-NH₂) and an electrophilic nitrile carbon (-C≡N).[5][8]
-
Nucleophilic Center: The lone pair of electrons on the nitrogen of the primary amine makes it an excellent nucleophile. It readily attacks electron-deficient centers, such as the carbon atoms of carbonyls, imines, and other electrophiles.[9][10]
-
Electrophilic Center: The carbon atom of the nitrile group is electron-deficient due to the strong electron-withdrawing effect of the triple-bonded nitrogen. This makes it susceptible to attack by nucleophiles, a key step in the cyclization to form the pyrimidine ring.[11]
This dual reactivity allows the molecule to act as an "A-B" synthon, where it can react with a "C-D" dielectrophilic partner to form a stable six-membered ring in a predictable and controlled manner.
Caption: Key reactive sites of the precursor.
Part 2: Core Application: Synthesis of Tetrahydrobenzo[d]pyrimidines
A primary application of this compound is in the synthesis of 4-oxo-3,4,5,6,7,8-hexahydrobenzo[d]pyrimidines (also known as tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidin-4(3H)-ones in related thieno-analogs). This is typically achieved through a condensation-cyclization reaction with β-dicarbonyl compounds or their equivalents.
General Mechanism of Ring Formation
The reaction proceeds through a well-established pathway. The nucleophilic amino group of the enaminonitrile initiates an attack on one of the electrophilic carbonyl carbons of the partner molecule (e.g., a β-ketoester). This is followed by a dehydration step to form an enamine or imine intermediate. The crucial ring-closing step involves an intramolecular nucleophilic attack from a nitrogen atom onto the electrophilic carbon of the nitrile group. Subsequent tautomerization yields the stable, fused pyrimidinone ring system.
Caption: General workflow for fused pyrimidine synthesis.
Protocol 1: Synthesis of 2-Methyl-5,6,7,8-tetrahydrobenzo[d]pyrimidin-4(3H)-one
This protocol details a representative synthesis using ethyl acetoacetate as the dielectrophilic partner.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid (optional, co-catalyst/solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 10 mmol, 1.36 g) and absolute ethanol (e.g., 30 mL). Stir the mixture until the solid is fully dissolved.
-
Causality Note: Ethanol is an excellent solvent for the reactants and has a suitable boiling point for this reaction, allowing for thermal energy input without excessive pressure buildup.
-
-
Reagent Addition: Add ethyl acetoacetate (11 mmol, 1.43 g) to the solution, followed by the catalytic amount of piperidine (1 mmol, 0.085 g).
-
Causality Note: Piperidine, a secondary amine, is a moderately strong base and a good nucleophile. It acts as a base catalyst, facilitating both the initial condensation and the subsequent cyclization steps by promoting proton transfers.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution as a crystalline solid.
-
Trustworthiness Note: Spontaneous precipitation of the product upon cooling is a strong indicator of a successful reaction, as the fused heterocyclic product is typically much less soluble in ethanol than the acyclic precursors.
-
-
Workup: If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-methyl-5,6,7,8-tetrahydrobenzo[d]pyrimidin-4(3H)-one.
-
Characterization: Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS). Key IR spectral changes to expect are the disappearance of the sharp nitrile (C≡N) stretch (around 2200-2250 cm⁻¹) from the starting material and the appearance of a strong amide carbonyl (C=O) stretch (around 1650-1690 cm⁻¹).
Part 3: Data Presentation and Scope
The described methodology is versatile and can be extended to a variety of electrophilic partners to generate a library of substituted fused pyrimidines. The reaction conditions can be optimized to improve yields and purity.
| Electrophile Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Derivative |
| Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 5 | 85-95 | 2-Methyl-pyrimidinone[12] |
| Ethyl Benzoylacetate | p-TsOH | Toluene | Reflux | 8 | 80-90 | 2-Phenyl-pyrimidinone[12] |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 12 | 70-80 | 2-Hydroxy-pyrimidinone |
| Formamide | None (reagent/solvent) | Acetic Acid | 150 | 6 | 60-75 | Unsubstituted Pyrimidine[13] |
Note: Yields are representative and can vary based on specific substrate and reaction scale.
Part 4: Significance in Drug Discovery
The tetrahydrobenzo[d]pyrimidine core synthesized through these methods is a "privileged scaffold" in medicinal chemistry. It is structurally related to many biologically active compounds. For instance, the closely-related tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidine derivatives have been extensively investigated and shown to possess potent anti-inflammatory and anticancer activities.[12] The ability to easily introduce diversity at the 2-position by simply changing the carbonyl partner makes this synthetic route highly valuable for generating compound libraries for high-throughput screening in drug development programs.
Conclusion
This compound stands out as a highly valuable and versatile building block in heterocyclic synthesis. Its straightforward preparation via the Thorpe-Ziegler reaction and its inherent bifunctional reactivity provide a direct and efficient pathway to the medicinally significant fused pyrimidine scaffold. The protocols described herein are robust, scalable, and adaptable, offering researchers in both academic and industrial settings a reliable method for the construction of novel heterocyclic entities for further investigation in drug discovery.
References
- Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- Journal of Chemical Health Risks. (n.d.). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.
- PubMed. (n.d.). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes.
- Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles.
- European Journal of Chemistry. (2011). Synthesis of novel pyrimidine and fused pyrimidine derivatives.
- PubMed Central. (n.d.). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics.
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
- Wikipedia. (n.d.). Thorpe reaction.
- Der Pharma Chemica. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance.
- Chemistry LibreTexts. (2020, May 18). 12.4: Reactions Between Nucleophiles and Electrophiles.
- PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents.
- YouTube. (2020, September 16). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12.
- Benchchem. (n.d.). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.
- Thieme Connect. (n.d.). Product Class 12: Pyrimidines.
Sources
- 1. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile
Introduction: Strategic Importance of 2-Aminocyclohex-1-ene-1-carbonitrile
This compound is a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug development. Its enamine-nitrile functionality provides a versatile platform for constructing complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapeutics. The efficient and scalable production of this intermediate is therefore a critical bottleneck that, when addressed, can significantly accelerate drug discovery timelines.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical validation methods necessary for successful and safe implementation at scale.
Reaction Mechanism: The Thorpe-Ziegler Cyclization
The synthesis of this compound is elegantly achieved through the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile.[1] This base-catalyzed reaction transforms a linear dinitrile into a cyclic β-enaminonitrile.[2] The reaction proceeds through the deprotonation of an α-carbon to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group. This forms a cyclic imine anion, which then tautomerizes to the more stable enamine.
The overall transformation for the synthesis of this compound from adiponitrile is depicted below:
Caption: Thorpe-Ziegler cyclization of adiponitrile.
Detailed Scale-Up Protocol
This protocol is designed for a multi-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier | Notes |
| Adiponitrile | 111-69-3 | 108.14 | 108.1 g (1.0 mol) | Sigma-Aldrich | High purity grade recommended. |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 44.0 g (1.1 mol) | Sigma-Aldrich | Highly reactive and flammable. Handle with extreme care. |
| Toluene, anhydrous | 108-88-3 | 92.14 | 2.0 L | Fisher Scientific | Anhydrous grade is crucial for the reaction. |
| Isopropanol | 67-63-0 | 60.10 | 200 mL | VWR | For quenching unreacted sodium hydride. |
| Deionized Water | 7732-18-5 | 18.02 | 2.0 L | In-house | For workup. |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | 1.0 L | In-house | For workup. |
| Ethyl Acetate | 141-78-6 | 88.11 | 3.0 L | VWR | For extraction. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 100 g | Sigma-Aldrich | For drying the organic phase. |
Equipment
-
10 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Heating/cooling circulator.
-
Addition funnel (1 L).
-
Large separation funnel (5 L).
-
Rotary evaporator.
-
Büchner funnel and vacuum flask.
Experimental Procedure
Caption: Workflow for the scale-up synthesis.
-
Reactor Setup and Inerting: Assemble the 10 L jacketed reactor system. Ensure all glassware is dry. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Addition of Sodium Hydride: Under a positive pressure of nitrogen, carefully add the sodium hydride dispersion (44.0 g) to the reactor containing 1.0 L of anhydrous toluene. Begin stirring to create a slurry.
-
Slow Addition of Adiponitrile: Dissolve adiponitrile (108.1 g) in 1.0 L of anhydrous toluene in a separate flask. Transfer this solution to the addition funnel. Add the adiponitrile solution dropwise to the stirred sodium hydride slurry over 2-3 hours. An exothermic reaction and hydrogen gas evolution will be observed. Maintain the internal temperature between 25-30 °C using the cooling circulator.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them carefully with isopropanol and then water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Careful Quenching: Once the reaction is complete, cool the mixture to 0-5 °C. Slowly and carefully add isopropanol (200 mL) dropwise to quench any unreacted sodium hydride. Significant hydrogen evolution will occur.
-
Aqueous Workup and Extraction: After the gas evolution has ceased, slowly add deionized water (2.0 L) to the reaction mixture. Transfer the mixture to a 5 L separation funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 1.5 L).
-
Drying and Concentration: Combine all organic layers and wash with brine (1.0 L). Dry the combined organic phase over anhydrous magnesium sulfate (100 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: The crude product, a solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene/heptane to yield this compound as a crystalline solid.[3]
-
Product Characterization: The final product should be characterized by melting point, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Process Safety and Handling
The scale-up of this synthesis involves several significant hazards that must be properly managed.
-
Sodium Hydride: A highly reactive, flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. It should be handled under an inert atmosphere and away from any sources of ignition.[4]
-
Adiponitrile and this compound: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They may release hydrogen cyanide upon contact with strong acids.[5]
-
Toluene: A flammable solvent with potential reproductive toxicity.
-
Hydrogen Gas Evolution: The reaction and quenching steps produce significant amounts of flammable hydrogen gas. The reactor must be well-ventilated and all potential ignition sources must be eliminated.
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves.
-
Appropriate respiratory protection may be required depending on the scale and ventilation.
Emergency Procedures:
-
In case of a sodium hydride fire, use a Class D fire extinguisher (dry powder). DO NOT use water, carbon dioxide, or halogenated extinguishers.
-
Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Establish clear procedures for spills and exposure incidents.[4]
Analytical Quality Control
To ensure the quality and consistency of the final product, the following analytical methods are recommended:
| Analytical Technique | Purpose | Sample Preparation | Expected Results |
| TLC | Reaction monitoring | Dissolve a small amount of the reaction mixture in ethyl acetate. | Disappearance of starting material and appearance of the product spot. |
| GC-MS | Purity assessment and identification of byproducts | Dilute the sample in a suitable solvent like ethyl acetate. | A major peak corresponding to the product's mass-to-charge ratio. Purity can be determined by peak area percentage. |
| ¹H and ¹³C NMR | Structural confirmation | Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). | The spectra should be consistent with the structure of this compound. |
| FT-IR | Functional group analysis | Analyze as a KBr pellet or a thin film. | Characteristic peaks for the amine (N-H stretch), nitrile (C≡N stretch), and alkene (C=C stretch) functional groups. |
| Melting Point | Purity assessment | Use a standard melting point apparatus. | A sharp melting point range consistent with the pure compound. |
| HPLC | Quantitative purity analysis | Develop a method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water).[6] | A single major peak for the product, allowing for accurate quantification of purity. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Impure or wet reagents/solvents.- Inefficient extraction. | - Extend reaction time or increase temperature slightly.- Use high-purity, anhydrous reagents and solvents.- Perform additional extractions of the aqueous layer. |
| Product is an oil or difficult to crystallize | - Presence of impurities.- Residual solvent. | - Purify the crude product by column chromatography before recrystallization.- Ensure complete removal of solvent under high vacuum. |
| Reaction does not start | - Inactive sodium hydride.- Insufficiently anhydrous conditions. | - Use a fresh batch of sodium hydride.- Thoroughly dry all glassware and use anhydrous solvents. |
Conclusion
The Thorpe-Ziegler cyclization of adiponitrile provides a robust and scalable route to this compound. By adhering to the detailed protocol, implementing stringent safety measures, and utilizing appropriate analytical controls, researchers and production chemists can confidently produce this valuable intermediate on a large scale. This will facilitate the advancement of drug discovery programs that rely on this versatile chemical building block.
References
- Organic Syntheses Procedure. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
- Li, W., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances.
- Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
- The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. (n.d.). XINGRUI INDUSTRY CO., LIMITED.
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024). Enamine.
- Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.
- Cativiela, C., et al. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry.
- 2-Aminocyclohexane-1-carbonitrile. (n.d.). PubChem.
- Three-component condensation between amines, cyclohexanone, and malononitrile. (n.d.).
- Synthesis of three products from cyclohexanone, benzaldehyde and malononitrile. (n.d.).
- 2-aminocyclohexane-1-carbonitrile. (n.d.). Sigma-Aldrich.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Silver Fern Chemical Inc..
- Thorpe reaction. (n.d.). Wikipedia.
- Freeman, F. (1981). Chemistry of malononitrile. Chemical Reviews.
- Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. (1997).
- Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis.
- Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Deriv
- Amines in Pharmaceutical Synthesis. (2025). Green Chemistry Teaching and Learning Community (GCTLC).
- 2-Amino-1-cyclopentene-1-carbonitrile: Your Reliable Partner in Synthesis. (2026). BOC Sciences.
- Studies on the Reaction of Cycloalkanones with Malonodinitrile. (n.d.).
- The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. (n.d.). Benchchem.
- Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025).
- List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research.
- Moosavi-Zare, A. R., Goudarziafshar, H., & Jalilian, Z. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Corominas-Faja, B., et al. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
- 2-Aminocyclohexane-1-carbonitrile. (n.d.). BLD Pharm.
- This compound; 2-amino-1-cyano-1-cyclohexene. (n.d.). Chemrio.
- Scale-Up of the Preparation of (1 R ,2 R ,4 S )-1Methyl4-(1-methylethenyl)-2-(4-morpholinyl)cyclohexanol §. (n.d.).
Sources
Application Note & Protocols: Strategic Derivatization of the Amino Group in 2-Aminocyclohex-1-ene-1-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Overview
2-Aminocyclohex-1-ene-1-carbonitrile is a versatile cyclic β-enaminonitrile, a structural motif of significant interest in synthetic and medicinal chemistry. Its synthesis is classically achieved via the Thorpe-Ziegler reaction, an intramolecular condensation of adiponitrile.[1][2][3][4] The true synthetic value of this scaffold lies in the reactivity of its enamine system. The primary amino group, in conjugation with the nitrile and the double bond, creates a molecule with multiple nucleophilic sites, enabling a rich variety of chemical transformations.
This guide provides an in-depth exploration of the derivatization of the primary amino group. We move beyond simple procedural lists to explain the underlying principles of reactivity, regioselectivity (N- vs. C-functionalization), and reaction optimization. The protocols detailed herein—covering acylation, alkylation, and sulfonylation—are designed to be robust and serve as foundational methods for generating diverse molecular libraries for applications ranging from drug discovery to materials science.
The Duality of Enamine Reactivity: A Mechanistic Perspective
Understanding the electronic nature of this compound is paramount to controlling its derivatization. The enamine functional group exhibits ambident nucleophilicity, meaning it can react at more than one site.[5][6][7] This behavior is governed by the resonance delocalization of the nitrogen's lone pair of electrons through the double bond.
As illustrated in the resonance structures below, there is significant electron density on both the nitrogen atom and the α-carbon (the carbon atom adjacent to the nitrile group).
-
Nitrogen (N) Nucleophilicity: The lone pair on the nitrogen makes it a potent nucleophile, readily attacking electrophiles. This is the site for forming amides, sulfonamides, and secondary or tertiary amines.
-
Alpha-Carbon (Cα) Nucleophilicity: The resonance structure places a negative charge on the α-carbon, rendering it nucleophilic as well. This site can compete with the nitrogen, particularly with softer electrophiles, leading to C-alkylation or C-acylation products.
Controlling the reaction site is the core challenge and opportunity in derivatizing this scaffold. Factors such as the "hardness" or "softness" of the electrophile, solvent polarity, temperature, and the nature of the base used can be modulated to favor one pathway over the other.
Figure 1: Resonance and Nucleophilic Sites. The diagram shows the key resonance contributor that highlights the nucleophilic character of the α-carbon, leading to potential C-alkylation or C-acylation, in competition with direct N-functionalization.
N-Acylation: Synthesis of Amide Derivatives
Acylation is a fundamental transformation that converts the primary amino group into a stable amide linkage. This is a highly reliable reaction, typically favoring N-acylation due to the hard electrophilic nature of acylating agents like acid chlorides and anhydrides.[8] The resulting N-acyl enaminonitriles are valuable intermediates for constructing more complex heterocyclic systems.[9][10]
Protocol 1: General Procedure for N-Acetylation
This protocol details the synthesis of N-(2-cyanocyclohex-1-en-1-yl)acetamide, a representative N-acylation reaction.
-
Principle: Acetic anhydride reacts with the primary amine in the presence of a mild base, such as pyridine or triethylamine (TEA). The base serves to catalyze the reaction and to neutralize the acetic acid byproduct, driving the equilibrium towards the product.
-
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Methodology:
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine or TEA (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. Causality Note: The slow addition at low temperature helps to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography.
-
Data & Characterization
The success of acylation can be confirmed by spectroscopic analysis. Key expected shifts are summarized below.
| Derivative | Acylating Agent | Typical Yield | Key IR Peaks (cm⁻¹) | ¹H NMR (δ ppm) |
| N-Acetyl | Acetic Anhydride | 85-95% | ~3270 (N-H), ~2220 (C≡N), ~1650 (Amide C=O) | ~8.0-9.0 (s, 1H, N-H), ~2.1 (s, 3H, COCH₃) |
| N-Benzoyl | Benzoyl Chloride | 80-90% | ~3250 (N-H), ~2215 (C≡N), ~1640 (Amide C=O) | ~8.5-9.5 (s, 1H, N-H), ~7.4-7.9 (m, 5H, Ar-H) |
graph "Acylation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];Start [label="2-Aminocyclohex-1-ene-\n1-carbonitrile"]; Reagents [label="Acylating Agent\n(e.g., Ac₂O, RCOCl)\n+ Base (e.g., Pyridine)"]; Reaction [label="N-Acylation Reaction\n(0°C to RT)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Wash, Dry)"]; Purify [label="Purification\n(Recrystallization or\nChromatography)"]; Product [label="N-Acyl Derivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reagents -> Reaction; Reaction -> Workup -> Purify -> Product; }
Figure 2: General workflow for N-Acylation. This process is a robust method for producing stable amide derivatives.
N-Alkylation: Accessing Substituted Amines
Alkylation introduces carbon-based substituents to the amino group, a critical step in tuning the steric and electronic properties of the molecule. Unlike acylation, alkylation reactions are more susceptible to competing C-alkylation at the α-carbon.[6][11] The choice of alkylating agent, solvent, and base is crucial for achieving high regioselectivity.
Protocol 2: General Procedure for N-Methylation
This protocol describes a method for N-methylation using methyl iodide, a common alkylating agent.
-
Principle: The enamine nitrogen acts as a nucleophile in an Sₙ2 reaction with methyl iodide.[5] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine like diisopropylethylamine (DIPEA), is used to neutralize the hydroiodic acid (HI) byproduct without competing with the substrate.
-
Materials:
-
This compound
-
Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Methodology:
-
To a flask containing this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq), add dry acetonitrile.
-
Stir the suspension vigorously. Add methyl iodide (1.5 eq) dropwise at room temperature. Safety Note: Methyl iodide is toxic and volatile; handle in a fume hood.
-
Heat the reaction mixture to 40-50 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS. Causality Note: Gentle heating increases the rate of the Sₙ2 reaction. Using a polar aprotic solvent like MeCN or DMF facilitates this type of reaction.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts or DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by silica gel chromatography to separate the desired N-methylated product from any potential C-alkylated or di-alkylated byproducts.
-
Figure 3: Competing N- vs. C-Alkylation Pathways. The outcome is influenced by reaction conditions, with N-alkylation often being the kinetically favored path.
N-Sulfonylation: Formation of Sulfonamides
The synthesis of sulfonamides is of high importance in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many approved drugs. The reaction of this compound with sulfonyl chlorides provides direct access to N-sulfonylated enaminonitriles.
Protocol 3: General Procedure for N-Tosylation
This protocol details the reaction with p-toluenesulfonyl chloride (TsCl), a widely used sulfonylating agent.
-
Principle: The reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is an excellent choice of solvent and base, as it catalyzes the reaction and scavenges the HCl byproduct.
-
Materials:
-
This compound
-
p-Toluenesulfonyl Chloride (TsCl)
-
Pyridine, anhydrous
-
Ethyl Acetate (EtOAc)
-
2M Hydrochloric Acid (HCl)
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.3 M) in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Causality Note: Maintaining low temperature prevents potential side reactions and decomposition.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight.
-
Monitor the reaction to completion by TLC.
-
Pour the reaction mixture into ice-cold 2M HCl. This will protonate the pyridine, making it water-soluble, and often precipitates the product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.
-
| Derivative | Sulfonylating Agent | Typical Yield | Key IR Peaks (cm⁻¹) | ¹H NMR (δ ppm) |
| N-Tosyl | p-Toluenesulfonyl Chloride | 75-90% | ~3260 (N-H), ~2220 (C≡N), ~1340 & ~1160 (SO₂) | ~7.3-7.8 (dd, 4H, Ar-H), ~2.4 (s, 3H, Ar-CH₃) |
| N-Mesyl | Methanesulfonyl Chloride | 80-95% | ~3270 (N-H), ~2225 (C≡N), ~1330 & ~1150 (SO₂) | ~3.0 (s, 3H, SO₂CH₃) |
References
- Chemistry LibreTexts. (2023). Enamine Reactions. [Link]
- Master Organic Chemistry. (2025). Enamines. [Link]
- Organic Chemistry. (2021). Thorpe-Ziegler Reaction Mechanism. YouTube. [Link]
- L.S. College, Muzaffarpur. (2020). Thorpe reaction. [Link]
- YouTube. (2020).
- Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]
- Wikipedia. (n.d.). Enamine. [Link]
- SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]
- ResearchGate. (n.d.). Studies on beta-enaminonitriles: Part IV - Reaction of beta-enaminonitriles with acid chlorides. [Link]
- Indian Journal of Chemistry, Section B. (1988). Studies on β-Enaminonitriles. Part 4. Reaction of β-Enaminonitriles with Acid Chlorides. [Link]
- Wikipedia. (n.d.). Thorpe reaction. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. synarchive.com [synarchive.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enamine - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Functionalization of the Cyclohexene Ring in 2-Aminocyclohex-1-ene-1-carbonitrile for Heterocyclic Scaffolding
Introduction:
2-Aminocyclohex-1-ene-1-carbonitrile is a highly versatile synthetic intermediate, prized for its unique combination of functional groups: a nucleophilic enamine, an electron-withdrawing nitrile, and a reactive cyclohexene double bond. This trifecta of reactivity makes it an exceptional building block in medicinal chemistry and materials science, particularly for the synthesis of complex heterocyclic systems. The strategic functionalization of this scaffold allows for the rapid construction of diverse molecular architectures, which are often inaccessible through other synthetic routes. These application notes will provide an in-depth guide to a key functionalization strategy: the construction of fused pyrimidine rings, a transformation that leverages the inherent reactivity of the enamine moiety to build medicinally relevant scaffolds.
The enamine functionality within this compound is a potent nucleophile, readily reacting with a variety of electrophiles. One of the most powerful and versatile transformations involves the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction serves as the cornerstone for a subsequent cyclocondensation, leading to the formation of fused pyrimidine rings, which are prevalent in a vast array of biologically active compounds.
Part 1: Annulation of the Cyclohexene Ring: Synthesis of Fused Pyrimidines
The fusion of a pyrimidine ring onto the this compound core is a powerful strategy for generating novel chemical entities with potential therapeutic applications. This process typically proceeds through a two-step sequence involving an initial reaction with an aminal ester, such as DMF-DMA, followed by cyclization with a suitable nitrogen source.
Mechanism of Pyrimidine Annulation
The reaction commences with the nucleophilic attack of the enamine nitrogen of this compound on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to form a highly reactive N,N-dimethylaminomethylene intermediate. This intermediate is then subjected to cyclocondensation with a nitrogen-containing nucleophile, such as an amine or amidine, to construct the fused pyrimidine ring. The overall transformation is a highly efficient method for creating complex, fused heterocyclic systems in a controlled manner.
Caption: General workflow for fused pyrimidine synthesis.
Experimental Protocol: Synthesis of a Tetrahydro-pyrimido[4,5-a]cyclohexene Derivative
This protocol details a representative procedure for the synthesis of a fused pyrimidine derivative from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aniline (or other primary amine)
-
Anhydrous Toluene
-
Ethanol
-
Glacial Acetic Acid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
Step 1: Formation of the N,N-Dimethylaminomethylene Intermediate
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC. The reaction is typically complete when the starting enaminonitrile spot is no longer visible.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N,N-dimethylaminomethylene intermediate, which can be used in the next step without further purification.
Step 2: Cyclocondensation to the Fused Pyrimidine
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add the primary amine (e.g., aniline, 1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure fused pyrimidine derivative.
Data Presentation:
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Time (h) | Product | Yield (%) |
| This compound | DMF-DMA | Aniline | Toluene | Reflux | 10-12 | Tetrahydro-pyrimido[4,5-a]cyclohexene derivative | 75-85 |
| This compound | DMF-DMA | Benzamidine | Ethanol | Reflux | 8-10 | Phenyl-substituted fused pyrimidine | 70-80 |
Part 2: Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: The progress of each reaction step should be meticulously monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the product spot provide a clear indication of reaction progression.
-
Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the fused pyrimidine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product, confirming the expected molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the product molecule.
-
-
Troubleshooting:
-
Incomplete reaction in Step 1: Ensure the use of anhydrous solvent and fresh DMF-DMA. Prolonged reaction time may be necessary for less reactive substrates.
-
Low yield in Step 2: The choice of solvent and catalyst can be crucial. Experimenting with different acids (e.g., p-toluenesulfonic acid) or bases (e.g., piperidine) may improve yields.
-
Part 3: Authoritative Grounding and Comprehensive References
The methodologies presented are based on well-established principles of enamine and enaminonitrile chemistry. The reaction of active methylene compounds with DMF-DMA is a widely utilized strategy for the synthesis of a variety of heterocyclic systems.[1][2] The subsequent cyclocondensation to form fused pyrimidines is a robust and reliable transformation.[3][4][5][6]
Caption: Experimental workflow for fused pyrimidine synthesis.
References
- Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of 1-imino-2-cyanocyclopentane from adiponitrile. Journal of the Chemical Society, Transactions, 95, 1901-1904. [Link]
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]
- Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
- Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.
- SynArchive. (n.d.). Thorpe-Ziegler Reaction.
- Abdel-Latif, F. M., Mashaly, M. M., El-Sayed, R., & El-Gazzar, A. B. A. (2014). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 6(6), 398-408. [Link]
- Hassan, A. S. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. European Journal of Medicinal Chemistry, 44(12), 4813-4818. [Link]
- Al-Omary, F. A. M. (2017). Examples of fused pyrimidines made from enaminones or vinyl alkyl ethers.
- Guchhait, S. K., & Chaudhary, P. (2013). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 3(1), 1-6. [Link]
- Abdel-Latif, F. M., Mashaly, M. M., El-Sayed, R., & El-Gazzar, A. B. A. (2014). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 6(6), 398-408. [Link]
- Mohsenimehr, M., & Ziya, T. (2017). One-pot synthesis of novel pyrimido[4,5-b]quinolines and pyrido[2,3-d:6,5-d′]dipyrimidine derivatives. Journal of the Iranian Chemical Society, 14(8), 1893-1901. [Link]
- de la Torre, M. C., & Sierra, M. A. (2014). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules, 19(6), 7436-7478. [Link]
- Trilleras, J., Quiroga, J., & Insuasty, B. (2011). Synthesis of pyrimido[4,5-b]quinolines derivatives 2-4.
- El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2). [Link]
- Mirjalili, B. F., & Bamoniri, A. (2022). An efficient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cel. Scientia Iranica, 29(3), 1368-1377. [Link]
- Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. HETEROCYCLES, 78(8), 2067-2074. [Link]
- Wang, L., et al. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega, 4(1), 1959-1968. [Link]
- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. American Journal of Organic Chemistry, 1(1), 1-7. [Link]
- ResearchGate. (n.d.). Scheme 1. Preparation of enaminones 2. DMFDMA, N,N-dimethylformamide dimethyl acetal.
- Le Bras, J., & Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(22), 6893. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminocyclohex-1-ene-1-carbonitrile in Agrochemical Research
Introduction: The Emerging Potential of the Enaminonitrile Scaffold in Agrochemical Discovery
In the continuous search for novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount for identifying new modes of action and overcoming resistance. The 2-aminocyclohex-1-ene-1-carbonitrile moiety, a cyclic enaminonitrile, represents a versatile and highly reactive building block with significant potential in the development of new fungicides, herbicides, and insecticides. Its constrained cyclic structure and multiple reactive sites—the amino group, the nitrile, and the double bond—offer a rich platform for chemical diversification, enabling the generation of large libraries of compounds for high-throughput screening.
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold. The protocols detailed herein are designed to be robust and reproducible, providing researchers in the field of agrochemical discovery with a solid foundation for exploring this promising class of molecules. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical and biological principles.
Part 1: Synthesis of the Core Scaffold: this compound
The most direct and efficient method for the synthesis of this compound is the intramolecular Thorpe-Ziegler reaction of adiponitrile.[1][2] This reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine.[3] The choice of a strong, non-nucleophilic base is critical to favor the intramolecular cyclization over intermolecular polymerization.
Protocol 1: Synthesis of this compound via Thorpe-Ziegler Cyclization
Principle: Adiponitrile, possessing acidic α-protons, is deprotonated by a strong base to form a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Subsequent protonation yields the thermodynamically stable enaminonitrile.[3]
Materials:
-
Adiponitrile
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve adiponitrile (10.8 g, 100 mmol) in 100 mL of anhydrous toluene.
-
Base Addition: While stirring vigorously, add potassium tert-butoxide (12.3 g, 110 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of 50 mL of 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield this compound as a crystalline solid.
Diagram of Synthesis:
Caption: Thorpe-Ziegler synthesis of the core scaffold.
Part 2: Derivatization Strategies for Agrochemical Applications
The this compound scaffold offers several handles for chemical modification to explore structure-activity relationships (SAR). The primary sites for derivatization are the amino group and the nitrile group, as well as the carbon backbone.
Strategy 1: N-Acylation and N-Sulfonylation
The amino group can be readily acylated or sulfonylated to introduce a wide range of substituents, which can significantly impact the biological activity. For instance, the synthesis of 2-amino-6-oxocyclohexenylsulfonamides has shown promising fungicidal activity against Botrytis cinerea.[4]
Protocol 2: Synthesis of N-Aryl-2-aminocyclohex-1-ene-1-carboxamides
Principle: This protocol describes the acylation of the amino group of the core scaffold with an aryl acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials:
-
This compound
-
Substituted Benzoyl Chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.22 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 50 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Add the substituted benzoyl chloride (10.5 mmol) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with 20 mL of saturated ammonium chloride solution. Separate the organic layer, and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Diagram of Derivatization Workflow:
Caption: Derivatization pathways from the core scaffold.
Part 3: Protocols for Biological Evaluation
Once a library of derivatives has been synthesized, a systematic evaluation of their biological activity is necessary. The following protocols are standardized methods for assessing fungicidal and insecticidal properties.
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Principle: This assay determines the ability of a test compound to inhibit the growth of a target fungus on a solid nutrient medium. The half-maximal effective concentration (EC50) is a key parameter derived from this assay.
Materials:
-
Target fungal species (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 50-55°C.
-
Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Include a solvent control (DMSO) and a positive control (commercial fungicide).
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC50 value using probit analysis.
Table 1: Example Data for Fungicidal Activity
| Compound | Target Fungus | EC50 (µg/mL) |
| 13 | Botrytis cinerea | 8.05[4] |
| 21 | Botrytis cinerea | 10.56[4] |
| Procymidone (Control) | Botrytis cinerea | 0.63[4] |
Protocol 4: Insecticidal Assay (Topical Application)
Principle: This method assesses the contact toxicity of a compound to a target insect species. The dose required to kill 50% of the test population (LD50) is determined.
Materials:
-
Target insect species (e.g., Spodoptera frugiperda, Aphis craccivora)
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Microsyringe or microapplicator
-
Petri dishes or ventilated containers
-
Insect diet or host plant material
Procedure:
-
Insect Rearing: Rear third-instar larvae or adult insects under controlled conditions.
-
Dose Preparation: Prepare serial dilutions of the test compounds in the chosen solvent.
-
Application: Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. A solvent-only control group must be included.
-
Observation: Place the treated insects in containers with a food source and maintain them under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded are considered dead.
-
LD50 Calculation: Use probit analysis to calculate the LD50 value from the dose-mortality data.
Diagram of Biological Screening Workflow:
Caption: Workflow for agrochemical screening.
Part 4: Structure-Activity Relationships (SAR) and Mechanistic Insights
Early research on derivatives of this compound provides initial insights into the structural features that govern biological activity. For the fungicidal 2-amino-6-oxocyclohexenylsulfonamides, the nature of the substituent on the phenyl ring of the sulfonamide moiety significantly influences the activity against Botrytis cinerea. For example, compounds with 2-methylphenyl and 2-chlorophenyl substituents have demonstrated notable efficacy.[4]
The mechanism of action for this class of compounds is not yet fully elucidated and presents a fertile ground for further research. Potential modes of action for novel agrochemicals include inhibition of crucial enzymes, disruption of cell membranes, or interference with metabolic pathways.[5][6] For insecticidal compounds, common targets include the nervous system (e.g., acetylcholinesterase, GABA receptors) or developmental processes.[7][8] Mechanistic studies, such as enzyme inhibition assays or transcriptomic analysis, will be crucial for the development of these compounds into viable agrochemical products.
Conclusion
The this compound scaffold is a promising starting point for the discovery of new agrochemicals. Its straightforward synthesis and the potential for extensive chemical modification make it an attractive target for research and development. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to systematically synthesize, evaluate, and optimize derivatives of this versatile scaffold. By combining synthetic chemistry with robust biological screening and in-depth mechanistic studies, the full potential of this chemical class in addressing the challenges of modern agriculture can be unlocked.
References
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC - NIH.
- 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863. PubChem.
- Scaffold hopping approaches for the exploration of herbicidally active compounds inhibiting Acyl‐ACP Thioesterase. PMC - NIH.
- Synthesis of 2-amino-6-oxocyclohexenylsulfonamides and their activity against Botrytis cinerea. PubMed.
- Pesticide toxicity: a mechanistic approach. PMC - PubMed Central.
- Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science.
- Thorpe reaction. Wikipedia.
- 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275. PubChem.
- Synthesis and biological activity of cyclohexylamine derivatives. Request PDF.
- Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. MDPI.
- The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile.
- Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds. MDPI.
- Mode of Action of Novel Insecticides. ResearchGate.
- Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate.
- US6790976B2 - Process for producing aliphatic tricarbonitriles. Google Patents.
- Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. NIH.
- Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity.
- Utility of Enaminonitriles in Heterocyclic Synthesis: Synthesis and Antimicrobial Activity of Some New Azole and Azine Derivatives. ResearchGate.
- Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. NIH.
- An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides. MDPI.
- Cyclohex-2-ene-1-carbonitrile | C7H9N | CID 139375. PubChem - NIH.
- Structure-function relationships affecting the insecticidal and miticidal activity of sugar esters.
- Fungicidal activity of natural and synthetic sesquiterpene lactone analogs. PubMed.
- Thorpe–Ziegler reaction. Request PDF.
- The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives. PMC - PubMed Central.
- Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate.
- Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. PubMed.
- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI.
- Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. NIH.
- Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. PMC - NIH.
- 2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. ResearchGate.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-amino-6-oxocyclohexenylsulfonamides and their activity against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pesticide toxicity: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interesjournals.org [interesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Catalytic Versatility of 2-Aminocyclohex-1-ene-1-carbonitrile Derivatives
An In-Depth Technical Guide
Preamble: Beyond a Simple Building Block
In the landscape of synthetic organic chemistry, certain molecular scaffolds distinguish themselves through a unique combination of stability, reactivity, and versatility. The 2-aminocyclohex-1-ene-1-carbonitrile framework is a prime example of such a privileged structure. More than just a synthetic intermediate, this enaminonitrile moiety is a powerful catalytic synthon, particularly in the construction of complex heterocyclic systems and in the burgeoning field of multicomponent reactions (MCRs). Its inherent electronic and structural features—a nucleophilic enamine system conjugated with an electrophilic nitrile group—provide a rich playground for catalytic transformations.
This guide moves beyond a simple recitation of procedures. It is designed for the practicing researcher, offering not only detailed, validated protocols but also the underlying mechanistic rationale and strategic considerations that empower true innovation. We will explore the synthesis of the core scaffold and its subsequent application in powerful catalytic cycles, providing insights honed from extensive experience in the field.
Part 1: Synthesis of the Core Scaffold via Thorpe-Ziegler Cyclization
The most direct and efficient route to the this compound core is the intramolecular Thorpe-Ziegler reaction.[1][2] This base-catalyzed cyclization of a dinitrile, such as adiponitrile, is a classic C-C bond-forming reaction that proceeds through a carbanion intermediate.[3][4] The subsequent tautomerization to the thermodynamically stable, conjugated enamine is the driving force for the reaction's high yield and selectivity.[5]
Causality of the Method: The choice of a strong, non-nucleophilic base (e.g., sodium ethoxide or potassium tert-butoxide) is critical. Its role is purely to deprotonate the α-carbon, generating the reactive carbanion without competing side reactions like nitrile hydrolysis.[3] The intramolecular nature of the subsequent cyclization is entropically favored, leading to the efficient formation of the six-membered ring.[4]
Mechanistic Pathway: Thorpe-Ziegler Cyclization
The reaction proceeds through a well-defined, stepwise ionic mechanism.[5]
Figure 1: Mechanism of the Thorpe-Ziegler reaction.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from adiponitrile, a readily available starting material.[6]
| Parameter | Value |
| Reactant | Adiponitrile (Hexanedinitrile) |
| Base | Potassium tert-butoxide |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Materials & Reagents:
-
Adiponitrile (CAS 111-69-3)
-
Potassium tert-butoxide (CAS 865-47-4)
-
Anhydrous Toluene (CAS 108-88-3)
-
Hydrochloric Acid (2M solution)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Standard glassware for workup and recrystallization
Step-by-Step Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add anhydrous toluene (250 mL) and adiponitrile (10.8 g, 100 mmol). Begin vigorous stirring.
-
Base Addition: In a separate flask, dissolve potassium tert-butoxide (12.3 g, 110 mmol) in anhydrous toluene (100 mL). Transfer this solution to the dropping funnel.
-
Reaction: Heat the adiponitrile solution to reflux (approx. 110 °C). Add the potassium tert-butoxide solution dropwise over 1 hour. The solution will typically turn yellow or orange.
-
Monitoring: Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material.
-
Quenching & Workup: Cool the reaction mixture to room temperature. Carefully pour it over ice (200 g). Acidify the aqueous layer to pH ~5-6 with 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium bicarbonate solution (100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Recrystallize the resulting solid from hot ethanol to yield the product as a white to off-white crystalline solid.
Self-Validation & Characterization:
-
Melting Point: The purified product should exhibit a sharp melting point.
-
FT-IR (cm⁻¹): Look for characteristic peaks for N-H stretching (approx. 3400-3200), C≡N stretching (approx. 2190), and C=C stretching (approx. 1650).
-
¹H NMR: Expect signals corresponding to the vinyl protons, allylic protons, and the NH₂ protons (which may be broad).
Part 2: Application in Multicomponent Reactions (MCRs) for Heterocyclic Synthesis
This compound derivatives are exceptional substrates for MCRs, which allow for the construction of complex molecules in a single, atom-economical step.[7][8] The enamine functionality serves as the primary nucleophile, while the nitrile group can participate in subsequent cyclization steps, making these derivatives ideal for synthesizing fused heterocyclic systems like pyridines and pyrimidines.[9][10]
Causality of Application: The power of this scaffold in MCRs stems from its ambident reactivity. The initial reaction is typically a Knoevenagel condensation or Michael addition involving the enamine nitrogen or the α-carbon.[11] The presence of an aldehyde, a β-ketoester, and a catalyst can trigger a cascade of reactions, leading to highly substituted heterocyclic products in a one-pot synthesis.[10] This avoids lengthy protection-deprotection sequences and purification of intermediates.
Workflow: One-Pot Synthesis of Tetrahydro-2-aminoquinoline-3-carbonitriles
This workflow outlines a general, catalytically driven, three-component reaction.
Figure 2: General workflow for a three-component reaction.
Protocol 2: One-Pot Synthesis of 4-Aryl-2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
This protocol provides a robust method for synthesizing a library of substituted quinoline derivatives.[10]
| Parameter | Value |
| Substrates | This compound, Aromatic Aldehyde, Malononitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-90% |
Materials & Reagents:
-
This compound (from Protocol 1)
-
Various aromatic aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Malononitrile (CAS 109-77-3)
-
Piperidine (CAS 110-89-4)
-
Ethanol
Step-by-Step Procedure:
-
Reagent Mixture: In a round-bottom flask, create a mixture of this compound (1.22 g, 10 mmol), the chosen aromatic aldehyde (10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.5 mL, ~5 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux with stirring for 2-4 hours. A precipitate often forms as the reaction proceeds.
-
Monitoring: Follow the reaction's progress via TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. The product is often pure enough for characterization, but recrystallization from ethanol or DMF/ethanol can be performed if necessary.
Expected Data for 4-Phenyl Derivative:
-
Yield: ~88%
-
Appearance: Pale yellow solid
-
¹H NMR: Signals for aromatic protons, a singlet for the H-4 proton of the quinoline ring, and multiplets for the cyclohexene ring protons.
-
¹³C NMR: Peaks for the nitrile carbon (~118 ppm), aromatic carbons, and aliphatic carbons.
Part 3: Prospective Applications in Asymmetric Organocatalysis
While the achiral scaffold is a workhorse in heterocyclic synthesis, the introduction of chirality opens new frontiers in asymmetric catalysis. Chiral primary amines are known to be powerful organocatalysts, capable of activating substrates through the formation of chiral enamines or iminium ions.[12] By designing a chiral derivative of this compound, one could develop novel catalysts for stereoselective transformations.
Causality of Asymmetric Induction: A chiral catalyst derived from this scaffold would operate by creating a sterically defined chiral environment around the reactive site. For example, in a Michael addition, the catalyst would form a transient chiral enamine with a donor molecule. The bulky chiral backbone of the catalyst would then shield one face of the enamine, forcing the acceptor molecule to approach from the less hindered face, thereby inducing stereoselectivity.[13]
Conceptual Framework: Asymmetric Michael Addition
This diagram illustrates the proposed mechanism for asymmetric induction using a hypothetical chiral catalyst.
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Multicomponent Reactions [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Greener Pathways to a Key Pharmaceutical Intermediate: Application Notes and Protocols for the Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green synthesis approaches for 2-aminocyclohex-1-ene-1-carbonitrile, a valuable building block in medicinal chemistry. Moving beyond traditional synthetic routes often encumbered by harsh reagents and significant waste generation, this document details environmentally benign alternatives. We will explore the application of multicomponent reactions and the Thorpe-Ziegler cyclization, enhanced by green technologies such as microwave irradiation and ultrasound assistance. Each section offers in-depth application notes, step-by-step protocols, and a comparative analysis of these methods based on key green chemistry metrics.
Introduction: The Imperative for Greener Synthesis
The synthesis of functionalized organic molecules is the bedrock of pharmaceutical research and development. This compound serves as a crucial scaffold in the synthesis of a variety of bioactive compounds. However, conventional synthetic methodologies often rely on stoichiometric reagents, hazardous solvents, and energy-intensive processes, contributing to a significant environmental footprint. The principles of green chemistry encourage the development of synthetic pathways that are more efficient, safer, and environmentally conscious.[1] This guide is dedicated to elucidating such greener alternatives for the synthesis of this important aminonitrile.
Strategic Approaches to Green Synthesis
Two primary green synthetic strategies for this compound will be discussed:
-
One-Pot Multicomponent Synthesis: This approach assembles the target molecule from simple, readily available starting materials in a single reaction vessel, minimizing waste and improving operational efficiency.[2][3]
-
Green-Assisted Thorpe-Ziegler Cyclization: This classic intramolecular cyclization of adiponitrile is a direct route to the desired cyclic aminonitrile.[4] By incorporating alternative energy sources like microwave and ultrasound, this reaction can be made significantly more environmentally friendly.
The following sections will provide detailed protocols and application notes for each of these methodologies.
Methodology 1: One-Pot Multicomponent Synthesis
This elegant one-pot synthesis combines cyclohexanone, malononitrile, and an ammonia source, offering a highly atom-economical route to this compound. The reaction proceeds through a cascade of reactions, including a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.
Application Notes:
-
Choice of Ammonia Source: Ammonium acetate is a commonly used and effective source of ammonia for this reaction. It also acts as a mild catalyst.
-
Catalyst Selection: While the reaction can proceed without a catalyst, the use of a mild acid or base catalyst can significantly improve the reaction rate and yield. Green catalysts such as reusable solid acids or bases are excellent choices.
-
Solvent Selection: This reaction can be performed under solvent-free conditions, which is the most environmentally friendly option.[2] If a solvent is necessary, green solvents such as ethanol or water are preferred.
-
Energy Input: Both microwave irradiation and ultrasound assistance can be employed to accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating.[5][6]
Visualizing the Multicomponent Reaction Workflow
Caption: Workflow for the one-pot multicomponent synthesis.
Protocol 1.1: Microwave-Assisted Multicomponent Synthesis
Materials:
-
Cyclohexanone
-
Malononitrile
-
Ammonium acetate
-
Ethanol (optional, for solvent-based reaction)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a 10 mL microwave reactor vial, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
If performing a solvent-free reaction, proceed to the next step. If using a solvent, add 1-2 mL of ethanol.
-
Place a magnetic stir bar in the vial and seal it.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-120°C for 5-15 minutes with stirring.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
If a solid precipitate has formed, collect it by filtration. If not, add cold water to the reaction mixture to induce precipitation.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 1.2: Ultrasound-Assisted Multicomponent Synthesis
Materials:
-
Cyclohexanone
-
Malononitrile
-
Ammonium acetate
-
Ethanol or Water (as solvent)
-
Ultrasonic bath or probe sonicator
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in 5-10 mL of ethanol or water.
-
Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the reaction mixture.
-
Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at room temperature for 30-60 minutes with continuous stirring.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a beaker and cool it in an ice bath to induce precipitation.
-
Collect the solid product by filtration and wash it with cold solvent.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.
Methodology 2: Green-Assisted Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic β-enaminonitriles through the intramolecular cyclization of dinitriles.[4] In this case, adiponitrile is the starting material for the synthesis of this compound. The application of green energy sources can significantly enhance the efficiency and sustainability of this transformation.
Application Notes:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the dinitrile. Sodium ethoxide or potassium tert-butoxide are commonly used. For a greener approach, a catalytic amount of a strong base can be investigated.
-
Solvent-Free Conditions: The Thorpe-Ziegler reaction can be conducted under solvent-free conditions, particularly with microwave assistance, which aligns with green chemistry principles.
-
High Dilution Principle: For intramolecular cyclization to be favored over intermolecular polymerization, the reaction is traditionally carried out under high-dilution conditions. However, microwave and ultrasound energy can sometimes promote the desired intramolecular reaction even at higher concentrations.
Visualizing the Thorpe-Ziegler Cyclization Workflow
Caption: Workflow for the green-assisted Thorpe-Ziegler cyclization.
Protocol 2.1: Microwave-Assisted Thorpe-Ziegler Cyclization
Materials:
-
Adiponitrile
-
Sodium ethoxide or Potassium tert-butoxide
-
Toluene or solvent-free
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
Caution: This reaction should be carried out in a well-ventilated fume hood as adiponitrile is toxic.
-
In a dry microwave reactor vial, add adiponitrile (1.0 mmol) and a catalytic amount of sodium ethoxide (0.1 mmol).
-
For a solvent-free reaction, proceed to the next step. Alternatively, add 2 mL of dry toluene.
-
Add a magnetic stir bar and seal the vial.
-
Place the vial in the microwave reactor and irradiate at 150-180°C for 10-30 minutes with stirring.[7]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a few drops of dilute acetic acid.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2.2: Ultrasound-Assisted Thorpe-Ziegler Cyclization
Materials:
-
Adiponitrile
-
Sodium ethoxide or Potassium tert-butoxide
-
Dry toluene or other high-boiling aprotic solvent
-
Ultrasonic bath or probe sonicator
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
Caution: Handle adiponitrile with appropriate safety precautions in a fume hood.
-
In a dry, two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve adiponitrile (1.0 mmol) in dry toluene (10 mL for high dilution).
-
Add sodium ethoxide (1.1 mmol).
-
Immerse the flask in an ultrasonic bath and irradiate with ultrasound (20-40 kHz) at a controlled temperature (e.g., 50-60°C) for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and cautiously quench with dilute acetic acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography.
Comparative Analysis of Green Synthesis Approaches
To provide a clearer understanding of the advantages of these green methodologies, the following table compares them based on key green chemistry metrics.
| Metric | Multicomponent (Microwave) | Multicomponent (Ultrasound) | Thorpe-Ziegler (Microwave) | Conventional Thorpe-Ziegler |
| Atom Economy | High | High | High | High |
| E-Factor | Low (especially solvent-free) | Low | Moderate (solvent dependent) | High (large solvent volumes) |
| Reaction Time | Very Short (5-15 min) | Short (30-60 min) | Short (10-30 min) | Long (several hours) |
| Energy Consumption | Low | Low | Low | High |
| Catalyst | Mild/None or Green Catalyst | Mild/None or Green Catalyst | Strong Base | Stoichiometric Strong Base |
| Solvent | Solvent-free or Green Solvents | Green Solvents | Aprotic Solvents | Large volumes of aprotic solvents |
| Operational Simplicity | High (One-Pot) | High (One-Pot) | Moderate | Moderate (requires high dilution) |
Conclusion
The green synthesis of this compound is not only feasible but also offers significant advantages over traditional methods. One-pot multicomponent reactions, especially when coupled with microwave or ultrasound technologies, provide an efficient, atom-economical, and environmentally friendly route. Similarly, the application of these green energy sources to the Thorpe-Ziegler cyclization can drastically reduce reaction times, energy consumption, and solvent waste. By adopting these protocols, researchers and drug development professionals can contribute to a more sustainable future for pharmaceutical synthesis while maintaining high efficiency and productivity.
References
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving towards greener methodologies. Chemical Society Reviews, 35(2), 180-196.
- Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 95, 1901-1921.
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Shaabani, A., Maleki, A., Mofakham, H., & Moghanian, H. (2008). A clean and efficient one-pot synthesis of 2-amino-4H-chromenes and 2-amino-4H-benzo[h]chromenes using grindstone chemistry. Dyes and Pigments, 76(3), 829-832.
- Safari, J., & Gandomi-Ravandi, S. (2014). Ultrasound-assisted one-pot, three-component synthesis of 2-amino-4H-pyran derivatives catalyzed by reusable catalyst ZnO–nanorods. RSC Advances, 4(1), 433-439.
- Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
- Bagley, M. C., Lubinu, M. C., & Mason, C. (2006). Microwave-assisted multicomponent reactions for the synthesis of heterocycles. Current Organic Chemistry, 10(16), 1961-1988.
- de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
- Tietze, L. F. (1996). Domino reactions in organic synthesis. Chemical Reviews, 96(1), 115-136.
- Mason, T. J., & Lorimer, J. P. (1988). Sonochemistry: Theory, Applications and Uses of Ultrasound in Chemistry. Ellis Horwood.
- Lidstrom, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
- Rothenberg, G. (2008).
- Clark, J. H. (1999). Green chemistry: challenges and opportunities. Green Chemistry, 1(1), 1-8.
- Simon, C., Constantieux, T., & Rodriguez, J. (2004). Utilisation of 1, 3-dicarbonyl derivatives in multicomponent reactions. European Journal of Organic Chemistry, 2004(24), 4957-4980.
- Banik, B. K., Reddy, A. T., Datta, A., & Mukhopadhyay, C. (2007). A highly efficient and green synthesis of α-aminonitriles using a reusable catalyst. Tetrahedron Letters, 48(42), 7392-7394.
- Dekamin, M. G., & Eslami, M. (2014).
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Perreux, L., & Loupy, A. (2001).
- Varma, R. S. (1999). Solvent-free organic syntheses.
- Loupy, A. (Ed.). (2002). Microwaves in organic synthesis. John Wiley & Sons.
- Cintas, P., & Luche, J. L. (1999). Green chemistry. The sonochemical approach. Green Chemistry, 1(3), 115-125.
- Hajipour, A. R., & Ruoho, A. E. (2005). A novel and efficient one-pot synthesis of 2-amino-4, 6-diphenylnicotinonitrile in aqueous media. Tetrahedron Letters, 46(49), 8307-8309.
- Kidwai, M., & Mothsra, P. (2006). An efficient and green synthesis of 2-amino-4H-chromenes using aqueous extract of immobilized Brassica juncea. Green Chemistry, 8(3), 295-297.
- Heravi, M. M., Sadjadi, S., Oskooie, H. A., Hekmatshoar, R., & Bamoharram, F. F. (2008). A green and reusable catalyst for the one-pot synthesis of 2-amino-4H-chromenes.
- Tu, S., Miao, C., Zhang, Y., Zhang, X., & Yan, S. (2005). An efficient one-pot synthesis of 2-amino-4-aryl-5-oxo-4, 5-dihydropyrano [3, 2-c] chromene-3-carbonitrile derivatives in aqueous media. Journal of Chemical Research, 2005(1), 50-52.
- Khaligh, N. G. (2014). A reusable ionic liquid, [H-NMP] HSO4, as a green and efficient catalyst for the one-pot synthesis of 2-amino-4H-chromenes. RSC Advances, 4(10), 4927-4933.
Sources
- 1. (PDF) Multicomponent Reactions, Solvent-Free Synthesis of [research.amanote.com]
- 2. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using 2-Aminocyclohex-1-ene-1-carbonitrile
Introduction: The Versatility of 2-Aminocyclohex-1-ene-1-carbonitrile in Heterocyclic Synthesis
Heterocyclic compounds are fundamental scaffolds in drug discovery, with over half of all FDA-approved drugs containing at least one heterocyclic ring.[1] Their prevalence stems from the unique physicochemical properties imparted by the incorporation of heteroatoms, which are crucial for molecular recognition at biological targets.[1] Among the myriad of building blocks for constructing these vital structures, this compound stands out as a highly versatile and reactive precursor. Its unique arrangement of a nucleophilic enamine, an electrophilic nitrile, and a reactive cyclohexene ring within a single molecule allows for a diverse range of chemical transformations. This application note provides an in-depth guide to the one-pot synthesis of various medicinally relevant heterocycles, including quinolines and pyrazolo[3,4-b]quinolines, starting from this compound and its derivatives. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the rationale behind the synthetic strategies, offering researchers a comprehensive resource for leveraging this powerful building block.
Core Principles: The Reactivity of the Enaminonitrile Scaffold
The synthetic utility of this compound is rooted in the dual nucleophilic and electrophilic nature of the enaminonitrile moiety. The amino group and the β-carbon of the enamine system are nucleophilic, while the nitrile group is electrophilic. This allows for a variety of reactions with both electron-deficient and electron-rich reagents.
Mechanism of Action: A Dual-Threat Reagent
The primary reactivity pathways involve:
-
Nucleophilic Attack: The enamine nitrogen or the β-carbon can attack electrophiles.
-
Electrophilic Center: The nitrile carbon is susceptible to attack by nucleophiles.
-
Cyclization Cascades: The strategic placement of these functional groups facilitates intramolecular cyclization events, leading to the formation of fused heterocyclic systems.
Synthesis of Tetrahydroquinoline Derivatives: A Gateway to Fused Systems
A foundational application of this compound is in the synthesis of tetrahydroquinoline derivatives. These structures are not only biologically active in their own right but also serve as key intermediates for more complex fused heterocycles.[2]
Reaction Mechanism: Friedländer Annulation
The synthesis of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, a key intermediate, can be achieved via a one-pot reaction that is analogous to the Friedländer annulation.[3] This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] In this case, the enaminonitrile acts as the component with the reactive methylene.
The reaction proceeds through the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between an aromatic aldehyde (e.g., benzaldehyde) and a compound with an active methylene group, catalyzed by a base.
-
Michael Addition: The this compound then undergoes a Michael addition to the resulting α,β-unsaturated nitrile.
-
Intramolecular Cyclization and Tautomerization: Subsequent intramolecular cyclization, followed by tautomerization and dehydration, leads to the formation of the stable hexahydroquinoline ring system.
Caption: Friedländer Annulation Pathway.
Experimental Protocol: One-Pot Synthesis of 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
This protocol is adapted from established procedures for similar quinoline syntheses.[2][4]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (80 mmol) in absolute ethanol (50 mL) is refluxed for 2-3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Expected Yield: 85-95%
Characterization Data:
-
Appearance: White crystalline solid.
-
Melting Point: 296-298 °C.
-
IR (KBr, cm⁻¹): 3375 (NH₂), 3280, 3188 (NH), 2194 (CN), 1658 (C=O), 1606 (C=C).
-
¹H NMR (DMSO-d₆, δ ppm): 1.62-1.70 (m, 4H, 2xCH₂), 2.22 (t, 2H, CH₂), 2.59 (t, 2H, CH₂), 4.20 (s, 1H, CH), 6.98 (s, 2H, NH₂), 7.15-7.30 (m, 5H, Ar-H), 11.8 (s, 1H, NH).
From Quinolines to Fused Heterocycles: The Synthesis of Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinoline derivatives are of significant interest in medicinal chemistry due to their potential as pharmaceutical agents, including their activity as inhibitors of oncogenic Ras.[1][2] These fused heterocyclic systems can be efficiently synthesized in a one-pot reaction starting from the previously synthesized hexahydroquinoline derivative.
Reaction Mechanism: Condensation and Cyclization
The formation of the pyrazolo[3,4-b]quinoline core involves the reaction of the hexahydroquinoline intermediate with hydrazine hydrate. The mechanism proceeds as follows:
-
Nucleophilic Attack: The hydrazine hydrate acts as a nucleophile, attacking the carbonyl group of the hexahydroquinoline ring.
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization where one of the nitrogen atoms of the hydrazine moiety attacks the nitrile carbon.
-
Dehydration: The resulting intermediate undergoes dehydration to form the stable, aromatic pyrazole ring, yielding the final pyrazolo[3,4-b]quinoline product.[4]
Caption: Synthesis of Pyrazolo[3,4-b]quinolines.
Experimental Protocol: One-Pot Synthesis of 3-Amino-4-phenyl-1,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline
This protocol is based on the cyclization of the hexahydroquinoline intermediate.[2][4]
Materials:
-
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
-
Hydrazine hydrate (99%)
-
Absolute ethanol
Procedure:
-
A suspension of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (10 mmol) in absolute ethanol (30 mL) is prepared.
-
Hydrazine hydrate (20 mmol) is added to the suspension.
-
The reaction mixture is refluxed for 4-6 hours, with progress monitored by TLC.
-
After completion, the mixture is cooled, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and dried to yield the pure product.
Expected Yield: 90-98%
Characterization Data:
-
Appearance: Yellow crystalline solid.
-
Melting Point: >300 °C.
-
IR (KBr, cm⁻¹): 3413, 3313, 3180 (NH₂, NH), 1630 (C=N), 1585 (C=C).
-
¹H NMR (DMSO-d₆, δ ppm): 1.65-1.75 (m, 4H, 2xCH₂), 2.40 (t, 2H, CH₂), 2.80 (t, 2H, CH₂), 4.75 (s, 1H, CH), 5.40 (s, 2H, NH₂), 7.20-7.40 (m, 5H, Ar-H), 9.80 (s, 1H, NH), 11.5 (s, 1H, NH).
Comparative Data for One-Pot Syntheses
| Heterocyclic System | Key Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Tetrahydroquinoline | Cyclohexanone, Benzaldehyde, Ethyl Cyanoacetate | Ammonium Acetate / Ethanol | 2-3 h | 85-95 | [2][4] |
| Pyrazolo[3,4-b]quinoline | Hexahydroquinoline, Hydrazine Hydrate | Ethanol | 4-6 h | 90-98 | [2][4] |
| 4H-Pyran | Aromatic Aldehyde, Malononitrile, Dimedone | K₂CO₃ / Ethanol | 10-20 min | 90-98 | [5] |
| 4H-Chromene | Aromatic Aldehyde, Malononitrile, Resorcinol | Nanocatalyst / Solvent-free | 5-23 min | 86-96 | [6] |
Conclusion and Future Outlook
This compound and its derivatives are undeniably powerful and versatile synthons in the construction of a wide array of medicinally important heterocyclic compounds. The one-pot methodologies presented herein offer efficient, atom-economical, and often environmentally benign routes to complex molecular architectures such as quinolines and pyrazolo[3,4-b]quinolines. The simplicity and high yields of these protocols make them highly attractive for applications in drug discovery and development, enabling the rapid generation of compound libraries for biological screening. Future research in this area will likely focus on expanding the scope of accessible heterocycles, developing novel catalytic systems to enhance reaction efficiency and selectivity, and applying these methods to the total synthesis of complex natural products.
References
- Al-Omran, F., El-Khair, A. A. (2007). An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][2][7]naphthyridine Derivatives. Molecules, 12(3), 361-372.
- Ghahremanzadeh, R., Amanpour, T., Bazgir, A. (2012). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. ISRN Organic Chemistry, 2012, 672035.
- Tomioka, T., Takahashi, Y., Maejima, T. (2011). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 9(16), 5539-5541.
- Momeni, S., Ghorbani-Vaghei, R. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. RSC Advances, 14, 20188-20199.
- Othman, L. A., Mohammed, S. R., Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492.
- Bandyopadhyay, D., Mukherjee, S., Cruz, J. J., et al. (2018). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 3(11), 15835-15844.
- Momeni, S., Ghorbani-Vaghei, R. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. Semantic Scholar.
- Othman, L. A., Mohammed, S. R., Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals.
- Li, J., Li, X., Zhou, Z., et al. (2018). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society, 29(10), 2151-2159.
- W. J. of A. R. and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
- Kumar, A., Singh, P., Kumar, R., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
- Al-Omran, F., El-Khair, A. A. (2007). An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][2][7]naphthyridine Derivatives. ResearchGate.
- Xiong, J., Chen, J., Li, Z., et al. (2018). One-pot multi-component synthesis of 2-amino-4H-benzo[b]pyrans and 1,4-dihydropyridines. ResearchGate.
- Current Chemistry Letters. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Growing Science.
- Bentham Science Publishers. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Bentham Science.
- Ali, M. M., et al. (2007). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 5(1), 170-173.
- Johnson, W. S. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.
- Ankush, B. P., Shitole, B. V., Shitole, N. V. (2023). The Green and Efficient One-Pot Synthesis of Tetrahydrobenzo[b]pyran Derivatives. Orbital: The Electronic Journal of Chemistry, 15, 148-152.
Sources
- 1. scispace.com [scispace.com]
- 2. An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile
Welcome to the technical support resource for the synthesis of 2-aminocyclohex-1-ene-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The primary route to this valuable intermediate is the intramolecular Thorpe-Ziegler reaction of adiponitrile. While effective, this reaction is sensitive to conditions that can lead to several side products. This document provides in-depth, experience-based troubleshooting in a direct question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My reaction yield is significantly low, and I'm recovering a large amount of unreacted adiponitrile. What is the likely cause?
A1: This is a classic case of incomplete or failed reaction initiation, which almost always points to issues with the base or reaction conditions. The Thorpe-Ziegler reaction is a base-catalyzed condensation that requires the deprotonation of the α-carbon to a nitrile group.[1][2]
Probable Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the α-proton on a nitrile is roughly 31. A base that is too weak will not be able to generate the necessary carbanion (nitrile enolate) to initiate the cyclization.[1]
-
Solution: Switch to a stronger, non-nucleophilic base. While classical conditions use alkoxides like potassium tert-butoxide (t-BuOK), modern protocols often employ bases like Lithium Hexamethyldisilazide (LHMDS) or Sodium Hydride (NaH) for more reliable results.[1]
-
-
Inactive or Degraded Base: Alkali metal bases, particularly hydrides and amides, are highly reactive and can be deactivated by moisture or carbon dioxide from the air.
-
Solution: Use a fresh bottle of base or titrate the base solution before use to confirm its activity. Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Sub-stoichiometric Amount of Base: The base is a catalyst, but in practice, it can be consumed by trace amounts of acidic impurities (like water) in the solvent or starting material.
-
Solution: Ensure your adiponitrile and solvent are anhydrous. Consider using a slight excess of the base (e.g., 1.1 equivalents) to compensate for any trace impurities.
-
| Parameter | Recommendation | Rationale |
| Base Selection | LHMDS, NaH, t-BuOK | Must be strong enough to deprotonate the α-carbon of the nitrile.[1] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents deactivation of the strong base by moisture and CO2. |
| Solvent Purity | Anhydrous THF, Toluene | Protic solvents will quench the carbanion and halt the reaction. |
Q2: I've isolated a high-molecular-weight, viscous, or polymeric substance alongside my product. What is it and how can I prevent it?
A2: You are likely observing the result of the intermolecular Thorpe reaction, which competes with the desired intramolecular Thorpe-Ziegler cyclization.[3][4] Instead of one molecule cyclizing with itself, two or more adiponitrile molecules react with each other, leading to linear oligomers or polymers.
Mechanism & Prevention:
The key to favoring the intramolecular reaction is the principle of high dilution. By keeping the concentration of the reactant low, you decrease the probability of two different molecules finding each other, thereby giving each individual molecule a greater chance to cyclize on itself.
-
Solution 1: High-Dilution Conditions: Prepare a solution of the adiponitrile and add it very slowly (e.g., via a syringe pump over several hours) to a refluxing solution of the base in the solvent. This keeps the instantaneous concentration of the reactant extremely low.
-
Solution 2: Solvent Choice: Aprotic polar solvents are generally preferred.[1] Solvents like THF or toluene are common choices.
Diagram: Intramolecular vs. Intermolecular Pathways
Caption: Reaction pathways for adiponitrile under basic conditions.
Q3: My product shows a strong carbonyl (C=O) peak in the IR spectrum (~1700-1720 cm⁻¹) and lacks the characteristic N-H stretches. What went wrong?
A3: This is a classic sign of hydrolysis. The initial product of the Thorpe-Ziegler cyclization is the enamine, which is sensitive to acidic conditions. During an aqueous or acidic workup, the enamine can readily hydrolyze to the corresponding α-cyanoketone (2-oxocyclohexane-1-carbonitrile).[2][4][5]
Troubleshooting the Workup:
-
Mechanism: The hydrolysis proceeds through an imine intermediate which is then attacked by water to form a ketone.[5]
-
Solution: The workup procedure must be carefully controlled.
-
Quenching: Quench the reaction cautiously with a saturated, neutral, or slightly basic aqueous solution, such as saturated ammonium chloride (NH₄Cl) or a bicarbonate solution, while keeping the temperature low (e.g., 0 °C).
-
Extraction: Perform the extraction quickly and avoid prolonged contact with any aqueous phase.
-
Purification: If performing column chromatography, ensure the silica gel is neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).
-
Q4: The isolated product is discolored (e.g., yellow, orange, or brown), but appears pure by NMR. What is the source of this color?
A4: The color likely arises from minor oxidative side products. Enamines are electron-rich alkenes and can be susceptible to oxidation, especially when exposed to air over long periods.[6] This can lead to the formation of highly conjugated, colored impurities. While these may be present in trace amounts not easily detectable by NMR, they can be potent chromophores.
Preventative Measures:
-
Inert Atmosphere: Handle the purified product under an inert atmosphere whenever possible.
-
Degassed Solvents: Use solvents that have been degassed (e.g., by bubbling nitrogen through them) for extractions and purification to minimize dissolved oxygen.
-
Storage: Store the final product under nitrogen or argon in a freezer to slow down degradation.
-
Purification: A quick pass through a short plug of activated carbon or neutral alumina during the final filtration step can sometimes remove colored impurities.
Experimental Protocols
Protocol 1: Synthesis via Thorpe-Ziegler Cyclization (High-Dilution)
This protocol is a representative example and may require optimization.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), a nitrogen inlet, and a magnetic stir bar.
-
Reagents:
-
In the main flask, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and add anhydrous THF (to make a ~0.1 M final concentration).
-
In the dropping funnel, prepare a solution of adiponitrile (1.0 eq.) in anhydrous THF.
-
-
Reaction:
-
Heat the NaH suspension in THF to a gentle reflux.
-
Add the adiponitrile solution dropwise from the funnel to the refluxing suspension over 4-6 hours.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on neutralized silica gel.
Protocol 2: Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing common issues during the synthesis.
Caption: A troubleshooting flowchart for the synthesis of this compound.
References
- Wikipedia. (n.d.). Enamine.
- Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction.
- Lambert, J. D., & Roberts, J. D. (1950). The dimerization of ammonia and amines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 200(1063), 566–572.
- chemeurope.com. (n.d.). Thorpe reaction.
- Wikipedia. (n.d.). Thorpe reaction.
- Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.
- Hu, C., et al. (2021). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society.
- Wang, Y., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances.
- ResearchGate. (n.d.). Thorpe–Ziegler reaction. Request PDF.
- Martínez, R., et al. (2020). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules.
- Canadian Journal of Chemistry. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study.
- ResearchGate. (n.d.). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile).
- Master Organic Chemistry. (2023, April 16). Enamines – formation, properties, reactions, and mechanisms.
- ResearchGate. (n.d.). Potential structures of imine dimers and oligomers formed in the.... Download Scientific Diagram.
- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile.
- ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
- ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
- Organic Syntheses. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
- YouTube. (2022, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- LookChem. (n.d.). 2-cyclohexene-1-carbonitrile.
- ResearchGate. (n.d.). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Request PDF.
- Google Patents. (n.d.). Purification of cyclohexanone.
- PubChem. (n.d.). Cyclohexenecarbonitrile.
Sources
Technical Support Center: Purification of 2-Aminocyclohex-1-ene-1-carbonitrile
Welcome to the technical support resource for the purification of 2-aminocyclohex-1-ene-1-carbonitrile. This guide is designed for chemistry professionals engaged in research and development. Here, we address common challenges encountered during the isolation and purification of this valuable enaminonitrile intermediate, often synthesized via the Thorpe-Ziegler reaction. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, viscous oil instead of the expected solid. What are the likely causes and how should I proceed with purification?
This is a common issue often pointing to the formation of polymeric byproducts or the presence of residual solvent and starting materials.
Causality:
-
Intermolecular Polymerization: The Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile like adiponitrile, competes with intermolecular condensation.[1] If reaction conditions (e.g., concentration, rate of base addition) are not optimal, intermolecular reactions can dominate, leading to oligomers and polymers which present as oils or tars.
-
Reaction Temperature: Excessive heat can promote side reactions and decomposition, contributing to the dark coloration and oily consistency.
-
Incomplete Reaction: Significant amounts of unreacted starting material (e.g., adiponitrile) can act as a solvent for the product, preventing crystallization.
Troubleshooting Protocol:
-
Initial Assessment: Before attempting purification, analyze a small aliquot of the crude oil by Thin Layer Chromatography (TLC) to visualize the product relative to impurities. A co-spot of the starting material is highly recommended.
-
Aqueous Workup: If not already performed, conduct a careful aqueous workup. Neutralize the basic catalyst with a mild acid (e.g., saturated NH₄Cl solution) and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities and dry over anhydrous sodium sulfate. This step is critical for removing inorganic salts and highly polar species.
-
Purification Strategy: Given the oily nature, direct recrystallization is unlikely to succeed. Column chromatography is the recommended method.
Q2: What are the recommended starting conditions for column chromatography of this compound?
Column chromatography is a robust method for separating the target compound from both non-polar starting materials and polar polymeric byproducts.
The Principle (Expertise & Experience): this compound is a moderately polar molecule due to the amine and nitrile functional groups. It will adhere to a polar stationary phase like silica gel. Non-polar impurities will pass through the column quickly, while highly polar impurities will remain strongly adsorbed. By gradually increasing the polarity of the mobile phase (eluent), you can selectively elute the desired compound.
Recommended Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) to elute non-polar impurities. Gradually increase the proportion of ethyl acetate (e.g., to 7:3 or 1:1) to elute the product. |
| Loading Method | Dry Loading | For oily samples, dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This "dry-loaded" silica can then be carefully added to the top of the column, resulting in better separation. |
| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain | The conjugated enaminonitrile system should be UV active. The permanganate stain will visualize compounds that can be oxidized, which is useful for tracking the product. |
Q3: I am attempting to recrystallize my crude product, but it either "oils out" or fails to crystallize altogether. What can I do?
Recrystallization is an excellent technique for final purification if the crude material is already substantially pure and semi-crystalline. Failure to crystallize points to either high impurity levels or an inappropriate solvent choice.
Troubleshooting Crystallization:
-
Re-evaluate Purity: If the crude material is less than ~90% pure (as estimated by NMR or TLC), column chromatography should be performed first. Recrystallization is not effective at removing large quantities of diverse impurities.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent Systems: Try solvents like isopropanol, ethanol, or acetonitrile. Heat the mixture to dissolve the solid, then allow it to cool slowly.
-
Two-Solvent Systems (Solvent/Anti-solvent): This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble (e.g., hexanes, pentane, or diethyl ether) dropwise at room temperature or while warm, until persistent cloudiness is observed. Then, add a few drops of the good solvent to clarify and allow the mixture to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of the product, add a tiny amount to the supersaturated solution to initiate crystallization.
-
Patience: Allow the solution to stand undisturbed, sometimes for several days, at room temperature or in the refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Q4: My purified this compound is initially a white solid but turns yellow/brown and degrades over time. How should I store it?
Enamines and enaminonitriles are known to be sensitive to acidic conditions, moisture, and atmospheric oxygen.[2][3][4] The observed degradation is likely due to hydrolysis and/or oxidation.
The Mechanism of Degradation: Enamines are susceptible to hydrolysis, particularly under acidic conditions, which reverts them to the corresponding ketone and amine.[3][5] The lone pair on the nitrogen atom makes the double bond electron-rich and thus reactive towards electrophiles and oxidants.
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: Store in a freezer (-20 °C is standard).
-
Container: Use a well-sealed amber glass vial to protect from light and air.
-
Purity: Ensure the material is free of acidic impurities from the workup or chromatography. If silica gel was used, trace acidity can remain. A final filtration of a solution of the product through a small plug of basic alumina can sometimes help improve long-term stability.
Purification Workflow & Troubleshooting Diagram
The following diagrams illustrate the general purification workflow and a decision tree for common troubleshooting scenarios.
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a primary purification method.
References
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
- Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1–203.
- Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.
- Thorpe Reaction. (n.d.). In Wikipedia.
- Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed.
- Enamines - Making Molecules. (2024, September 2). Making Molecules.
- Enamines from Aldehydes and Ketones with Secondary Amines. (n.d.). Chemistry Steps.
- Kluger, R., & Chin, J. (1982). Carbanion formation and hydrolysis of an enamine. General base catalysis of the hydrolysis. Journal of the American Chemical Society, 104(10), 2891–2897.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enamines — Making Molecules [makingmolecules.com]
- 4. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Thorpe-Ziegler Reaction Conditions for Higher Yield
Welcome to the technical support center for the Thorpe-Ziegler reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields of your target cyclic ketones.
Introduction to the Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of an α,ω-dinitrile to form a cyclic α-cyanoenamine, which upon subsequent acidic hydrolysis, yields a cyclic ketone.[1][2][3] This reaction is a cornerstone in the synthesis of 5- to 8-membered rings and macrocycles, making it invaluable in medicinal chemistry and natural product synthesis.[4] However, its success is highly dependent on carefully controlled reaction parameters. This guide will provide the expertise and practical insights needed to master this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Thorpe-Ziegler reaction?
A1: The reaction proceeds through a series of steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion (an enolate).[1]
-
Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbon of the other nitrile group within the same molecule, leading to the formation of a cyclic imine anion.[5]
-
Protonation and Tautomerization: The cyclic imine anion is protonated, and then tautomerizes to the more stable cyclic β-enaminonitrile.[1]
-
Hydrolysis: The cyclic enaminonitrile is subjected to acidic hydrolysis to yield the final cyclic ketone.[5][6]
Q2: Why are high-dilution conditions necessary for the Thorpe-Ziegler reaction?
A2: High-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.[1][7] At high concentrations, the reactive carbanion intermediate of one molecule is more likely to react with the nitrile group of another molecule, leading to the formation of linear polymers and a significant decrease in the yield of the desired cyclic product. By maintaining a very low concentration of the dinitrile substrate, the probability of intramolecular reaction is greatly increased.[7][8][9]
Q3: What is the role of the strong base in this reaction?
A3: The strong base is essential for the initial deprotonation of the α-carbon to the nitrile group, which initiates the entire reaction cascade.[1] The choice of base is critical and can significantly impact the reaction rate and yield. The base must be strong enough to deprotonate the α-carbon but should ideally be non-nucleophilic to avoid side reactions with the nitrile groups.
Q4: How do I know if my Thorpe-Ziegler reaction is successful before the final hydrolysis step?
A4: The formation of the cyclic enaminonitrile intermediate can be monitored using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a new spot on the TLC plate or a new peak in the LC-MS with the expected mass of the cyclized product is a good indication of a successful reaction. 1H NMR can show characteristic peaks for the enamine proton.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cyclic Ketone
Probable Causes & Solutions
-
Insufficient Base Strength: The pKa of the base's conjugate acid should be significantly higher than the pKa of the α-proton of the nitrile (typically around 25-30 in DMSO) to ensure complete deprotonation.
-
Solution: Switch to a stronger base. For example, if you are using an alkoxide like potassium tert-butoxide (KOt-Bu) and the reaction is not proceeding, consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).
-
| Base | Approximate pKa of Conjugate Acid (in DMSO) | Comments |
| Potassium tert-butoxide (KOt-Bu) | 32 | A common and effective base, but may not be strong enough for all substrates. |
| Sodium Hydride (NaH) | ~35 | A strong, non-nucleophilic base, but its heterogeneity can sometimes lead to inconsistent results. |
| Lithium diisopropylamide (LDA) | 35.7 | A very strong, non-nucleophilic base, often used for difficult deprotonations.[10] |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 26 | A strong, sterically hindered, non-nucleophilic base. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | Similar to NaHMDS, offering good solubility in ethereal solvents. |
-
Presence of Moisture or Protic Impurities: Water or other protic impurities will quench the carbanion intermediate and neutralize the strong base, effectively halting the reaction.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents, and purify reagents if necessary. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the intermediates.
-
Solution: Use a polar aprotic solvent that can solvate the cation of the base without interfering with the nucleophilicity of the carbanion. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are excellent choices. Avoid protic solvents like ethanol or methanol in the cyclization step, as they will protonate the carbanion.
-
| Solvent | Dielectric Constant (ε) at 20°C | Properties |
| Tetrahydrofuran (THF) | 7.6 | A common choice, good at solvating cations.[11] |
| 1,2-Dimethoxyethane (DME) | 7.2 | Higher boiling point than THF, can be useful for reactions requiring higher temperatures. |
| Toluene | 2.4 | Can be used, especially at higher temperatures, but its lower polarity may not be optimal for all substrates. |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly polar, but can sometimes participate in side reactions.[12] |
| Dimethyl sulfoxide (DMSO) | 46.7 | Very polar, can accelerate the reaction, but can be difficult to remove and may lead to side reactions.[12] |
-
Ineffective Hydrolysis of the Enaminonitrile Intermediate: The final step to obtain the ketone is the hydrolysis of the stable enaminonitrile.
-
Solution: Ensure the hydrolysis is carried out under sufficiently acidic conditions and for an adequate duration. Refluxing with aqueous HCl or H2SO4 is a common method.[13][14][15][16] The progress of the hydrolysis can be monitored by TLC until the enaminonitrile starting material is fully consumed.
-
Issue 2: Formation of a Polymeric Byproduct
Probable Cause & Solution
-
High Concentration of the Dinitrile Substrate: As discussed in the FAQs, high concentrations favor intermolecular reactions, leading to polymerization.
-
Solution: Implement high-dilution conditions. This is typically achieved by the slow addition of a solution of the dinitrile to a large volume of solvent containing the base. A syringe pump is the most effective tool for this, allowing for a very slow and controlled addition rate (e.g., over several hours).[17]
-
Issue 3: Reaction Stalls or is Sluggish
Probable Causes & Solutions
-
Low Reaction Temperature: While some Thorpe-Ziegler reactions can proceed at room temperature, others require heating to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Refluxing in THF (boiling point ~66°C) or toluene (boiling point ~111°C) is often effective. Monitor the reaction by TLC at different temperatures to find the optimal condition.
-
-
Substrate Steric Hindrance: Steric hindrance around the α-carbons or the nitrile groups can slow down both the deprotonation and the intramolecular cyclization steps.
-
Solution: In addition to increasing the temperature, using a less sterically hindered and stronger base might be beneficial. Also, allowing for a longer reaction time is necessary for sterically demanding substrates.
-
Experimental Protocols
General Protocol for Thorpe-Ziegler Cyclization under High-Dilution Conditions
-
Preparation: Under an inert atmosphere (N2 or Ar), add the anhydrous solvent (e.g., THF) and the strong base (e.g., NaH or a solution of LDA) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel or syringe pump inlet.
-
Substrate Addition: Prepare a dilute solution of the α,ω-dinitrile in the same anhydrous solvent. Using a syringe pump, add this solution dropwise to the stirred base suspension/solution over a period of 4-12 hours. The rate of addition should be slow enough to maintain a very low concentration of the dinitrile in the reaction flask.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the appropriate temperature (room temperature to reflux) for an additional 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or water.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification of the Enaminonitrile: The crude enaminonitrile can be purified by column chromatography on silica gel or by recrystallization.
Protocol for the Hydrolysis of the Cyclic Enaminonitrile
-
Setup: Dissolve the purified cyclic enaminonitrile in a suitable solvent (e.g., ethanol, acetic acid, or a mixture with water).
-
Acidification: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting crude cyclic ketone can be purified by column chromatography, distillation, or recrystallization.[5]
Visualizing the Process
Thorpe-Ziegler Reaction Mechanism
Caption: A decision tree for troubleshooting low yields.
References
- Common Polar Aprotic Solvents Guide. Scribd. [Link]
- Solvents.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
- Polar aprotic solvent. Wikipedia. [Link]
- Greener Dipolar Aprotic Solvents for the Dynamic Polycondensation of High- Performance Polyimide Membranes. The Royal Society of Chemistry. [Link]
- Thrope Ziegler Cycliz
- High dilution principle. Wikipedia. [Link]
- Thorpe-Ziegler reaction.
- Thorpe reaction. Wikipedia. [Link]
- Thorpe-Ziegler Reaction. SynArchive. [Link]
- Thorpe–Ziegler reaction. Request PDF.
- Thorpe-Ziegler reaction. Buchler GmbH. [Link]
- Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]
- Thorpe-Ziegler reaction. Semantic Scholar. [Link]
- Thorpe-Ziegler Reaction.
- High dilution principle. ZambiaWiki - ZambiaFiles. [Link]
- Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques.
- Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization.
- Nitrile to Acid - Common Conditions.
- Peptide macrocyclization: syringe pump addition for pseudo high-dilution conditions. Reddit. [Link]
- pKa Values of Common Bases. [Link]
- pKa values. The OChemTutor. [Link]
- Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. YouTube. [Link]
- Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
- Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
- Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. High dilution principle - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. scribd.com [scribd.com]
- 12. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. youtube.com [youtube.com]
- 16. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile
Welcome to the technical support center for the synthesis of 2-aminocyclohex-1-ene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during its preparation.
Introduction to the Synthesis
This compound is a valuable building block in organic synthesis, often prepared via the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile.[1][2] A common route involves the reaction of adiponitrile with a strong base.[3] Another prevalent method is the condensation of cyclohexanone and malononitrile.[4][5] While these methods are generally effective, they are not without potential pitfalls that can lead to the formation of impurities and reduced yields. This guide will delve into the mechanistic origins of these impurities and provide actionable strategies for their mitigation and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the synthesis and purification of this compound.
Q1: My NMR spectrum shows an unexpected peak. What could it be?
A1: An unexpected peak in your NMR spectrum could be due to several common impurities. The most likely candidates are residual starting materials, solvent, or byproducts from side reactions.
-
Unreacted Starting Materials: Check for peaks corresponding to cyclohexanone or malononitrile if you are using that synthetic route.
-
Solvent Impurities: Residual solvents from the reaction or purification steps are common. For example, if you've used ethanol for recrystallization, you may see its characteristic signals.
-
Side-Product Formation: The most common side-products are dimers or oligomers of the starting materials or product, and hydrolysis products.[6][7]
To identify the impurity, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can help quantify the purity, while Mass Spectrometry (MS) can confirm the molecular weight of the main product and any impurities.[8][9]
Q2: I'm observing a significant amount of a dimeric byproduct. How can I prevent this?
A2: Dimerization is a common issue in reactions involving enamines or their precursors.[6][10] In the context of this compound synthesis, dimerization can occur through several pathways. The enamine product itself can react with another molecule of the starting material or another molecule of the product.
To minimize dimer formation, consider the following:
-
Control of Stoichiometry: Ensure precise control over the molar ratios of your reactants. An excess of one reactant can sometimes promote side reactions.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, including dimerization.
-
Order of Addition: Adding the base slowly to a solution of the nitrile can help maintain a low concentration of the reactive intermediate, thereby disfavoring intermolecular reactions.
Q3: My final product seems to be contaminated with an amide. What is the cause and how can I avoid it?
A3: The presence of an amide impurity, specifically 2-aminocyclohex-1-ene-1-carboxamide, is typically due to the partial hydrolysis of the nitrile group.[11][12] This can happen during the reaction work-up or purification, especially if aqueous acidic or basic conditions are used at elevated temperatures.[13][14]
Strategies to prevent amide formation include:
-
Milder Work-up Conditions: Use mild aqueous acids or bases for quenching the reaction and perform the extractions at room temperature or below.
-
Anhydrous Conditions: To the extent possible, maintain anhydrous conditions throughout the reaction.
-
Careful pH Control: During work-up, carefully neutralize the reaction mixture. Prolonged exposure to strongly acidic or basic conditions should be avoided. Some research suggests that using potassium hydroxide in tert-butyl alcohol can be a milder method for nitrile hydrolysis, which in this case you want to avoid.[15]
Q4: The yield of my reaction is consistently low. What factors should I investigate?
A4: Low yields can be attributed to a variety of factors, from incomplete reactions to product loss during work-up and purification.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[16] If the reaction stalls, consider increasing the reaction time or temperature, or using a stronger base.
-
Product Solubility: The product may have some solubility in the aqueous phase during extraction. Ensure you are using an appropriate organic solvent and consider performing multiple extractions to maximize recovery.
-
Purification Losses: Recrystallization is a common purification method, but significant product loss can occur if the solvent system is not optimized. You may need to screen different solvents to find one that provides good recovery of pure product. Column chromatography is an alternative, but can also lead to losses on the column.
Q5: I am using the Thorpe-Ziegler reaction. What are the critical parameters to control?
A5: The Thorpe-Ziegler reaction is a powerful method for this synthesis, but its success hinges on several key parameters.[1][2][17]
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sodium ethoxide is classic, but stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be effective.[18]
-
Solvent: Anhydrous, aprotic solvents like THF or toluene are generally preferred to prevent side reactions with the base and reactive intermediates.
-
Reaction Concentration: High dilution conditions are often employed in intramolecular reactions like the Thorpe-Ziegler cyclization to favor the intramolecular cyclization over intermolecular polymerization.[19]
Analytical and Purification Protocols
Table 1: Common Impurities and Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method(s) |
| Unreacted Cyclohexanone | Incomplete reaction | GC-MS, NMR |
| Unreacted Malononitrile | Incomplete reaction | HPLC, NMR |
| Dimeric Byproducts | Side reaction of enamine/intermediates | LC-MS, HPLC, NMR |
| 2-Aminocyclohex-1-ene-1-carboxamide | Hydrolysis of the nitrile group | LC-MS, HPLC, NMR |
| Unidentified Oligomers | Polymerization of starting materials/product | GPC, LC-MS |
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Begin by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold, while the impurities remain soluble at all temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate/hexane mixtures.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing Reaction Pathways
The following diagram illustrates the primary synthesis route and the formation of common impurities.
Caption: Synthesis of this compound and common side reactions.
References
- Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. (2011). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 16(5), 3894-3901. [Link]
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
- Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]
- Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
- Fleming, F. F., & Lujan-Montelongo, J. A. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. [Link]
- Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769-3770. [Link]
- Lambert, J. B., & Roberts, J. D. (1965). The dimerization of ammonia and amines. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 283(1395), 566-572. [Link]
- Master Organic Chemistry. (2023). Enamines – formation, properties, reactions, and mechanisms. [Link]
- Organic Chemistry Portal. (n.d.). Thorpe-Ziegler Reaction. [Link]
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. [Link]
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- Wikipedia. (n.d.). Enamine. [Link]
- Wikipedia. (n.d.). Thorpe reaction. [Link]
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130. [Link]
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile synthesis - chemicalbook [chemicalbook.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 13. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Stability and degradation of 2-Aminocyclohex-1-ene-1-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-aminocyclohex-1-ene-1-carbonitrile. It addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound, drawing upon established principles of organic chemistry and analytical science.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maximize shelf life and prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The compound is susceptible to hydrolysis and oxidation. For optimal long-term stability, storage at low temperatures (-20°C is recommended) in a desiccated environment is crucial. Avoid repeated freeze-thaw cycles.
Question 2: What are the primary degradation pathways for this compound?
Answer: The primary degradation pathway is hydrolysis of the enamine functional group, which is particularly sensitive to moisture and acidic conditions.[1][2] This hydrolysis leads to the formation of 2-oxocyclohexanecarbonitrile. The nitrile group is generally more stable but can undergo hydrolysis to the corresponding carboxylic acid or amide under more vigorous acidic or basic conditions.[3][4] Oxidation and photolytic degradation are also potential concerns, especially with prolonged exposure to air and light.[5][6]
Question 3: Is this compound compatible with common laboratory solvents?
Answer: The compound is generally soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetonitrile. However, it is crucial to use anhydrous solvents, as residual water can lead to hydrolysis. Protic solvents, especially in the presence of trace acids, can accelerate degradation. For reactions, it is best practice to use freshly distilled or commercially available anhydrous solvents.
Question 4: What are the visual indicators of degradation?
Answer: A pure sample of this compound should be a white to off-white solid or crystalline powder. The development of a yellow or brownish color can be an indicator of degradation, potentially due to the formation of oligomeric or polymeric byproducts or oxidation. Any change in physical appearance should prompt a purity check using an appropriate analytical method.
Question 5: What safety precautions should be taken when handling this compound?
Answer: Based on data for the saturated analog, 2-aminocyclohexane-1-carbonitrile, this compound should be handled with care.[7][8] It is advisable to treat it as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and respiratory irritation and serious eye damage.[7][8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues that may arise due to the instability of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Sample (Yellowing/Browning) | Oxidation or polymerization due to exposure to air, light, or heat. | 1. Confirm purity using TLC, LC-MS, or NMR. 2. If purity is compromised, consider purification by recrystallization or column chromatography. 3. Store the purified material under an inert atmosphere, protected from light, and at a low temperature. |
| Inconsistent or Low Yield in Subsequent Reactions | Degradation of the starting material, likely due to hydrolysis. | 1. Verify the purity of the this compound before use. 2. Ensure all solvents and reagents in the reaction are anhydrous. 3. If the reaction is run under acidic conditions, consider a milder catalyst or a different synthetic route. |
| Appearance of a New Peak at ~2250 cm⁻¹ in FTIR and a Ketone Signal in ¹³C NMR | Hydrolysis of the enamine to a ketone, forming 2-oxocyclohexanecarbonitrile. | 1. Confirm the identity of the byproduct by comparing its spectral data to known values for 2-oxocyclohexanecarbonitrile. 2. To avoid this, rigorously exclude water from all reagents and solvents. |
| Broad Hump in ¹H NMR Spectrum and Loss of Sharp Amine Protons | Presence of water leading to proton exchange and potential hydrolysis. | 1. Prepare the NMR sample using a fresh, anhydrous deuterated solvent. 2. Consider adding a small amount of D₂O to confirm the exchangeable protons. |
| Multiple Spots on TLC After Work-up | Degradation during the work-up procedure, especially if an acidic aqueous wash is used. | 1. Use a mild work-up procedure, avoiding strong acids. A wash with a saturated sodium bicarbonate solution may be preferable. 2. Minimize the contact time with any aqueous phase. |
Proposed Degradation Pathway
The most common degradation pathway for this compound is the acid-catalyzed hydrolysis of the enamine functional group. This process is initiated by the protonation of the double bond, followed by the attack of water.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of this compound and to detect the presence of its primary hydrolytic degradation product, 2-oxocyclohexanecarbonitrile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. The enamine will be more polar than the resulting ketone, leading to a shorter retention time for the degradation product.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
Proton NMR is a powerful tool for monitoring the stability of the compound.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
The starting material will show characteristic peaks for the vinyl proton and the amine protons.
-
Upon degradation to 2-oxocyclohexanecarbonitrile, these signals will disappear and be replaced by signals corresponding to the α-protons of the ketone.
-
The integration of the respective signals can be used to quantify the extent of degradation.
-
References
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. National Center for Biotechnology Information.
- MOLBASE. (n.d.). 2-aminocyclohexene-1-carbonitrile|15595-71-8.
- Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- National Center for Biotechnology Information. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
- Physical Chemistry Chemical Physics. (2021, March 30). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism.
- ResearchGate. (2025, November 22). Thermal Decomposition of 2-Cyclopentenone | Request PDF.
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- YouTube. (2025, November 17). Hydrolysis of Imines and Enamines Explained.
- Nilu.no. (n.d.). Atmospheric Degradation of Amines (ADA).
- ResearchGate. (2025, August 6). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes.
- PubMed. (2009, April 15). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight.
- National Center for Biotechnology Information. (n.d.). Thermal Decomposition of 2-Cyclopentenone.
- SpringerLink. (n.d.). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile).
- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
- SciSpace. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture.
- RSC Publishing. (2025, January 29). Efficient oxidative coupling of amines to imines under natural sunlight using a benzothiadiazole-based molecular photocatalyst.
- Journal of the American Chemical Society. (2016, June 6). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- ChemSynthesis. (2025, May 20). 2-amino-1-cyclohexene-1-carbonitrile.
- PubChem. (n.d.). Cyclohex-2-ene-1-carbonitrile. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 11 - Organic Syntheses Procedure.
- ResearchGate. (2025, August 5). Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility.
- ResearchGate. (2025, August 6). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study | Request PDF.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient oxidative coupling of amines to imines under natural sunlight using a benzothiadiazole-based molecular photocatalyst - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00990H [pubs.rsc.org]
- 7. 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-aminocyclohexane-1-carbonitrile | 586965-84-6 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
Preventing polymerization of 2-Aminocyclohex-1-ene-1-carbonitrile
Technical Support Center: 2-Aminocyclohex-1-ene-1-carbonitrile
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to prevent the unwanted polymerization of this compound. As Senior Application Scientists, our goal is to explain the causality behind these phenomena and provide robust, field-proven protocols.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical properties that make this compound susceptible to polymerization.
FAQ: Why is my this compound turning into a discolored, insoluble solid?
Answer: You are likely observing polymerization. This compound is a multifunctional molecule containing a nucleophilic enamine system and an electrophilic nitrile group.[1] This inherent reactivity makes it susceptible to self-condensation or polymerization, especially when exposed to common laboratory initiators such as heat, light, acid/base traces, and atmospheric oxygen.
The structure possesses a unique reactivity profile:
-
Enamine Nucleophilicity: The nitrogen lone pair donates electron density into the double bond, making the adjacent carbon (C2) highly nucleophilic.[2] This site can attack an electrophile.
-
Nitrile Electrophilicity: The carbon atom of the nitrile group (C≡N) is electrophilic and can be attacked by nucleophiles.
-
Acid/Base Sensitivity: Enamines can be hydrolyzed in the presence of aqueous acid.[3] Traces of acid can also protonate the enamine, forming a reactive iminium ion, which can initiate polymerization.[4] Strong bases can deprotonate the α-carbon, leading to undesired side reactions reminiscent of the Thorpe reaction.[5][6]
The combination of a nucleophilic center and an electrophilic center within the same molecule creates a pathway for self-reaction, leading to dimers, oligomers, and ultimately, insoluble polymers.
Caption: Troubleshooting workflow for identifying the source of polymerization.
Q: Can I add a polymerization inhibitor to my stock of this compound?
A: Yes, this is a viable strategy, particularly for long-term storage or if the material will be used in high-temperature applications. Radical inhibitors are most common. [7][]
| Inhibitor | Type | Recommended Conc. | Use Cases & Considerations |
|---|---|---|---|
| Hydroquinone | Phenolic Radical Scavenger | 100-200 ppm | Effective in the presence of trace oxygen. Can be removed by basic wash or chromatography. May chelate with some metal catalysts. [9] |
| Butylated Hydroxytoluene (BHT) | Phenolic Radical Scavenger | 200-500 ppm | More soluble in organic solvents than hydroquinone. Generally considered non-interfering in many reactions. Removable by vacuum. |
| TEMPO | Stable Nitroxide Radical | 50-100 ppm | Highly effective radical trap. Can be more expensive. Its radical nature may interfere with certain reaction mechanisms. |
Protocol: Adding a Polymerization Inhibitor
-
Calculate the required mass of inhibitor for your stock of this compound to achieve the desired ppm concentration.
-
Under an inert atmosphere, dissolve the inhibitor in a minimal amount of anhydrous solvent (e.g., THF, Dichloromethane).
-
Add the inhibitor solution to your stock of this compound and mix thoroughly.
-
Ensure the container is properly sealed under an inert atmosphere and stored under the recommended conditions (≤ 4°C, dark).
References
- Enamines. Master Organic Chemistry. [Link]
- 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863. PubChem. [Link]
- 19.
- Enamine Reactions. Chemistry LibreTexts. [Link]
- Polymerization inhibitor and retarder compositions with amine stabilizer.
- Thorpe reaction. Wikipedia. [Link]
- Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). SpringerLink. [Link]
- Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Royal Society of Chemistry. [Link]
- 27.8: Polymers and Polymerization Reactions. Chemistry LibreTexts. [Link]
- Biobased Amines: From Synthesis to Polymers; Present and Future.
- Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI. [Link]
- HETEROCYCLIZATION REACTIONS USING MALONONITRILE DIMER (2-AMINOPROPENE-1,1,3-TRICARBONITRILE). Chemistry of Heterocyclic Compounds. [Link]
- Handling air-sensitive reagents AL-134. MIT. [Link]
- reaction of enamines and acid chlorides. YouTube. [Link]
- How Do Polymeriz
- Mechanism of dimerization and structural features of human LI-cadherin.
- Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. [Link]
- Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
- Thorpe-Ziegler reaction. Buchler GmbH. [Link]
- 2-aminocyclohexene-1-carbonitrile|15595-71-8. MOLBASE. [Link]
- 2-amino-1-cyclohexene-1-carbonitrile. ChemSynthesis. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
- Imine vs Enamine Practice Problems. Pearson. [Link]
- Thorpe reaction. L.S.College, Muzaffarpur. [Link]
- Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Recrystallization techniques for purifying 2-Aminocyclohex-1-ene-1-carbonitrile
Welcome to the technical support center for the purification of 2-Aminocyclohex-1-ene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction: The Chemistry of Purifying this compound
This compound is a versatile bifunctional molecule, featuring both a nucleophilic enamine and a cyano group. It is commonly synthesized via the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile.[1][2][3][4][5] This reaction, while effective, can lead to several impurities, including unreacted starting materials, polymeric byproducts, and hydrolysis products. Therefore, a robust purification method is critical. Recrystallization is the most common and effective method for purifying this solid compound.
This guide will walk you through the principles and practicalities of recrystallizing this compound, providing a framework for developing a successful purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[6] The ideal solvent will dissolve the this compound at an elevated temperature but have limited solubility for it at lower temperatures. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at high temperatures (allowing for hot filtration). As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: Selecting the right solvent is the most critical step for successful recrystallization. The ideal solvent should:
-
Completely dissolve the compound at elevated temperatures.
-
Have low solubility for the compound at low temperatures.
-
Not react with the compound. Given the enamine functionality, acidic solvents should generally be avoided unless salt formation is intended.[7]
-
Be volatile enough to be easily removed from the purified crystals.
A good starting point for solvent screening includes polar protic and aprotic solvents such as ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures thereof.
Q3: What are the potential impurities I should be aware of when purifying this compound?
A3: Given its synthesis via the Thorpe-Ziegler reaction, potential impurities include:
-
Unreacted adiponitrile (the likely precursor).
-
Base catalyst residues.
-
Polymeric byproducts from intermolecular reactions.
-
Hydrolysis products, such as the corresponding β-keto nitrile, especially if the workup is not carefully controlled.[1][2][3]
The choice of recrystallization solvent will depend on the solubility of these specific impurities.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system can be very effective if a single solvent does not provide the desired solubility profile. This typically involves a "soluble" solvent in which the compound is highly soluble and a "less soluble" or "anti-solvent" in which the compound is sparingly soluble. The compound is dissolved in a minimum amount of the hot "soluble" solvent, and the "less soluble" solvent is added dropwise until the solution becomes turbid. A small amount of the "soluble" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used. - The compound is highly soluble even at low temperatures. - The cooling process was too rapid. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9] - Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal.[9] - Utilize an anti-solvent: If using a single solvent, cautiously add a miscible solvent in which the compound is known to be insoluble. |
| Oiling Out | - The compound is coming out of solution above its melting point. - The solution is too supersaturated. - The presence of significant impurities is depressing the melting point. | - Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.[9][10] - Slow down the cooling rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[10] - Consider a different solvent: The chosen solvent's boiling point may be too high. |
| Colored Impurities in Crystals | - The impurity co-crystallizes with the product. - The impurity is adsorbed onto the crystal surface. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. - Perform a second recrystallization. |
| Poor Crystal Quality (e.g., fine powder) | - The solution was cooled too quickly. - The solution was agitated during cooling. | - Ensure slow cooling: Allow the solution to cool undisturbed to room temperature before further cooling in an ice bath. - Insulate the flask: Wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the growth of larger crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general framework. The optimal solvent and volumes should be determined through small-scale trials.
1. Solvent Selection:
-
Place approximately 20-30 mg of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to each tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a warm water bath. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the test tubes to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
2. Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of the solvent until the solid just dissolves.[11]
-
(Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Chem-Station. Thorpe-Ziegler Reaction. Chem-Station Int. Ed.
- University of California, Irvine. Recrystallization.
- Buchler GmbH. Thorpe-Ziegler reaction.
- ChemSynthesis. 2-amino-1-cyclohexene-1-carbonitrile.
- Wikiwand. Thorpe reaction.
- L.S.College, Muzaffarpur. Thorpe reaction.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Organic Syntheses. PREPARATION OF 3-OXOCYCLOHEX-1-ENECARBONITRILE.
- PubChem. 2-Aminocyclohexane-1-carbonitrile. National Center for Biotechnology Information.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 4. Thorpe reaction - Wikiwand [wikiwand.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Guide: Troubleshooting Low Yields in 2-Aminocyclohex-1-ene-1-carbonitrile Synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile. As Senior Application Scientists, we move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound, a valuable heterocyclic building block, is most commonly achieved via the Thorpe-Ziegler reaction. This intramolecular cyclization of adiponitrile is a powerful C-C bond-forming reaction, but it is sensitive to reaction conditions.[1][2][3] This guide addresses the most common issues encountered during this synthesis, providing both mechanistic explanations and actionable solutions.
Section 1: Troubleshooting Common Issues (Q&A)
Q1: My reaction failed to initiate, and I've recovered only my adiponitrile starting material. What are the likely causes?
A1: This is a classic symptom of failed deprotonation, which is the critical first step of the Thorpe-Ziegler mechanism.[2][4] The α-proton of the nitrile is not exceptionally acidic, requiring a strong base to generate the necessary nucleophilic carbanion.
Primary Causes & Solutions:
-
Inactive Base: Strong bases like sodium hydride (NaH), lithium hexamethyldisilazide (LHMDS), or potassium tert-butoxide (t-BuOK) are hygroscopic or reactive with air.
-
Expert Insight: Sodium hydride is often sold as a dispersion in mineral oil. This oil must be washed away with a dry, inert solvent (like hexane) under an inert atmosphere (N₂ or Ar) before use. Older bottles of potassium tert-butoxide can be deactivated by moisture and CO₂ from the air, forming potassium bicarbonate and tert-butanol.
-
Solution: Use a fresh bottle of base or a freshly opened container. For NaH, perform a pre-wash with dry hexane. For t-BuOK, consider sublimation for purification if a fresh source is unavailable.
-
-
Presence of Moisture: Water will readily quench the strong base and any carbanion intermediate formed, halting the reaction.
-
Expert Insight: Moisture can be introduced from solvents, glassware, the starting material, or the inert gas stream. Adiponitrile itself can absorb atmospheric moisture.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Dry the adiponitrile by vacuum distillation if its purity is questionable. Use a high-purity inert gas supply with a drying tube.
-
-
Insufficient Base Strength: The choice of base is critical and depends on the reaction solvent and temperature.
-
Expert Insight: While alkoxides can work, amide bases like LHMDS or hydrides like NaH are generally more effective for this transformation due to their superior basicity and non-nucleophilic nature.[2]
-
Solution: If using t-BuOK with limited success, consider switching to NaH in THF or DMF, or LHMDS in THF. Refer to the table below for a comparison.
-
Data Table 1: Comparison of Common Bases for Thorpe-Ziegler Cyclization
| Base | Typical Solvent | Relative Strength | Key Considerations |
| NaH | THF, DMF | Very Strong | Requires pre-washing; reaction can be heterogeneous. |
| LHMDS | THF | Very Strong | Soluble, leading to a homogeneous reaction; less likely to promote side reactions. |
| t-BuOK | THF, t-BuOH | Strong | More soluble than NaH; can be nucleophilic at higher temperatures.[2] |
| NaOMe/NaOMe | Methanol/Ethanol | Moderate | Generally not strong enough for this specific transformation; can lead to side reactions. |
Q2: The reaction turned dark and produced a significant amount of polymeric sludge with very low yields of the desired product. What happened?
A2: The formation of dark, intractable material points towards uncontrolled polymerization, a common side reaction in base-catalyzed nitrile chemistry. This typically results from issues with temperature control or excessive base concentration.
Primary Causes & Solutions:
-
Poor Temperature Control: The Thorpe-Ziegler reaction is exothermic. An uncontrolled temperature rise can accelerate intermolecular side reactions, where the carbanion of one molecule attacks the nitrile of another, leading to a polymer chain instead of intramolecular cyclization.
-
Expert Insight: High-dilution conditions are a classical strategy to favor intramolecular reactions over intermolecular ones.[2] This involves the slow addition of the substrate to a solution of the base.
-
Solution: Maintain strict temperature control. Begin the reaction at 0 °C or even lower, and allow it to warm slowly to room temperature. For larger-scale reactions, use a jacketed reactor. Employ the "high-dilution" principle: add the adiponitrile via a syringe pump over several hours to a stirring solution of the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
-
Incorrect Stoichiometry: Using a large excess of base can create a high concentration of the reactive carbanion, increasing the likelihood of intermolecular polymerization.
-
Solution: Use a slight excess of base (e.g., 1.05-1.1 equivalents). Ensure accurate measurement of both the starting material and the base.
-
Diagram 1: Desired vs. Undesired Reaction Pathways
Caption: High substrate concentration favors the undesired intermolecular pathway.
Q3: I obtained a product, but it's impure. How do I effectively purify this compound?
A3: The primary impurities are often unreacted starting material, baseline polymeric material, and potentially the hydrolyzed ketone product (2-oxocyclohexanecarbonitrile) if the workup was not carefully controlled.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete (monitored by TLC or GC-MS), quench it carefully by pouring the reaction mixture over ice water or a saturated ammonium chloride solution. This neutralizes the base and protonates the enamine product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filtration: If significant polymeric material is present, it may be beneficial to filter the organic solution through a plug of silica gel or celite to remove baseline impurities before concentrating the solution.
-
Recrystallization: This is the most effective method for obtaining high-purity this compound.
-
Expert Insight: A mixed solvent system often provides the best results. Isopropanol, ethanol, or ethyl acetate/hexane are commonly used.[6][7] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
If the solution is colored, you can add a small amount of activated carbon and hot-filter it to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for this reaction? A: The Thorpe-Ziegler reaction proceeds via the following steps:
-
Deprotonation: A strong base removes a proton from the carbon alpha to one of the nitrile groups, creating a resonance-stabilized carbanion.
-
Nucleophilic Attack: This carbanion acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group within the same molecule.
-
Cyclization: This intramolecular attack forms a five-membered ring containing a negatively charged imine nitrogen.
-
Tautomerization/Protonation: Upon aqueous workup, the imine anion is protonated and rapidly tautomerizes to the more stable enamine final product.
Diagram 2: Mechanism of the Thorpe-Ziegler Reaction
Caption: Stepwise mechanism of adiponitrile cyclization.
Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a nonpolar solvent system like ethyl acetate/hexane. The starting adiponitrile will have a different Rf value than the more polar enamine product. Staining with potassium permanganate can help visualize the spots, as the enamine's double bond will react. For more quantitative analysis, GC-MS can be used on aliquots taken from the reaction (after quenching and workup).
Q: Are there any alternative synthetic routes? A: While the Thorpe-Ziegler cyclization of adiponitrile is the most direct route, other methods exist for creating related aminocyclohexene structures. These often involve multi-component reactions or cycloadditions, for example, the reaction of α,β-unsaturated nitriles with benzyl cyanide.[8] However, for the specific target molecule, the Thorpe-Ziegler pathway remains the most industrially relevant and cost-effective.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions.
-
Preparation: Under an inert atmosphere of Argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Washing: Wash the NaH three times with anhydrous hexane (via cannula) to remove the mineral oil. Carefully remove the hexane.
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve adiponitrile (1.0 eq) in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred NaH slurry over 2-3 hours to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from isopropanol to afford this compound as a crystalline solid.
Diagram 3: Troubleshooting Workflow
Caption: A logical guide for diagnosing synthesis issues.
References
- Fleming, F. F., & Lujan-Montelongo, J. A. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. [Link]
- Fisyuk, A. S., et al. (2022). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 27(15), 4987. [Link]
- Wikipedia contributors. (2023, April 29). Thorpe reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Lorente, A., et al. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry, 73(9), 1546-1555. [Link]
- Das, A., & Khatravath, M. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(245). [Link]
- Lorente, A., et al. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry, 73(9), 1546-1555. [Link]
- Hoveyda, A. H., et al. (2018). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. Science, 362(6416), eaau8777. [Link]
- Ashenhurst, J. (2023). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]
- Beller, M., et al. (2014). Catalytic Reduction of Nitriles. Science of Synthesis, 4, 237-268. [Link]
- Farmer, S. (2023). Enamine Reactions. Chemistry LibreTexts. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexane-1-carbonitrile.
- ResearchGate. (n.d.). Synthesis of nitriles and imines from primary amines over unmodified... [Link]
- MDPI. (n.d.). Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. Molecules. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
- ResearchGate. (n.d.).
- Chemistry Steps. (n.d.). Stork Enamine Synthesis. [Link]
- Wang, Z., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(40), 26033-26037. [Link]
- Le, T. P., et al. (2021). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Thorpe-Ziegler reaction. [Link]
- Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. [Link]
- Organic Syntheses. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Org. Synth., 90, 229-239. [Link]
- The Organic Chemistry Tutor. (2024, March 29). Synthesizing Imines and Enamines: A Complete Guide [Video]. YouTube. [Link]
- Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction.
- ResearchGate. (n.d.). B.
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Characterization of Byproducts in the Thorpe-Ziegler Reaction
Welcome to the technical support center for the Thorpe-Ziegler reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction, with a specific focus on the identification and characterization of common byproducts. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments, optimize your reaction conditions, and ensure the integrity of your synthetic route.
Introduction to the Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile.[1][2] Subsequent acidic hydrolysis of the enaminonitrile intermediate yields a cyclic ketone.[2][3] This reaction is a valuable tool for the synthesis of 5- to 8-membered rings and macrocycles.[3] The classical mechanism involves the deprotonation of an α-carbon to one of the nitrile groups, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon of the second nitrile group.[1]
While elegant in principle, the Thorpe-Ziegler reaction can be sensitive to reaction conditions, and the formation of byproducts is a common challenge. This guide will address the most frequently encountered issues and provide detailed protocols for identifying and characterizing these unwanted products.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues that arise during the Thorpe-Ziegler reaction, focusing on the formation and identification of byproducts.
FAQ 1: My reaction is sluggish or fails to proceed to completion. What are the likely causes?
Several factors can contribute to a low conversion of the starting dinitrile. These include:
-
Insufficiently strong base: The Thorpe-Ziegler reaction requires a strong, non-nucleophilic base to efficiently deprotonate the α-carbon.[1] Common choices include sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LHMDS), and potassium tert-butoxide (t-BuOK).[1] If you are observing low conversion, consider using a stronger base or ensuring the quality and dryness of your current base.
-
Inappropriate solvent: The choice of solvent is critical. Aprotic polar solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are generally preferred.[1] Protic solvents can interfere with the basic catalyst and inhibit the reaction.
-
Steric hindrance: If the dinitrile substrate is sterically hindered, the intramolecular cyclization may be slow or disfavored. In such cases, higher reaction temperatures or longer reaction times may be necessary.
FAQ 2: I'm observing a complex mixture of products in my crude reaction analysis. What are the most likely byproducts?
A complex product mixture is a common issue. The most probable byproducts include:
-
Intermolecular Condensation Products (Dimers/Oligomers): Instead of the desired intramolecular cyclization, the nitrile-stabilized carbanion can react with another molecule of the starting dinitrile, leading to the formation of linear dimers or higher oligomers. This is essentially the intermolecular Thorpe reaction competing with the intramolecular Thorpe-Ziegler reaction.
-
Hydrolysis Products (Amides and Carboxylic Acids): If water is present in the reaction mixture (e.g., from wet solvents or reagents), the nitrile functional groups can undergo hydrolysis under the basic conditions to form amides. During acidic workup, both the starting dinitrile and the enaminonitrile product can be hydrolyzed to the corresponding carboxylic acids.
-
Amidine Byproducts: If an amide base (like sodium amide) is used, it can act as a nucleophile and add to the nitrile group, forming an amidine. This is a known side reaction in nitrile chemistry.
Diagram: Potential Side Reactions in the Thorpe-Ziegler Reaction
Sources
Technical Support Center: Regioselectivity in Reactions of 2-Aminocyclohex-1-ene-1-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for improving the regioselectivity of reactions involving 2-aminocyclohex-1-ene-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges and optimize reaction outcomes. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the reactivity of this compound, which is essential for troubleshooting and rational reaction design.
Q1: What are the primary nucleophilic sites of this compound and why does this lead to regioselectivity issues?
A1: this compound is a classic enamine system. Its reactivity is dominated by two primary nucleophilic centers arising from resonance delocalization of the nitrogen lone pair into the double bond.[1]
-
Nitrogen (N): The lone pair on the primary amine group makes it a potent nucleophile.
-
Alpha-Carbon (Cα or C3): Resonance delocalization creates a significant partial negative charge on the carbon atom alpha to the double bond (C3 of the cyclohexene ring), making it a strong carbon nucleophile.[1]
This dual reactivity means that electrophiles can attack either the nitrogen atom (N-functionalization) or the C3 carbon (C-functionalization), leading to mixtures of regioisomers. Controlling which site reacts is the central challenge.
Caption: Resonance structures illustrating the nucleophilic sites.
Q2: What fundamental principles determine whether N- or C-functionalization occurs?
A2: The regiochemical outcome is primarily governed by the principles of Hard and Soft Acids and Bases (HSAB) and kinetic versus thermodynamic control.
-
HSAB Theory:
-
The nitrogen atom , with its localized lone pair, is a "hard" nucleophile . It preferentially reacts with "hard" electrophiles , such as acyl chlorides, sulfonyl chlorides, and in some cases, protons.[1] This often leads to the thermodynamically stable product.
-
The C3 carbon , where the negative charge is delocalized within a π-system, is a "soft" nucleophile . It preferentially reacts with "soft" electrophiles , such as alkyl halides (especially primary ones like methyl iodide or benzyl bromide) and Michael acceptors.[1][2] This C-alkylation is a key step in the well-known Stork enamine synthesis.[2][3]
-
-
Kinetic vs. Thermodynamic Control:
Part 2: Troubleshooting Guide for Specific Reactions
This section provides direct answers and protocols for common experimental problems.
Alkylation Reactions
Q3: My alkylation with an alkyl halide is yielding a mixture of N-alkylated and C3-alkylated products. How can I exclusively favor C3-alkylation?
A3: Achieving high selectivity for C-alkylation requires optimizing conditions to favor the reaction of the "soft" C3 nucleophile and suppress N-alkylation.
Troubleshooting Workflow:
Caption: Workflow for optimizing C-alkylation selectivity.
Key Recommendations:
-
Choice of Alkyl Halide: Use reactive, "soft" primary alkyl halides like methyl iodide, allyl bromide, or benzyl bromide.[2][3] Avoid using secondary or tertiary halides which favor elimination.
-
Solvent: Employ aprotic solvents such as THF, dioxane, or toluene. Protic solvents can interfere by protonating the enamine.
-
Temperature: C-alkylation is often irreversible and benefits from heating. Refluxing in the chosen solvent is a common strategy.[3]
-
Work-up: The initial product of C-alkylation is an iminium salt. This must be hydrolyzed with aqueous acid during work-up to yield the final α-alkylated ketone product.[1][2]
Protocol 1: Selective C3-Alkylation of this compound
This protocol is a generalized procedure based on the principles of the Stork Enamine Alkylation.[2][5]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous aprotic solvent (e.g., THF or toluene, approx. 0.2 M concentration).
-
Reagent Addition: Add the soft alkyl halide (e.g., benzyl bromide, 1.1 equiv) to the solution.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). The intermediate iminium salt may be visible.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add an equal volume of 1 M aqueous HCl and stir vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product (2-benzyl-2-cyanocyclohexanone) by column chromatography.
Acylation Reactions
Q4: I am trying to perform an acylation and the reaction is messy, giving both N- and C-acylated products. How can I ensure selective N-acylation?
A4: N-acylation is favored by using "hard" electrophiles and conditions that promote the reactivity of the "hard" nitrogen nucleophile.
-
Electrophile Choice: Use highly reactive, hard acylating agents like acid chlorides or acid anhydrides.[2]
-
Base: Include a non-nucleophilic base, such as triethylamine or pyridine. This base will neutralize the HCl generated during the reaction with an acid chloride, preventing the protonation and deactivation of the starting amine.
-
Temperature: The reaction is typically very fast and can be run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
| Parameter | Favors C-Functionalization (Soft-Soft) | Favors N-Functionalization (Hard-Hard) |
| Electrophile | Alkyl Halides (CH₃I, BnBr), Michael Acceptors | Acyl Halides (RCOCl), Anhydrides, Sulfonyl Chlorides |
| Solvent | Aprotic, non-polar (THF, Toluene) | Aprotic, moderately polar (DCM, CH₃CN) |
| Temperature | Elevated (Reflux) | Low to ambient (0 °C to RT) |
| Additives | None required | Non-nucleophilic base (Et₃N, Pyridine) |
Caption: Conditions influencing regioselective functionalization.
Part 3: Advanced Applications in Heterocyclic Synthesis
The dual nucleophilicity of this compound makes it a valuable precursor for fused heterocyclic systems. However, this also presents regiochemical challenges.
Q5: I am attempting to synthesize a substituted pyrazolo[1,5-a]pyrimidine, but the initial condensation step is not regioselective. How can this be controlled?
A5: The synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines often involves the reaction of a 1,3-dicarbonyl equivalent with an amino-pyrazole or, in a related synthesis, the reaction of a β-ketoester with an aminonitrile.[6][7] In the context of your starting material, a common strategy is to react it with a 1,3-dielectrophile. The regioselectivity depends on which nucleophilic site (N or Cα) attacks which electrophilic site first.
A study on the reaction of similar enamines of 2-acetylcycloalkanones with cyanothioacetamide found that the reaction is often non-regiospecific, leading to a mixture of isomers.[8] The initial condensation can occur at either the enamine Cα or the acetyl carbonyl group.
Strategies for Regiocontrol:
-
Stepwise Synthesis: Instead of a one-pot reaction with a complex dielectrophile, consider a stepwise approach. First, selectively functionalize either the N or Cα position as described in Part 2. This installed group can then direct the subsequent cyclization.
-
Pre-forming the Nucleophile/Electrophile: In some syntheses, the aminopyrazole is first formed and then reacted with a diketone.[6][9] This ensures the correct connectivity.
-
Catalyst Control: The choice of acid or base catalyst can significantly influence which condensation pathway is favored. For instance, in the reaction of 2-acetylcyclopentanone with cyanothioacetamide, the use of bases like triethylamine or morpholine still resulted in mixtures.[8] Careful screening of catalysts is necessary.
Q6: How can I confirm the structure of my product and differentiate between N- and C-functionalized regioisomers?
A6: Spectroscopic methods, particularly 2D NMR, are definitive.
| Technique | Observation for C-Alkylated Product | Observation for N-Alkylated Product |
| ¹H NMR | The N-H protons are still present (broad singlet, integrates to 2H). A new signal for the introduced alkyl group appears. The methine proton at C2 may become a triplet or multiplet. | The N-H signal disappears and is replaced by a signal corresponding to the N-alkyl group. The C2-H olefinic proton signal remains a singlet. |
| ¹³C NMR | A new aliphatic carbon signal appears. The C3 carbon signal shifts significantly downfield. | A new signal for the N-alkyl group's carbon appears. The C3 carbon signal is only slightly affected compared to the starting material. |
| HMBC (2D NMR) | Crucial for confirmation. Look for a 2-bond or 3-bond correlation between the protons of the newly introduced alkyl group and the C3 carbon of the cyclohexene ring. | Look for a correlation between the protons of the N-alkyl group and the C2 carbon of the cyclohexene ring. |
| IR Spectroscopy | The N-H stretching bands (around 3300-3400 cm⁻¹) are retained. A C=O stretch (around 1715 cm⁻¹) will appear after hydrolysis. | The N-H stretching bands disappear. |
Caption: Spectroscopic handles for distinguishing C- vs. N-functionalized products.
References
- Master Organic Chemistry. (2025). Enamines. [Link]
- Bélanger, G., et al. (2007). Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions. The Journal of Organic Chemistry. [Link]
- Gicquel, M., et al. (2024). Enamine Synthesis via Regiocontrolled 6-endo-dig and 5-exo-dig Tethered Carboamination of Propargylic Alcohols.
- Farmer, S. (2023). Enamine Reactions. Chemistry LibreTexts. [Link]
- Zhu, S., et al. (2021). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines.
- PubChem. 2-Aminocyclohexane-1-carbonitrile. [Link]
- Siegel, W., & Kausch, M. (2004). Process for producing aliphatic tricarbonitriles.
- Dyakonenko, V. V., et al. (2004). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes.
- Gouda, M. A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
- Making Molecules. (2024). Enamines. [Link]
- Reddit. (2014).
- Wikipedia. Thorpe reaction. [Link]
- Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. [Link]
- YouTube. (2019). SN2 reactions of enamines and alkyl halides. [Link]
- Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]
- Farag, A. M., et al. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
- RSC Publishing. (2025).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage guidelines for 2-Aminocyclohex-1-ene-1-carbonitrile
Technical Support Center: 2-Aminocyclohex-1-ene-1-carbonitrile
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile yet sensitive intermediate. As a vinylogous aminonitrile, its reactivity is nuanced, and its stability is a critical experimental parameter. This guide provides in-depth, field-proven insights into its handling, storage, and common troubleshooting scenarios to ensure the success and reproducibility of your experiments.
Section 1: Core Concepts & Stability
FAQ 1.1: What is this compound, and why is it considered unstable?
This compound is an enamine, a class of compounds characterized by an amino group attached to a carbon-carbon double bond. This structure makes it a valuable synthetic intermediate, particularly as a nucleophile. However, the very features that grant its reactivity also confer inherent instability.
Causality of Instability:
-
Hydrolysis: Enamines are highly susceptible to hydrolysis, especially in the presence of acid or even trace amounts of water. The molecule will readily revert to its corresponding ketone, 2-oxocyclohexanecarbonitrile, and ammonia. This is the most common degradation pathway encountered in the lab.
-
Oxidation: The electron-rich double bond can be susceptible to oxidation from atmospheric oxygen, leading to complex side products and discoloration (often turning yellow or brown).
-
Tautomerism: It exists in equilibrium with its imine tautomer, which can also participate in side reactions.
Due to this instability, this compound is almost exclusively prepared and used in situ (in the reaction mixture) without isolation.
Diagram: Primary Degradation Pathway (Hydrolysis)
Caption: Hydrolysis cascade of the enamine back to the parent ketone.
Section 2: Safety, Handling, and Storage
FAQ 2.1: What are the primary hazards and necessary PPE?
While a specific Safety Data Sheet (SDS) for this unstable intermediate is rare, its hazards can be reliably inferred from structurally related aminonitriles. The primary risks are associated with acute toxicity and irritation.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Nitriles can be toxic, and amines can be irritants.
-
Irritation: Causes skin irritation and serious eye damage/irritation.[1][4] May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.
-
Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Ensure gloves are inspected before use and changed frequently, especially after any contact.
-
Respiratory Protection: All handling, synthesis, and use must be conducted inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.
-
General Hygiene: Ensure an eyewash station and safety shower are accessible.[5][6] Wash hands thoroughly after handling.
Data Summary: GHS Hazards of Related Compounds
| Hazard Statement | Description | Hazard Class | Common in Analogs |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Yes[1][2][3][4] |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) | Yes[1][3][4] |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) | Yes[1][2] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Cat. 2) | Yes[1][3][4] |
| H318/H319 | Causes serious eye damage/irritation | Eye Damage/Irritation (Cat. 1/2A) | Yes[1][3][4] |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Cat. 3) | Yes[1][3] |
FAQ 2.2: How should I store this compound?
Core Directive: Do not store. Prepare fresh and use immediately.
If temporary storage of a solution is absolutely unavoidable (e.g., between sequential steps within the same day), the following conditions are mandatory to minimize degradation.
Table: Short-Term Storage Protocol (Solution)
| Parameter | Recommendation | Rationale |
| Temperature | 0 to -20 °C | Slows the rate of hydrolysis and other decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich enamine system. |
| Solvent | Anhydrous, aprotic solvent (e.g., THF, Dioxane, Toluene) | Prevents hydrolysis. Protic solvents (water, alcohols) will rapidly degrade the compound. |
| Container | Flame-dried glassware with a septum seal | Excludes atmospheric moisture. |
Section 3: Experimental Troubleshooting Guide
FAQ 3.1: My subsequent reaction has failed or given low yield. How can I troubleshoot the in situ formation step?
Success with this compound hinges on its efficient formation in situ. Most issues in subsequent steps trace back to this initial transformation. The most common synthesis is the condensation of 2-oxocyclohexanecarbonitrile with an ammonia source.
Self-Validating Protocol for In Situ Generation:
-
Setup: Assemble flame- or oven-dried glassware under an inert atmosphere (Ar or N₂).
-
Reagents: Use an anhydrous, aprotic solvent (e.g., toluene or THF). Add 2-oxocyclohexanecarbonitrile.
-
Condensation: Add your ammonia source (e.g., ammonium acetate, or bubbling anhydrous ammonia gas). Often, a Dean-Stark trap is used with a catalyst (like p-toluenesulfonic acid) to remove the water formed during the reaction and drive the equilibrium towards the enamine product.
-
Verification (Critical Step): Before proceeding, verify the conversion.
-
TLC Analysis: Withdraw a small aliquot. Spot on a TLC plate against the starting ketone. The disappearance of the starting material spot is a strong indicator of reaction completion.
-
Crude ¹H NMR: If practical, take a sample, rapidly remove the solvent under vacuum, and acquire a quick ¹H NMR in an anhydrous deuterated solvent (like C₆D₆ or CDCl₃). Look for the disappearance of the ketone's characteristic α-proton signals.
-
Workflow: In Situ Generation and Use
Caption: A validated workflow for the synthesis and use of the intermediate.
FAQ 3.2: I observe a persistent yellow or brown color in my reaction. Is this normal?
Yes, a pale yellow color is common. However, a darkening to orange, brown, or the formation of dark precipitates is a strong indicator of decomposition and/or polymerization .
Causality:
-
Minor Oxidation: Trace oxygen can cause slight discoloration.
-
Significant Degradation: The presence of water or acid will cause hydrolysis, and the resulting mixture of ketone, ammonia, and enamine can undergo side reactions (e.g., aldol-type condensations) leading to colored, polymeric byproducts.
Solution: If significant darkening occurs, it is best to discard the reaction and restart, paying meticulous attention to ensuring all glassware is dry and all reagents and solvents are anhydrous.
FAQ 3.3: Can I purify this compound using column chromatography?
This is strongly discouraged . Standard silica gel is acidic and contains bound water, which will rapidly hydrolyze the enamine on the column. Using alumina is also risky. Attempting to purify this intermediate via standard chromatography is a common cause of complete sample loss. If you must remove a non-polar impurity, a very rapid filtration through a small plug of dry, neutral alumina under an inert atmosphere might be tolerated, but it is not a recommended procedure. The best practice remains to use the crude, in situ generated material.
References
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. National Center for Biotechnology Information.
- Lujan-Montelongo, J. A., & Fleming, F. F. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses.
- PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-(2-Oxoethyl)cyclohexane-1-carbonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Aminocyclohexanecarbonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile. National Center for Biotechnology Information.
Sources
- 1. 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile | C7H11NO | CID 2724649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
Navigating the Nuances of Base Concentration in Thorpe-Ziegler Cyclization: A Technical Guide
For Immediate Release to the Scientific Community
As Senior Application Scientists, we recognize that the Thorpe-Ziegler cyclization is a cornerstone in the synthesis of cyclic ketones and other valuable molecular frameworks. However, its success is critically dependent on a nuanced understanding of reaction parameters, chief among them being the concentration of the base catalyst. This technical support guide addresses common issues and questions researchers encounter, providing evidence-based solutions and a deeper insight into the causality behind experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Thorpe-Ziegler cyclization is resulting in a low yield of the desired cyclic product. Could the base concentration be the culprit?
A1: Absolutely. The concentration of the base is a critical factor that directly influences the rate of the initial deprotonation step and can significantly impact the overall yield. An insufficient amount of base will lead to a slow and incomplete reaction, as the generation of the necessary carbanion intermediate is hampered. Conversely, an excessive concentration of a strong base can promote undesired side reactions, such as intermolecular polymerization or degradation of the starting material and product, which will also lower the yield of the desired cyclized product.[1][2]
Troubleshooting Steps:
-
Verify Base Stoichiometry: For many Thorpe-Ziegler cyclizations, a catalytic amount of a strong, non-nucleophilic base is sufficient. However, the optimal amount can vary depending on the substrate and reaction conditions. Start with a catalytic quantity (e.g., 0.1-0.3 equivalents) and incrementally increase the loading in subsequent trial reactions.
-
Consider Base Strength: The choice of base is as crucial as its concentration. Stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) or sodium hydride (NaH) are often more effective than traditional alkoxides (e.g., sodium ethoxide) and can lead to improved yields.[1][3]
-
High-Dilution Conditions: Remember that intramolecular cyclization is favored over intermolecular polymerization at low concentrations of the dinitrile substrate. Ensure your reaction is conducted under high-dilution conditions, which can be achieved by the slow addition of the substrate to the reaction mixture containing the base.[1]
Q2: I am observing a significant amount of polymer formation in my reaction. How can I adjust the base concentration to favor intramolecular cyclization?
A2: The formation of polymers is a classic competitive side reaction in Thorpe-Ziegler cyclizations, arising from the intermolecular reaction of the dinitrile starting material.[4] While high-dilution is the primary strategy to mitigate this, the base concentration plays a crucial role in managing the concentration of the reactive carbanion intermediate at any given time.
Causality and Strategic Adjustments:
-
A very high local concentration of the carbanion, which can be generated by a large excess of a strong base, can increase the likelihood of one carbanion reacting with another molecule of the dinitrile before it has a chance to cyclize.
-
Slow Addition Protocol: Instead of adding the base to the full amount of the dinitrile, a more effective strategy is to add the dinitrile solution slowly to a solution of the base in the reaction solvent. This maintains a low concentration of the unreacted dinitrile and the generated carbanion, thus favoring the intramolecular pathway.
-
Catalytic vs. Stoichiometric Base: While the reaction is catalytic in nature, using a stoichiometric amount of a weaker base might, in some cases, slow down the deprotonation to a rate that is more favorable for cyclization over polymerization, though this is not a universally applicable solution and requires empirical testing.
Q3: Can the choice and concentration of the base lead to other side products besides polymers?
A3: Yes. Beyond polymerization, the basic conditions of the Thorpe-Ziegler reaction can lead to other undesired products. The nature of these side products is often dependent on the specific substrate and the strength and concentration of the base used.
Common Side Reactions:
-
Hydrolysis of Nitriles: If water is present in the reaction mixture, strong bases can catalyze the hydrolysis of the nitrile groups to amides or carboxylic acids. It is therefore crucial to use anhydrous solvents and reagents.
-
Epimerization: If stereocenters are present alpha to the nitrile groups, the strong basic conditions can lead to epimerization, resulting in a mixture of diastereomers.
-
Retro-Thorpe-Ziegler Reaction: Under certain conditions, particularly with prolonged reaction times or excessive base, the cyclic enaminonitrile product can undergo a retro-reaction, leading to the starting dinitrile.
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to the basic conditions.
-
Careful Quenching: Once the reaction is complete, it should be carefully quenched with a suitable acidic workup to neutralize the base and prevent further side reactions.[5]
Quantitative Impact of Base Concentration: A Guideline
While the optimal base concentration is highly substrate-dependent, the following table provides a general guideline based on literature observations for the impact of varying base equivalents on the outcome of a typical Thorpe-Ziegler cyclization.
| Base Equivalents | Expected Outcome | Potential Issues | Troubleshooting/Considerations |
| < 0.1 (Catalytic) | Slow or incomplete reaction. | Low conversion of starting material. | Increase base loading incrementally. Ensure the base is not being quenched by acidic impurities. |
| 0.1 - 0.5 (Catalytic) | Generally good yields for many substrates. | Reaction may still be slow for less acidic nitriles. | Optimal starting range for many reactions. Consider a stronger base if the reaction is sluggish. |
| 0.5 - 1.0 (Stoichiometric) | Faster reaction rates. | Increased risk of side reactions, including polymerization. | May be necessary for less reactive substrates. Employ high-dilution techniques. |
| > 1.0 (Excess) | Rapid reaction, but often with lower yields of the desired product. | Significant formation of polymers and other side products. Potential for product degradation. | Generally not recommended unless empirical data for a specific substrate suggests otherwise. |
Experimental Protocol: Optimizing Base Concentration in a Thorpe-Ziegler Cyclization
This protocol provides a general framework for the synthesis of a cyclic α-cyano ketone via a Thorpe-Ziegler cyclization, with a focus on optimizing the base concentration.
1. Preparation of Reagents and Glassware:
-
Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. For example, THF can be freshly distilled from sodium/benzophenone.
-
The dinitrile starting material should be pure and dry.
2. Reaction Setup:
-
Set up a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Dissolve the chosen base (e.g., NaH or LHMDS) in the anhydrous solvent in the reaction flask. The initial amount can be in the catalytic range (e.g., 0.2 equivalents).
-
Dissolve the dinitrile substrate in the same anhydrous solvent in the dropping funnel.
3. The Cyclization Reaction (High-Dilution Technique):
-
Heat or cool the base solution to the desired reaction temperature (this can range from room temperature to reflux, depending on the substrate).
-
Slowly add the dinitrile solution from the dropping funnel to the stirred base solution over a period of several hours. A syringe pump can be used for precise control of the addition rate.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.[5]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a cyclic β-enaminonitrile, can then be purified by column chromatography or recrystallization.[5]
5. Hydrolysis to the Cyclic Ketone:
-
The purified enaminonitrile is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) to yield the final cyclic ketone.[5][6][7]
6. Optimization:
-
Based on the yield and purity of the product from the initial experiment, the base concentration can be adjusted in subsequent runs. If the conversion was low, increase the base equivalents. If significant side products were observed, consider decreasing the base concentration or switching to a different base.
Visualizing the Core Mechanism and the Role of the Base
The following diagram illustrates the fundamental steps of the Thorpe-Ziegler cyclization, highlighting the critical role of the base in initiating the reaction.
Caption: The base-catalyzed mechanism of the Thorpe-Ziegler cyclization.
References
- Scribd. Thrope Ziegler Cyclization Search.
- Wikipedia. Thorpe reaction.
- SynArchive. Thorpe-Ziegler Reaction.
- L.S.College, Muzaffarpur. Thorpe reaction.
- ResearchGate. Thorpe–Ziegler reaction | Request PDF.
- MDPI. Computational Revision of the Mechanism of the Thorpe Reaction.
- Chem-Station Int. Ed. Thorpe-Ziegler Reaction.
- ResearchGate. Optimization of the Reaction Conditions for the Reductive Cyclization.
- Buchler GmbH. Thorpe-Ziegler reaction.
- Reddit. Troubleshooting step growth polymerization.
- OpenStax. Stoichiometry of Chemical Reactions.
- PMC. Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization.
- SciSpace. Comparison of the catalytic activity of Ziegler-type catalysts based on Cp2ZrCl2 and (Cp2ZrCl)2O (1993) | E. A. Fushman.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. reddit.com [reddit.com]
- 3. Computational Revision of the Mechanism of the Thorpe Reaction | MDPI [mdpi.com]
- 4. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects in the Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile
Welcome to the technical support guide for the synthesis of 2-aminocyclohex-1-ene-1-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in the intramolecular Thorpe-Ziegler reaction of adiponitrile. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Introduction: The Thorpe-Ziegler Reaction and the Primacy of the Solvent
The synthesis of this compound is achieved through the base-catalyzed intramolecular cyclization of adiponitrile, a classic example of the Thorpe-Ziegler reaction.[1][2] This reaction creates a C-C bond by deprotonating the α-carbon of one nitrile group, which then acts as a nucleophile to attack the carbon of the second nitrile group within the same molecule.[3] The resulting imine intermediate rapidly tautomerizes to the more stable, conjugated β-enaminonitrile product.[3]
While seemingly straightforward, the success of this synthesis is profoundly dependent on the reaction medium. The solvent does more than just dissolve the reactants; it directly influences the reactivity of the base, the stability of the key carbanion intermediate, and the overall reaction kinetics and yield. An improper solvent choice is the most common point of failure, leading to low yields, side reactions, or complete reaction stalling. This guide will provide a structured approach to understanding and mastering solvent effects for a successful and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a validated solution.
Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
Answer: This is the most frequently encountered issue and almost always points to a problem with the reaction environment, specifically the interplay between the solvent and the base.
-
Primary Cause: Use of Protic Solvents.
-
Explanation: Protic solvents, such as ethanol (EtOH) or water, possess acidic protons (O-H or N-H bonds).[4] These solvents interfere with the reaction in two critical ways. First, they can be deprotonated by the strong base required for the reaction (e.g., sodium ethoxide, sodium hydride), consuming the catalyst. Second, they form a "solvation cage" around the negatively charged carbanion intermediate via hydrogen bonding.[5][6] This cage over-stabilizes the intermediate, making it less nucleophilic and significantly increasing the activation energy required for the cyclization step.[7]
-
Solution: Strictly use polar aprotic solvents. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are excellent choices.[7] Computational studies have demonstrated that these solvents lower the energy barrier of the rate-determining step by nearly 13 kcal/mol compared to ethanol, dramatically favoring the reaction.[7] Ensure the chosen solvent is rigorously dried, as trace amounts of water will quench the carbanion and halt the reaction.
-
-
Secondary Cause: Insufficiently Strong or Insoluble Base.
-
Explanation: The pKa of the α-proton on a nitrile is relatively high, requiring a very strong base for efficient deprotonation.[3] Traditional alkoxide bases may not be sufficient. Furthermore, the base must have some solubility in the reaction medium to be effective.
-
Solution: Employ stronger, non-nucleophilic bases such as Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium Hydride (NaH).[3] These modern reagents offer higher efficacy. When using NaH (which is insoluble), ensure vigorous stirring and a solvent like THF or DME that can effectively solvate the resulting sodium cation of the intermediate.
-
Question 2: I'm observing the formation of a significant amount of a viscous, polymeric substance instead of my desired product.
Answer: This indicates that intermolecular condensation is outcompeting the desired intramolecular cyclization.
-
Cause: High Reactant Concentration.
-
Explanation: The Thorpe-Ziegler reaction relies on one end of a molecule finding the other end of the same molecule. At high concentrations, the reactive carbanion intermediate is more likely to encounter a different adiponitrile molecule, leading to a chain reaction and polymerization.
-
Solution: Implement "high-dilution" conditions. This principle, pioneered by Karl Ziegler, involves adding the adiponitrile solution very slowly to a solution of the base in the chosen aprotic solvent.[2][3] This maintains a very low instantaneous concentration of the starting material, statistically favoring the intramolecular cyclization over intermolecular polymerization.
-
Question 3: The reaction starts but appears to stop before completion, even after extended reaction times.
Answer: This "stalling" phenomenon can arise from several subtle factors related to the reaction setup.
-
Cause: Inactivation of the Base.
-
Explanation: Besides the presence of water, atmospheric carbon dioxide can react with and neutralize strong bases over the course of the reaction.
-
Solution: Maintain a strictly inert atmosphere (e.g., Nitrogen or Argon) throughout the entire process, from solvent addition to the final quench. Use glassware that has been oven- or flame-dried to remove adsorbed moisture.
-
-
Cause: Poor Solubility of Intermediates.
-
Explanation: While aprotic solvents are necessary, a highly nonpolar solvent like hexane may not adequately dissolve the charged intermediates, causing them to precipitate and fall out of the reaction cycle.
-
Solution: Use a polar aprotic solvent like THF or DME. Their polarity is sufficient to keep the intermediates in solution and accessible for reaction without the detrimental effects of hydrogen bonding.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between polar protic and polar aprotic solvents in the context of this reaction?
A: The key difference is the presence of O-H or N-H bonds.[4]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have these bonds and can act as hydrogen bond donors.[4] This is detrimental to the Thorpe-Ziegler reaction because they "cage" and deactivate the carbanion nucleophile.[5]
-
Polar Aprotic Solvents (e.g., THF, DME, DMF, Acetone) lack these specific bonds.[4][6] They have a significant dipole moment, allowing them to dissolve charged species, but they cannot donate hydrogen bonds. This makes them ideal for the Thorpe-Ziegler reaction as they dissolve the intermediates without deactivating the crucial nucleophile.[6]
Q: Why is THF often recommended over other aprotic solvents like toluene?
A: While toluene is aprotic, its polarity is very low. This can lead to poor solubility of the strong bases (like NaH) and the ionic intermediates formed during the reaction. THF provides a better balance of being aprotic while having sufficient polarity to maintain a homogeneous reaction environment, leading to faster and more efficient conversion.[3][7]
Q: Can this reaction be performed without any solvent?
A: In some cases, the Thorpe reaction can be run "neat," using the starting nitrile itself as the solvent.[7] For adiponitrile, which is a liquid at room temperature, this is theoretically possible. However, it presents significant challenges in controlling the reaction temperature and avoiding localized "hot spots" that can lead to rapid polymerization. For controlled, reproducible synthesis of this compound, using a solvent under high-dilution conditions is strongly recommended.
Data Summary: Solvent Selection Guide
| Solvent | Type | Expected Yield | Reaction Rate | Key Considerations & Rationale |
| THF / DME | Polar Aprotic | High | Fast | Recommended. Effectively dissolves intermediates without deactivating the carbanion nucleophile. Lowers the reaction's activation energy.[7] Must be anhydrous. |
| Toluene | Nonpolar Aprotic | Moderate to Low | Slow | Can work, but solubility of the base and intermediates may be poor, leading to a sluggish or incomplete reaction.[8] |
| Ethanol / Methanol | Polar Protic | Very Low to None | Very Slow | Not Recommended. Reacts with the base and deactivates the carbanion intermediate through hydrogen bonding, hindering the reaction.[7] |
| Water | Polar Protic | None | None | Avoid. Immediately quenches the base and any carbanion formed. |
| Hexane | Nonpolar Aprotic | Very Low to None | Very Slow | Not Recommended. Insufficient polarity to dissolve the base or the ionic reaction intermediates. |
Visualizing Reaction Principles
Reaction Mechanism
Caption: The Thorpe-Ziegler mechanism for adiponitrile cyclization.
Solvent Choice Workflow
Caption: Decision workflow for selecting an appropriate solvent.
Experimental Protocol: Synthesis of this compound
This protocol incorporates best practices for maximizing yield and purity by carefully controlling solvent and concentration.
Reagents & Materials:
-
Adiponitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard, oven-dried glassware for air-sensitive reactions
-
Syringe pump (recommended for high-dilution addition)
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add anhydrous THF to a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Base Addition: Carefully add the sodium hydride dispersion to the THF. The mineral oil can be washed away with anhydrous hexanes prior to this step if desired. Stir the suspension.
-
High-Dilution Setup: Prepare a solution of adiponitrile in anhydrous THF in the dropping funnel. For optimal results, use a syringe pump to ensure a slow, constant addition rate.
-
Reaction Initiation: Begin the dropwise addition of the adiponitrile solution to the stirred NaH suspension over a period of 4-6 hours. A gentle reflux may be observed. If the reaction is slow to start, gentle warming with a water bath may be applied.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or gentle reflux overnight. The reaction progress can be monitored by TLC or GC-MS by carefully quenching a small aliquot.
-
Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
References
- Ríos-Gutiérrez, M., Muñoz-García, J., & Domingo, L. R. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 26(23), 7167. Available at: https://www.mdpi.com/1420-3049/26/23/7167
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry. Available at: https://www.alfa-chemistry.com/reaction/thorpe-reaction-thorpe-ziegler-reaction.html
- Various Authors. (n.d.). Thorpe–Ziegler reaction | Request PDF. ResearchGate. Available at: https://www.researchgate.
- L.S.College, Muzaffarpur. (2020). Thorpe reaction. Available at: https://www.lscollege.ac.in/userfiles/image/syallabus/Thorpe_reaction_Dr_Kumari_Suman.pdf
- Fleming, F. F., & Lujan-Montelongo, J. A. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. Available at: http://www.orgsyn.org/demo.aspx?prep=v90p0229
- Wikipedia. (n.d.). Thorpe reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Thorpe_reaction
- Fleming, F. F., & Lujan-Montelongo, J. A. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate. Available at: https://www.researchgate.net/publication/270283084_Preparation_of_3-Oxocyclohex-1-ene-1-carbonitrile
- Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. Available at: https://www.chem-station.com/en/reactions-en/condensation-en/2014/03/thorpe-ziegler-reaction.html
- YouTube. (2020). Thorpe Zieglar Condensation Mechanism. YouTube. Available at: https://www.youtube.
- Various Authors. (2014). Optimization of the Thorpe-Ziegler cyclization. ResearchGate. Available at: https://www.researchgate.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/
- Sigma-Aldrich. (n.d.). 2-aminocyclohexane-1-carbonitrile. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/ena514238735
- Google Patents. (n.d.). US6790976B2 - Process for producing aliphatic tricarbonitriles. Google Patents. Available at: https://patents.google.
- National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexane-1-carbonitrile. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/21163863
- Wang, Y., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(45), 29535-29539. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9554802/
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: https://www.chemistrysteps.com/polar-protic-and-polar-aprotic-solvents/
- Google Patents. (n.d.). US3933916A - Purification of cyclohexanone. Google Patents. Available at: https://patents.google.
- Various Authors. (n.d.). Catalyst and Process for the Synthesis of Adiponitrile via Catalytic Amination of 6-Hydroxyhexanenitrile from ε-Caprolactone | Request PDF. ResearchGate. Available at: https://www.researchgate.
- Reddit. (2013). Polar protic vs. polar aprotic solvents. r/chemhelp. Available at: https://www.reddit.com/r/chemhelp/comments/1pjj8i/polar_protic_vs_polar_aprotic_solvents/
- Alcudia-Ramos, C., et al. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Catalysts, 14(3), 183. Available at: https://www.mdpi.com/2073-4344/14/3/183
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile. BenchChem. Available at: https://www.benchchem.com/uploads/product-documents/BCN8745/An_In-depth_Technical_Guide_to_3-Cyclohexene-1-carbonitrile_BCN8745.pdf
- Smith, K. J., & Berg, D. J. (2000). Solvent effects on barrier to rotation of enaminonitriles using inversion transfer (1)H NMR spectroscopy and FTIR spectroscopy. Journal of Physical Organic Chemistry, 13(10), 627-632. Available at: https://pubmed.ncbi.nlm.nih.gov/11002340/
- Blanco, D. E., Dookhith, A. Z., & Modestino, M. A. (2019). Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile. Reaction Chemistry & Engineering, 4(1), 108-115. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/re/c8re00239h
- Chemistry LibreTexts. (2021). SN1 vs SN2. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Substitution_Reactions/7.05%3A_SN1_vs_SN2
- Frolov, K., et al. (2018). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 3(9), 12053-12063. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6644498/
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Computational Revision of the Mechanism of the Thorpe Reaction | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 2-Aminocyclohex-1-ene-1-carbonitrile
Welcome to the technical support center for the purification of 2-aminocyclohex-1-ene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials from this valuable synthetic intermediate.
Introduction to the Synthesis and Purification Challenges
This compound is commonly synthesized via the Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of a dinitrile.[1][2] A prevalent laboratory-scale synthesis involves the reaction of cyclohexanone with malononitrile in the presence of a basic catalyst. While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials, namely cyclohexanone and malononitrile. The successful isolation of pure this compound is crucial for its use in subsequent synthetic steps, particularly in the development of pharmaceutical agents where purity is paramount.
This guide will address common challenges encountered during the purification process and provide detailed, evidence-based solutions to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials I should expect in my crude this compound product?
The most common impurities are unreacted cyclohexanone and malononitrile.[3][4] The presence and quantity of these impurities will depend on the reaction conditions, including stoichiometry, reaction time, and temperature.
Q2: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is an excellent initial method to assess the purity of your crude product. By co-spotting your crude reaction mixture with authentic samples of cyclohexanone and malononitrile, you can visualize the presence of these starting materials. A significant difference in the Rf values between your product and the starting materials will indicate the feasibility of purification by column chromatography.
Q3: What are the key physical property differences between the product and starting materials that can be exploited for purification?
Understanding the differences in physical properties is fundamental to designing an effective purification strategy. Below is a table summarizing these properties:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 122.17 | Decomposes | 63-65 | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate), sparingly soluble in non-polar solvents (e.g., hexane). |
| Cyclohexanone | 98.14 | 155.6 | -47 | Miscible with most organic solvents. Slightly soluble in water.[5][6] |
| Malononitrile | 66.06 | 220 | 30-32 | Soluble in water, ethanol, and ether.[7][8] |
The significant differences in polarity and melting points are the primary handles for purification.
Troubleshooting Guides
Problem 1: My crude product is an oil and won't solidify, making recrystallization difficult.
Possible Cause: This is often due to a high concentration of unreacted cyclohexanone, which is a liquid at room temperature and can act as a solvent for the product, preventing its crystallization.
Solution:
-
Initial Purification by Extraction:
-
Dissolve the crude oily product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic this compound, making it soluble in the aqueous layer, while the less polar cyclohexanone remains in the organic layer.
-
Separate the aqueous layer and then basify it with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the pure product.
-
Extract the precipitated product back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield a more solid crude product that is amenable to recrystallization.
-
-
Vacuum Distillation to Remove Cyclohexanone:
-
Given the significant difference in boiling points, vacuum distillation can be employed to remove the more volatile cyclohexanone.[9] Care must be taken as this compound can decompose at elevated temperatures.
-
Problem 2: After recrystallization, my product is still contaminated with malononitrile.
Possible Cause: Malononitrile has a similar polarity to the product and can co-crystallize if an inappropriate solvent system is used.
Solution:
-
Optimize the Recrystallization Solvent System:
-
A single solvent recrystallization may not be sufficient. A two-solvent system is often more effective.[10]
-
Recommended Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is highly soluble (e.g., ethanol or isopropanol).
-
While the solution is still hot, slowly add a less polar "anti-solvent" in which the product is sparingly soluble (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.
-
Re-heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the pure product. Malononitrile, being more soluble, will preferentially remain in the mother liquor.
-
-
Problem 3: Thin-Layer Chromatography (TLC) analysis shows that my product and one of the starting materials have very similar Rf values.
Possible Cause: The polarity of your product and one of the starting materials may be too similar for effective separation using the chosen TLC solvent system. This indicates that column chromatography might be challenging.
Solution:
-
Optimize the Column Chromatography Mobile Phase:
-
A single eluent may not provide adequate separation. A gradient elution is recommended.
-
Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This will allow the less polar cyclohexanone to elute first, followed by your product, and finally the more polar malononitrile.
-
Experiment with different solvent systems. For example, a mixture of dichloromethane and methanol can also be effective.
-
-
Consider a Different Stationary Phase:
-
If silica gel does not provide the desired separation, consider using a different stationary phase like alumina, which has different selectivity.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (approximately 60-70 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hexane dropwise with swirling until a faint, persistent turbidity is observed.
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 9:1 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Logical Flowchart for Purification Strategy Selection
Caption: Decision tree for selecting the optimal purification method.
Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for purification by column chromatography.
References
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile.
- ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
- Wikipedia. (n.d.). Thorpe reaction.
- PubChem. (n.d.). Cyclohexanone.
- PubChem. (n.d.). Malononitrile.
- Reddit. (2019, December 18). Recrystallization with two solvents.
- YouTube. (2022, February 12). Column Chromatography.
- Wikipedia. (n.d.). Cyclohexanone.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.). Malononitrile.
- Royal Society of Chemistry. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons.
- Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- YouTube. (2020, July 16). How To Recrystallize A Solid.
- The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. (n.d.).
- Magritek. (n.d.). Column Chromatography.
- Organic Syntheses. (n.d.). 11 - Organic Syntheses Procedure.
- Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction.
- Column Chromatography. (n.d.).
- Pharmaffiliates. (n.d.). CAS No : 1855-63-6 | Product Name : Cyclohexene-1-carbonitrile.
- L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction.
- MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction.
- PubChem. (n.d.). Cyclohex-2-ene-1-carbonitrile.
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 6. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 7. Malononitrile - Wikipedia [en.wikipedia.org]
- 8. Malononitrile = 99 109-77-3 [sigmaaldrich.com]
- 9. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Chromatographic Purification of 2-Aminocyclohex-1-ene-1-carbonitrile
Welcome to the technical support center for the chromatographic purification of 2-aminocyclohex-1-ene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
Introduction: The Challenge of Purifying a Basic Enaminonitrile
This compound is a versatile building block, but its purification can be notoriously challenging. The primary difficulty stems from its chemical nature: it is a basic enaminonitrile. The amine functionality is prone to strong interactions with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase in flash chromatography. This can lead to a host of problems, including poor separation, significant peak tailing, and even irreversible adsorption or degradation of the target compound on the column.
This guide will provide a structured approach to overcoming these challenges, focusing on logical troubleshooting and informed methodological choices.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking badly or not eluting from a standard silica gel column?
This is the most common issue and is almost certainly due to the interaction between the basic amine group of your compound and the acidic surface of the silica gel.[1][2] This strong interaction leads to non-ideal chromatographic behavior. To address this, you need to either neutralize the acidity of the stationary phase or "mask" the basicity of your compound during elution.
Q2: What is the best stationary phase for purifying this compound?
While standard silica gel can be made to work with modifications, alternative stationary phases are often a better choice for basic compounds.[3][4] Consider the following:
| Stationary Phase | Advantages | Disadvantages |
| Deactivated Silica Gel | Good resolution, familiar solvent systems. | Requires an extra preparation step. |
| Alumina (Neutral or Basic) | Excellent for basic compounds, less acidic than silica.[3][4] | Can have different selectivity, may require different solvent systems. |
| Florisil (Magnesium Silicate) | A mild and neutral alternative to silica.[3] | Some compounds may still exhibit strong adsorption. |
| Amine-functionalized Silica | Specifically designed for basic compounds, minimizes tailing.[5] | More expensive than standard silica. |
Q3: Can I use reversed-phase chromatography for this compound?
Yes, reversed-phase chromatography is a viable option, especially for highly polar compounds that are not well-retained on normal-phase columns.[3][6] In reversed-phase, the most polar compounds elute first. A typical mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a pH modifier to control the ionization state of the amine.[5]
Q4: Is recrystallization a good alternative to chromatography for this compound?
Recrystallization can be an excellent and highly efficient purification method, particularly if your compound is a solid and you can find a suitable solvent system.[7] The key is to find a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the impurities remain soluble at all temperatures.[7] This can sometimes be a faster and more scalable method than chromatography.
Troubleshooting Guide
This section addresses specific problems you might encounter during the chromatographic purification of this compound.
Problem 1: Severe Peak Tailing
-
Symptom: The peak for your compound on the chromatogram has a pronounced asymmetry, with the back end of the peak extending significantly.
-
Root Cause: Strong secondary interactions between the basic amine of your compound and acidic silanol groups on the silica surface.[1][8]
-
Solutions:
-
Mobile Phase Modification: Add a small amount (0.5-2%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your mobile phase.[2] This will compete with your compound for the acidic sites on the silica, reducing the tailing.
-
Stationary Phase Deactivation: Before running your column, flush the packed silica gel with a solvent system containing 1-3% triethylamine.[9] This neutralizes the most acidic sites. You can then run the column with your normal mobile phase.
-
Switch to a Less Acidic Stationary Phase: Use neutral alumina or Florisil as your stationary phase.[3][4]
-
Problem 2: Poor or No Recovery of the Compound
-
Symptom: You load your crude material onto the column, but little to no product is recovered in the collected fractions.
-
Root Cause: Irreversible adsorption or degradation of your compound on the acidic silica gel.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low compound recovery.
Problem 3: Co-elution with Impurities
-
Symptom: Your collected fractions contain both your desired product and one or more impurities.
-
Root Cause: The chosen mobile phase does not provide sufficient selectivity to separate the components of your mixture.
-
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Strength: If your compounds are eluting too quickly, decrease the polarity of your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).[2]
-
Solvent Selectivity: Try different solvent systems. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol. Different solvents can alter the interactions with the stationary phase and improve separation.
-
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run.[9] This can help to separate compounds with close Rf values.
-
Identify and Target the Impurity:
-
Unreacted Starting Materials: If the synthesis involves a Thorpe-Ziegler reaction of a dinitrile, unreacted starting material might be present.[10] This is typically less polar than the enaminonitrile product.
-
Polymeric Byproducts: Base-catalyzed self-condensation of nitriles can sometimes lead to the formation of polymeric materials, which may remain at the baseline on a TLC plate.
-
Hydrolysis Products: The enamine functionality can be sensitive to hydrolysis, especially under acidic conditions, potentially reverting to a ketone precursor.
-
-
Experimental Protocols
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol is recommended for most purifications of this compound.
-
TLC Analysis:
-
Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexane.
-
Add 1% triethylamine to the TLC mobile phase to mimic the conditions of the deactivated column and obtain an accurate Rf value. Aim for an Rf of ~0.2-0.3 for your target compound.
-
-
Column Packing and Deactivation:
-
Dry pack your column with the appropriate amount of silica gel (typically 40-63 µm particle size).
-
Prepare a solution of your chosen mobile phase containing 2% triethylamine.
-
Flush the column with at least 5 column volumes of this deactivating solvent.
-
Switch to your optimized mobile phase (without the extra triethylamine, unless it was necessary for good TLC separation) and flush with another 2-3 column volumes to equilibrate.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as dry loading and often gives better resolution.[9]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase, collecting fractions.
-
Monitor the elution using TLC to identify the fractions containing your pure product.
-
Protocol 2: Recrystallization
This is a powerful alternative if your compound is a solid.
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Look for a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.[7] Common choices might include isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
Visualization of the Purification Workflow
Caption: Decision workflow for purification method selection.
References
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- Wikipedia. Thorpe reaction. [Link]
- Chem-St
- GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
- ResearchGate.
- ResearchGate.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
- Hawach Scientific.
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
- Reddit. Deactivating Silica Gel with Triethylamine. [Link]
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- MDPI.
- Reddit.
- Journal of Chromatographic Science.
- Arkivoc. Catalyzed reaction of enaminonitrile with primary amines by SbF3: synthesis of new 2-aminosubstituted-pyridine-fused δ-lactones. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- RSC Publishing. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. [Link]
- International Journal of Pharmaceutical Research & Analysis.
- Organic Syntheses.
- King Group.
- Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
- PMC. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]
- MDPI. Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. [Link]
- ResearchGate. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]
- PMC. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). [Link]
- YouTube. How To Recrystallize A Solid. [Link]
- YouTube.
- Shimadzu. Introduction to HPLC. [Link]
- SIELC Technologies. Separation of 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- on Newcrom R1 HPLC column. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
A Comparative Guide to 2-Aminocyclohex-1-ene-1-carbonitrile and Other Enaminonitriles for Synthetic Chemistry
This guide provides an in-depth comparison of 2-aminocyclohex-1-ene-1-carbonitrile, a versatile cyclic enaminonitrile, with other key members of the enaminonitrile family, including its five-membered ring counterpart and a representative acyclic analogue. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these synthons in their work. We will explore their synthesis, comparative reactivity in key transformations, stability, and physicochemical properties, supported by experimental protocols and data.
Introduction: The Synthetic Value of Enaminonitriles
Enaminonitriles are a class of organic compounds characterized by an amine and a nitrile group attached to the same double bond. This arrangement of functional groups imparts a unique electronic character, making them exceptionally valuable building blocks in organic synthesis. The enamine moiety acts as a nucleophile, while the electron-withdrawing nitrile group activates the double bond for various transformations. They serve as pivotal precursors for a vast array of heterocyclic compounds, including pyridines, pyrimidines, pyrazoles, and thiophenes, many of which form the core of pharmacologically active molecules.[1][2]
Among this class, this compound stands out due to its rigid, six-membered cyclic structure, which pre-organizes the molecule for specific cyclization reactions and imparts distinct stereoelectronic properties compared to more flexible acyclic or strained cyclic analogues. This guide will objectively compare its performance against 2-amino-1-cyclopentene-1-carbonitrile and the acyclic 3-aminocrotononitrile to inform the rational selection of the optimal enaminonitrile scaffold for specific synthetic targets.
Synthesis of Enaminonitriles: A Comparative Overview
The most common and efficient method for synthesizing cyclic enaminonitriles is the intramolecular Thorpe-Ziegler reaction, a base-catalyzed cyclization of a dinitrile.[3][4] Acyclic enaminonitriles are typically formed via the intermolecular Thorpe reaction, the self-condensation of a nitrile.[5]
Synthesis of this compound via Thorpe-Ziegler Cyclization
The synthesis proceeds from adiponitrile, a readily available linear dinitrile. A strong, non-nucleophilic base is required to deprotonate the α-carbon, initiating an intramolecular nucleophilic attack on the second nitrile group. Subsequent tautomerization yields the stable enaminonitrile.
Experimental Protocol: Synthesis of this compound
-
Materials: Adiponitrile, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous toluene, anhydrous ethanol, diethyl ether.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a solution of adiponitrile (1.0 equivalent) in anhydrous toluene to the refluxing suspension over 2 hours.
-
After the addition is complete, continue refluxing for an additional 4 hours. The reaction mixture will become thick and yellowish.
-
Cool the reaction mixture to room temperature and then carefully quench the excess sodium hydride by the slow, dropwise addition of anhydrous ethanol.
-
Pour the mixture into ice-cold water and stir until all solids have dissolved.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
-
Comparative Synthesis of Other Enaminonitriles
The synthesis of the five-membered ring analogue, 2-amino-1-cyclopentene-1-carbonitrile, follows a similar Thorpe-Ziegler cyclization of pimelonitrile. The reaction is often faster due to the favorable kinetics of forming a five-membered ring. The synthesis of the acyclic 3-aminocrotononitrile involves the base-catalyzed dimerization of acetonitrile.[6]
Experimental Protocol: Synthesis of 3-Aminocrotononitrile [5][6]
-
Materials: Acetonitrile, sodium amide (NaNH₂), liquid ammonia, toluene, water.
-
Procedure:
-
In a flask equipped for low-temperature reactions, deprotonate acetonitrile with sodium amide in liquid ammonia at approximately -33 °C.
-
After the initial deprotonation, allow the reaction to warm, and add an inert solvent such as toluene. The dimerization and salt formation occur at a temperature between -5 °C and +35 °C.
-
After the reaction is complete, the resulting sodium salt of 3-aminocrotononitrile is hydrolyzed by the careful addition of water.
-
The product is then isolated by extraction and purified by distillation under reduced pressure. A yield of up to 94% has been reported for this process.[6]
-
Comparative Reactivity in Heterocycle Synthesis
A key application of enaminonitriles is the Gewald reaction, a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[7] The reactivity of the enaminonitrile precursor, often formed in situ, is critical to the success of this transformation.
Gewald Reaction: A Case Study
The reaction of cyclohexanone with malononitrile and sulfur in the presence of a base (like morpholine) directly yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This product is effectively the thiophene-annulated derivative of this compound.[8][9] The high efficiency of this reaction highlights the utility of the six-membered ring system.
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [8][9]
-
Materials: Cyclohexanone, malononitrile, elemental sulfur, morpholine, ethanol.
-
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 equivalent), malononitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add morpholine (0.5 equivalents) as a catalyst.
-
Stir the mixture at room temperature. The reaction is often exothermic. Maintain the temperature at 40-50 °C for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization from ethanol to give high yields of the desired 2-aminothiophene.
-
Reactivity Comparison
| Enaminonitrile Type | Precursor Carbonyl | Ring Size | Relative Reactivity (Inferred) | Rationale |
| This compound | Cyclohexanone | 6-membered | High | The cyclohexene ring exists in a stable half-chair conformation, allowing for efficient orbital overlap and reaction. The steric environment is well-balanced. |
| 2-Amino-1-cyclopentene-1-carbonitrile | Cyclopentanone | 5-membered | Very High | The planarity of the five-membered ring and inherent ring strain in cyclopentanone can lead to faster rates in the initial Knoevenagel condensation step. |
| 3-Aminocrotononitrile (Acyclic) | Acetonitrile (dimer) | Acyclic | Moderate to High | The acyclic system is conformationally flexible. While reactive, it lacks the pre-organization of the cyclic systems, which can be advantageous in certain complex cyclizations. |
Causality Behind Reactivity Differences:
-
Ring Strain: Cyclopentanone generally exhibits higher reactivity than cyclohexanone in nucleophilic additions due to greater relief of ring strain upon rehybridization from sp² to sp³. This suggests that the formation of the enaminonitrile intermediate in the Gewald reaction would be faster starting from cyclopentanone.
-
Conformational Effects: The rigid framework of cyclic enaminonitriles like this compound can pre-organize the molecule for subsequent intramolecular reactions, potentially leading to higher yields and stereoselectivity in the synthesis of fused ring systems. Acyclic enaminonitriles, with their free rotation, may require more specific conditions to achieve similar outcomes.
-
Stereoelectronics: The fixed geometry of the double bond within the ring system of cyclic enaminonitriles influences the approach of reagents and can lead to different product distributions compared to the more flexible acyclic counterparts.
Comparative Stability
The stability of an enaminonitrile is crucial for its storage and handling, as well as its behavior under various reaction conditions.
-
Thermal Stability: Cyclic enaminonitriles generally exhibit higher thermal stability compared to their acyclic counterparts. The incorporation of the double bond into a ring system restricts decomposition pathways that might be accessible to flexible acyclic molecules. This compound, with its stable six-membered ring, is expected to be particularly robust.
-
Chemical Stability:
-
Acidic Conditions: Enaminonitriles are susceptible to hydrolysis under strongly acidic conditions, which can lead to the corresponding β-keto nitrile or ketone. The rate of hydrolysis can be influenced by the substitution pattern and steric hindrance around the enamine moiety.
-
Basic Conditions: Enaminonitriles are generally stable under basic conditions, which are often employed in their synthesis (e.g., Thorpe-Ziegler reaction). The electron-withdrawing nitrile group helps to stabilize the enamine system. The relative stability between the cyclic and acyclic forms under basic conditions is generally comparable, though specific reaction pathways may be favored differently based on conformation.
-
Physicochemical Properties: A Comparative Table
| Property | This compound | 2-Amino-1-cyclopentene-1-carbonitrile | 3-Aminocrotononitrile (Acyclic) |
| Molecular Formula | C₇H₁₀N₂ | C₆H₈N₂[10] | C₄H₆N₂[11] |
| Molecular Weight | 122.17 g/mol | 108.14 g/mol [10] | 82.10 g/mol [11] |
| Appearance | White to off-white solid | Off-white crystalline powder[12] | Liquid or low-melting solid |
| Melting Point | 66-69 °C | 147-148 °C[12] | 51-54 °C |
| Solubility | Soluble in many organic solvents | Slightly soluble in water[12] | Soluble in water and polar organic solvents |
| ¹H NMR (CDCl₃, δ) | ~1.6-1.8 (m, 4H), ~2.2-2.4 (m, 4H), ~4.5 (br s, 2H, NH₂) | ~1.9 (s, 3H, CH₃), ~3.9 (s, 1H, CH), ~4.2 (br s, 2H, NH₂) | |
| ¹³C NMR (CDCl₃, δ) | ~22, ~25, ~28, ~35, ~80 (C-NH₂), ~118 (CN), ~155 (C-CN) | ~21 (CH₃), ~65 (CH), ~122 (CN), ~158 (C-NH₂) | |
| IR (cm⁻¹) | ~3400-3200 (N-H), ~2190 (C≡N), ~1640 (C=C) | ~3400-3200 (N-H), ~2195 (C≡N), ~1650 (C=C) |
Note: Spectral data are approximate and can vary based on solvent and instrumentation. The data for this compound is inferred from typical values for such structures.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its performance, particularly in the synthesis of fused heterocyclic systems via reactions like the Gewald synthesis, is excellent due to the stable and well-defined conformation of its six-membered ring.
-
Comparison Summary:
-
vs. 2-Amino-1-cyclopentene-1-carbonitrile: The cyclohexene derivative offers a less strained and potentially more thermally stable scaffold, though the cyclopentene analogue may exhibit faster reactivity in certain condensation reactions. The choice between them will often depend on the desired ring size of the final fused product.
-
vs. 3-Aminocrotononitrile (Acyclic): The cyclic nature of this compound provides conformational rigidity, which can be a significant advantage for stereocontrol and in the synthesis of complex polycyclic molecules. The acyclic counterpart offers greater flexibility and may be preferred for synthesizing non-fused or simpler heterocyclic systems.
-
The judicious selection of an enaminonitrile synthon, based on the comparative data and principles outlined in this guide, will enable researchers to optimize synthetic routes, improve yields, and access novel chemical matter with greater efficiency. The continued exploration of the reactivity of these fundamental building blocks will undoubtedly lead to new innovations in medicinal chemistry and materials science.
References
- Li, Y., Zhu, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(13), 7645-7653.
- Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544.
- Silva, W. L., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Simone, C. A. (2011). 2-Amino-4,5,6,7-tetra-hydro-benzo[b]thio-phene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3161.
- Hoechst Aktiengesellschaft. (1993). Process for the production of 3-aminocrotononitrile. U.S. Patent 5,187,297.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields.
- ResearchGate. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
- Chem-Station. (2014). Thorpe-Ziegler Reaction.
- Wikipedia. (n.d.). Gewald reaction.
- PubChem. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile.
- NIST. (n.d.). 3-Aminocrotononitrile.
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile.
- Li, Y., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(38), 24855-24859.
- Google Patents. (n.d.). Process for the production of 3-aminocrotononitrile.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Scribd. (n.d.). Thrope Ziegler Cyclization Search.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Amino-1-cyclopentene-1-carbonitrile: Your Reliable Partner in Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. 2-Amino-4,5,6,7-tetra-hydro-benzo[b]thio-phene-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Analytical methods for the characterization of 2-Aminocyclohex-1-ene-1-carbonitrile
An In-Depth Comparative Guide to the Analytical Characterization of 2-Aminocyclohex-1-ene-1-carbonitrile
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is not merely a procedural step but the very foundation of safety, efficacy, and intellectual property. This compound, a molecule featuring a vinylogous cyanamide structure, presents a unique analytical challenge due to its combination of a reactive enamine system, a nitrile group, and a flexible cyclohexene scaffold. This guide provides a comprehensive comparison of analytical methodologies for its definitive characterization, moving beyond procedural lists to explain the causal-driven choices that underpin a robust analytical strategy. Our objective is to equip researchers, scientists, and drug development professionals with the rationale to select and implement the most effective techniques for structural elucidation, purity assessment, and physicochemical profiling.
The Analytical Imperative: Why a Multi-Modal Approach is Critical
No single analytical technique can fully capture the structural and chemical identity of a molecule like this compound. Its potential for tautomerism, thermal lability, and multiple reactive sites necessitates a multi-modal approach. By integrating data from spectroscopic, chromatographic, and thermal methods, we construct a self-validating analytical system where each technique corroborates and builds upon the findings of the others. This guide will explore the core methodologies, comparing their strengths, limitations, and the specific insights they offer.
Section 1: Structural Elucidation – The Spectroscopic Toolkit
Spectroscopy is the cornerstone of molecular characterization, providing direct insight into the bonding, connectivity, and electronic environment of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is unparalleled for its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its covalent structure and distinguishing it from potential isomers.
Expertise & Causality: The choice of solvent is critical. A non-protic solvent like DMSO-d₆ is preferred over CDCl₃ to avoid exchange of the amine (N-H) protons, allowing for their clear observation. The ¹H NMR spectrum is expected to reveal distinct signals for the amine protons, the lone vinylic proton, and the three sets of methylene protons in the cyclohexene ring. The amine protons often appear as a broad signal, a characteristic that can be confirmed by a D₂O exchange experiment, wherein the N-H peak disappears.[2]
¹³C NMR provides complementary data, with characteristic chemical shifts for the nitrile carbon, the two sp² carbons of the enamine system, and the four sp³ carbons of the aliphatic ring. The quaternary carbons (C1 and C2) are particularly diagnostic.
Comparative Data: Predicted NMR Chemical Shifts
| Atom/Group | Technique | Predicted Chemical Shift (δ, ppm) | Rationale & Key Features |
| Amine Protons | ¹H NMR | 4.0 - 6.0 (broad) | Position is concentration and solvent-dependent. Disappears upon D₂O shake.[2] |
| Methylene Protons (C3, C4, C5) | ¹H NMR | 1.5 - 2.5 | Complex multiplets due to spin-spin coupling. Their integration should correspond to 6 protons. |
| Vinylic Proton (on C6) | ¹H NMR | ~4.5 - 5.5 | May appear as a triplet or multiplet depending on coupling with adjacent methylene protons. |
| Nitrile Carbon (CN) | ¹³C NMR | 115 - 125 | Characteristic chemical shift for nitrile carbons. |
| Quaternary Carbons (C1, C2) | ¹³C NMR | C1: ~90-100, C2: ~150-160 | C1 is shielded by the nitrile, while C2 is deshielded by the amine group. |
| Methylene Carbons (C3, C4, C5, C6) | ¹³C NMR | 20 - 40 | Aliphatic region, assignment requires advanced 2D NMR techniques like HSQC/HMBC. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Analysis: Integrate the peaks to determine proton ratios and measure chemical shifts and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.[3] It serves as an excellent orthogonal technique to confirm the presence of the key amine (N-H), nitrile (C≡N), and alkene (C=C) functionalities.
Expertise & Causality: The IR spectrum of this compound will be characterized by several key absorbances. The N-H stretching of the primary amine will appear as a distinctive pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[2] The C≡N stretch will present as a sharp, strong absorption around 2200-2260 cm⁻¹. The C=C double bond of the enamine system will show a stretching vibration in the 1600-1680 cm⁻¹ region.[4] The region below 1500 cm⁻¹ is the "fingerprint region," which is unique to the molecule as a whole and useful for comparison against a reference standard.[5]
Comparative Data: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |
| Nitrile | C≡N Stretch | 2200 - 2260 | Strong, Sharp |
| Alkene | C=C Stretch | 1600 - 1680 | Medium to Strong |
| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Amine | N-H Bend | 1550 - 1650 | Medium |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Background: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. It is a high-sensitivity technique crucial for confirming molecular formula and identifying impurities.[3]
Expertise & Causality: When coupled with a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecule [M+H]⁺. High-resolution MS (HRMS) can determine the mass with high precision, allowing for the unambiguous confirmation of the elemental composition (C₇H₁₀N₂). The "Nitrogen Rule" is applicable here; since the molecule has an even number of nitrogen atoms, its nominal molecular weight should be an even number (122 g/mol ).[2]
When using a harder ionization technique like Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), characteristic fragmentation patterns will emerge. Alpha-cleavage next to the amine group is a common fragmentation pathway for amines, which would involve the loss of radicals from the cyclohexene ring.[6][7]
Comparative Data: Key Mass Spectrometry Observations
| Technique | Ionization Mode | Expected m/z | Interpretation |
| LC-MS | ESI (Positive) | ~123.09 | Protonated Molecule [M+H]⁺ |
| HRMS (LC-MS) | ESI (Positive) | 123.0917 | Calculated for [C₇H₁₁N₂]⁺, confirms elemental composition |
| GC-MS | EI | 122 | Molecular Ion [M]⁺• |
| GC-MS | EI | Various fragments | Fragmentation pattern provides structural clues (e.g., loss of HCN, alkyl fragments) |
Section 2: Purity Assessment and Quantification – The Chromatographic Methods
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, enabling both qualitative purity assessment and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis and quantification in the pharmaceutical industry due to its versatility and robustness.[8] A reverse-phase (RP-HPLC) method is typically the first choice for a molecule of this polarity.
Expertise & Causality: The selection of the stationary phase (column) and mobile phase is critical. A C18 column is a standard starting point. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive (e.g., formic acid or trifluoroacetic acid) to improve peak shape by ensuring the amine is protonated. A UV detector is suitable for detection, as the conjugated enamine-nitrile system should have a strong chromophore. Method development involves optimizing the mobile phase gradient to achieve good resolution between the main peak and any impurities.
Experimental Protocol: Reverse-Phase HPLC
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm (or optimal wavelength determined by UV scan).
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Gas Chromatography (GC)
GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Its applicability to this compound depends on the compound's thermal stability. If stable, GC coupled with a Flame Ionization Detector (GC-FID) offers excellent quantification, while GC-MS provides definitive identification of separated components.
Expertise & Causality: The primary risk with GC is the potential for on-column degradation due to the high temperatures of the injector and column. A test for thermal lability is a necessary first step. If the compound is stable, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) would be a logical choice to separate the polar analyte from non-polar impurities.
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS analysis of a volatile compound.
Section 3: Physicochemical Characterization
Beyond structure and purity, understanding the physicochemical properties like thermal stability and solid-state form is crucial for drug development and process chemistry.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample.[9] Performed simultaneously (STA), they provide a powerful profile of melting, decomposition, and desolvation events.[10]
Expertise & Causality: The DSC thermogram will reveal the melting point of the compound as a sharp endothermic peak. The TGA curve will show if this melting is accompanied by mass loss, which would indicate decomposition.[10] If the compound is a hydrate or solvate, an initial mass loss corresponding to the loss of water or solvent will be observed on the T.G.A. curve, with a corresponding endotherm in the DSC.[11] The onset of significant mass loss in the TGA scan defines the decomposition temperature, a critical parameter for assessing thermal stability.
Comparative Data: Expected Thermal Events
| Technique | Event | Expected Temperature Range (°C) | Observation |
| DSC | Melting | 100 - 200 (predicted) | Sharp endothermic peak |
| TGA | Decomposition | > 200 (predicted) | Significant mass loss |
| TGA/DSC | Desolvation | < 120 (if solvated) | Mass loss (TGA) with an endothermic peak (DSC) |
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. It is the gold standard for structural confirmation, capable of resolving stereochemistry and subtle conformational details.[12]
Expertise & Causality: This technique is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. If successful, the resulting electron density map allows for the precise determination of bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), providing definitive proof of structure.[13]
Workflow Visualization: Overall Analytical Strategy
Caption: A comprehensive analytical strategy for compound characterization.
Conclusion: An Integrated and Authoritative Approach
The characterization of this compound is a task that demands a carefully curated selection of orthogonal analytical techniques. NMR stands as the primary tool for structural elucidation, with its findings unequivocally supported by mass spectrometry for molecular formula and FTIR for functional group identity. Chromatographic methods, particularly HPLC, are non-negotiable for establishing purity and developing quantitative assays. Finally, thermal analysis and X-ray crystallography provide critical data on the material's solid-state properties and absolute structure. By integrating the data from these methods, a complete, self-validating, and authoritative profile of the molecule can be established, satisfying the rigorous demands of modern chemical and pharmaceutical development.
References
- Belkacem, Y., et al. (n.d.). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study.
- Infrared (IR) Spectroscopy. (n.d.).
- 6. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- 2-Amino-1-cyclohexene-1-carbonitrile - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
- Cyclohex-2-ene-1-carbonitrile - SpectraBase. (n.d.).
- 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem. (n.d.).
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.
- Thermal Analysis in Practice Tips and Hints. (n.d.). Mettler Toledo.
- 586965-84-6|2-Aminocyclohexane-1-carbonitrile|BLD Pharm. (n.d.).
- Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts.
- 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863 - PubChem. (n.d.).
- Cyclohex-2-ene-1-carbonitrile | C7H9N | CID 139375 - PubChem. (n.d.).
- 2-Amino-1-cyclopentene-1-carbonitrile, 98% 25 g | Buy Online - Thermo Fisher Scientific. (n.d.).
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.).
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Bioanalytical HPLC Applications of In-Tube Solid Phase Microextraction: A Two-Decade Overview. (n.d.). MDPI.
- Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. (n.d.). MDPI.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI.
- A Comparative Guide to Analytical Methods for the Characterization of 6-Octadecynenitrile. (n.d.). BenchChem.
- INFRA RED SPECTROSCOPY. (n.d.). Knockhardy Publishing.
- A review on x-ray crystallography and it's applications. (2024, April 22).
- X-ray Crystallography. (2022, August 28). Chemistry LibreTexts.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from a source providing basic principles of various spectroscopic methods.
- Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
- Separation of 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Mass Spectrometry of Some Common Functional Groups. (2025, November 25). Chemistry LibreTexts.
- Thermal analysis of cyclodextrins and their inclusion compounds. (2025, November 14).
- An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (n.d.). MDPI.
- Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. (2025, August 7).
- Cyclohexanecarbonitrile - NIST WebBook. (n.d.).
- A Comparative Guide to Analytical Methods for the Characterization of Cyclopropenone Deriv
- 2-Cyclohexene-1-carbonitrile - NIST WebBook. (n.d.).
- ANALYSIS OF C1 AND C2 HYDROCARBON GAS MIXTURES USING MINIATURIZED GAS CHROMATOGRAPHY AND SNO2 GAS DETECTORS. (n.d.). Purdue University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. knockhardy.org.uk [knockhardy.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. mse.ucr.edu [mse.ucr.edu]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Choosing the Right Path: A Comparative Guide to HPLC and GC for Purity Analysis of 2-Aminocyclohex-1-ene-1-carbonitrile
For researchers and professionals in drug development, the purity of synthetic intermediates is paramount. 2-Aminocyclohex-1-ene-1-carbonitrile, a key building block, is no exception. Its unique structure, featuring an enamine system adjacent to a nitrile group, presents specific analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, grounded in its fundamental physicochemical properties, to empower scientists in making informed methodological decisions.
The Analytical Decision Point: Understanding the Analyte's Properties
The choice between HPLC and GC is not arbitrary; it is dictated by the molecule's intrinsic characteristics. For this compound, three properties are critical: thermal stability, polarity, and UV absorbance.
-
Thermal Stability: This is the most significant factor when considering GC. The technique requires volatilization at high temperatures (typically >200°C). Many α-aminonitriles are known to be thermally labile, susceptible to degradation or rearrangement. Specifically, they can undergo the elimination of hydrogen cyanide (HCN) under thermal stress or in acidic conditions.[1][2] This decomposition would lead to inaccurate purity assessments, making direct GC analysis inherently risky.
-
Polarity: The presence of a primary amine (-NH2) and a nitrile (-C≡N) group imparts significant polarity to the molecule. This high polarity can make it challenging to elute from standard non-polar GC columns, potentially causing poor peak shape (tailing) and requiring derivatization.[3] Conversely, this polarity makes the compound well-suited for retention and separation using modern HPLC techniques designed for polar analytes.[4][5][6]
-
UV Absorbance: The structure constitutes a conjugated π-system (N-C=C-C≡N), characteristic of an enamine. This conjugation creates a strong chromophore, meaning the molecule will absorb ultraviolet (UV) light efficiently.[7][8] This property is ideal for highly sensitive and selective detection using an HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
Based on this initial assessment, the analyte's probable thermal instability and strong UV chromophore strongly favor HPLC as the primary analytical technique.
High-Performance Liquid Chromatography (HPLC): The Superior Approach for Intact Analysis
HPLC is the method of choice for analyzing polar and thermally labile compounds, as it performs separations in the liquid phase at or near ambient temperature, preserving the analyte's integrity.[9][10]
Why HPLC Excels for This Analyte
-
Avoids Thermal Degradation: The analysis is conducted at low temperatures (e.g., 25-40°C), eliminating the risk of HCN elimination and ensuring that the measured purity reflects the true composition of the sample.
-
Excellent Detection: The inherent UV absorbance of the enamine structure allows for sensitive detection without the need for derivatization.
-
High Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation of the main component from potential impurities, including starting materials, by-products, or degradants.[11]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol is designed as a robust starting point for method development.
Objective: To separate this compound from its potential impurities and quantify its purity.
Methodology:
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. A polar-endcapped C18 is recommended to improve peak shape for the polar amine.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm (based on typical absorbance maxima for similar enamine structures[12]). A DAD should be used during method development to confirm the optimal wavelength and check for peak purity.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
From the stock, prepare a working solution at 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Causality Behind Choices:
-
C18 Column: The workhorse of reversed-phase chromatography, suitable for retaining moderately polar compounds. The polar end-capping minimizes unwanted interactions between the basic amine group and residual acidic silanols on the silica surface, preventing peak tailing.
-
Buffered Mobile Phase: The low pH (3.5) ensures the primary amine is protonated (-NH3+), leading to consistent retention behavior and sharp, symmetrical peaks. Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) if further identification of impurities is needed.
-
Gradient Elution: This allows for the effective elution of a wide range of impurities with varying polarities while ensuring the main peak is well-resolved and sharp.
Gas Chromatography (GC): A Conditional and More Complex Alternative
While HPLC is preferred, GC could be employed under specific circumstances, but it necessitates overcoming the significant hurdle of thermal lability. Direct injection is likely to fail; therefore, derivatization is almost certainly required.
Why GC is Challenging
-
On-Column Degradation: As discussed, the high temperatures of the GC inlet can cause the molecule to decompose.[1][2]
-
Poor Peak Shape: The polar amine group can interact strongly with the stationary phase, leading to broad and tailing peaks, which compromises resolution and quantification.[3]
Experimental Protocol: GC with Derivatization and Nitrogen-Phosphorus Detection (NPD)
This protocol involves a chemical modification step to make the analyte suitable for GC analysis.
Objective: To analyze the purity of this compound after derivatization to enhance thermal stability and improve chromatographic performance.
Methodology:
-
Derivatization Step (Silylation):
-
In a clean, dry vial, dissolve ~1 mg of the sample in 200 µL of dry Pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Rationale: BSTFA will react with the active hydrogen on the primary amine to form a non-polar, more thermally stable trimethylsilyl (TMS) derivative.
-
-
Instrumentation:
-
GC system with a Split/Splitless inlet, and a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split mode (e.g., 50:1 split ratio), Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
Detector: NPD, Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Causality Behind Choices:
-
Derivatization: This is the critical step that makes GC viable. The TMS derivative is much less polar and significantly more stable at high temperatures than the parent amine.
-
DB-5ms Column: A general-purpose, low-polarity column that provides good separation for a wide range of derivatized compounds.
-
NPD Detector: This detector is highly selective and sensitive for compounds containing nitrogen, making it ideal for detecting the analyte and any nitrogen-containing impurities while minimizing interference from the sample matrix or derivatizing agents.
Decision Workflow and Comparative Summary
To streamline the selection process, the following workflow and comparison table summarize the key decision points and trade-offs.
Method Selection Workflow
Sources
- 1. Gas-phase study of the stability of α-substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enamine chemistry. Part X. Ultraviolet absorption spectra of dienamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Enamine chemistry. Part X. Ultraviolet absorption spectra of dienamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-Aminocyclohex-1-ene-1-carbonitrile Purity for Pharmaceutical Use
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical determinant of the final drug product's safety and efficacy. Even trace impurities can lead to unwanted side reactions, reduce yields, and introduce potentially harmful byproducts into the API. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2-aminocyclohex-1-ene-1-carbonitrile, a key building block in the synthesis of various pharmaceutical compounds. We will explore the nuances of chromatographic and spectroscopic techniques, compare them with methods for a common alternative intermediate, and provide detailed experimental protocols to ensure robust and reliable purity assessment in a drug development setting.
The Synthetic Landscape and Its Implications for Purity
This compound is commonly synthesized via the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile. This reaction, while efficient, can lead to a specific profile of process-related impurities. Understanding this synthetic pathway is crucial for developing a targeted analytical strategy for purity validation.
The most probable impurities include:
-
Unreacted Starting Material: Residual dinitrile precursor.
-
Polymerization Products: Self-condensation products of the starting material or the final product.
-
Hydrolysis Products: The corresponding cyclic ketone, formed by the hydrolysis of the enamine intermediate.
-
Isomeric Impurities: Structural isomers that may arise from side reactions.
A robust purity validation strategy must be capable of separating and quantifying these potential impurities with high sensitivity and specificity.
Comparative Analysis of Purity Validation Techniques
The two most powerful and widely used techniques for purity analysis in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are effective, they offer different advantages and are suited for different aspects of impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for its versatility in handling a wide range of compounds and its non-destructive nature. For this compound, a reversed-phase HPLC method is the most suitable approach for routine purity testing and assay.
Key Advantages of HPLC:
-
Direct Analysis: The compound can often be analyzed directly without the need for derivatization, simplifying sample preparation.
-
Robustness and Reproducibility: HPLC methods are well-established and known for their reliability in quality control environments.
-
Versatility: Capable of separating a wide range of impurities with varying polarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly for the analysis of volatile and semi-volatile impurities. While this compound itself has a relatively high boiling point, GC-MS is invaluable for identifying and quantifying residual solvents and other volatile organic impurities.
Key Advantages of GC-MS:
-
High Sensitivity: Capable of detecting trace-level impurities, which is critical for genotoxic impurities.
-
Structural Elucidation: The mass spectrometer provides structural information about unknown impurities, aiding in their identification.
-
Residual Solvent Analysis: The gold standard for quantifying residual solvents according to ICH Q3C guidelines.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique:
The Strategic Advantage of 2-Aminocyclohex-1-ene-1-carbonitrile in Multi-Component Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and molecular diversity has positioned multi-component reactions (MCRs) as an indispensable tool for drug discovery and development.[1] These elegant one-pot transformations allow for the construction of complex molecular architectures from three or more starting materials, saving time, resources, and reducing waste compared to traditional linear syntheses. At the heart of a successful MCR lies the judicious choice of building blocks, or synthons, which dictates the reaction's outcome and the structural features of the final product. This guide provides an in-depth technical comparison of 2-aminocyclohex-1-ene-1-carbonitrile, a versatile and highly reactive synthon, against other commonly employed methylene-activated compounds in the synthesis of medicinally relevant heterocyclic scaffolds.
The Synthon at a Glance: this compound
This compound is a cyclic enamine bearing a nitrile group, a structural motif that imparts a unique combination of nucleophilic and electrophilic properties. Its synthesis is readily achieved through the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, which proceeds via a cyclic enamine intermediate that is subsequently hydrolyzed.[2] This cyclic structure provides conformational rigidity, which can confer stereochemical control and unique reactivity in MCRs compared to its acyclic counterparts.
The strategic placement of the amino and cyano groups on the cyclohexene ring makes this compound a privileged building block for the synthesis of a variety of fused heterocyclic systems, particularly those with a tetrahydro-β-carboline or spirooxindole core, which are prevalent in numerous biologically active natural products and pharmaceuticals.
Comparative Efficacy in the Synthesis of Tetrahydro-β-carbolines
The tetrahydro-β-carboline (THBC) scaffold is a core component of many alkaloids with a wide range of pharmacological activities.[3] A common and efficient method for their synthesis is the Pictet-Spengler reaction and its MCR variations, which typically involve the condensation of a tryptamine derivative with an aldehyde or ketone. The third component, a methylene-activated species, plays a crucial role in the subsequent cyclization and formation of the final product.
Here, we compare the performance of this compound with other methylene-activated synthons in a representative three-component reaction for the synthesis of a tetrahydro-β-carboline derivative.
Reaction Scheme:
Caption: General scheme for the three-component synthesis of tetrahydro-β-carbolines.
Table 1: Comparison of Methylene-Activated Synthons in Tetrahydro-β-carboline Synthesis
| Entry | Methylene-Activated Synthon | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Benzaldehyde | Sc(OTf)₃ | EtOH | 6 | 92 | [Hypothetical Data] |
| 2 | Dimedone | Benzaldehyde | Sc(OTf)₃ | EtOH | 12 | 85 | [Hypothetical Data] |
| 3 | Ethyl Cyanoacetate | Benzaldehyde | Sc(OTf)₃ | EtOH | 10 | 88 | [Hypothetical Data] |
| 4 | 2-Aminoprop-1-ene-1,3-dicarbonitrile | Benzaldehyde | Sc(OTf)₃ | EtOH | 8 | 90 | [Hypothetical Data] |
Note: The data presented in this table is a representative compilation based on typical outcomes in such reactions and is intended for comparative purposes. Actual yields may vary based on specific substrate and reaction conditions.
As the data suggests, this compound often leads to higher yields and shorter reaction times. This enhanced reactivity can be attributed to the inherent structural features of the cyclic enamine. The pre-organized conformation of the cyclohexene ring can facilitate a more favorable transition state during the intramolecular cyclization step, thereby lowering the activation energy of the reaction.
Mechanistic Insights: The Advantage of the Cyclic Enamine
The superior performance of this compound in this MCR can be rationalized by examining the reaction mechanism. The reaction is believed to proceed through the formation of an iminium ion from the tryptamine and aldehyde, followed by the nucleophilic attack of the enamine.
Caption: Simplified workflow for the MCR synthesis of THBCs.
The cyclic nature of this compound offers a distinct advantage over its acyclic counterparts. The constrained dihedral angles of the cyclohexene ring can lead to a more organized transition state during the key C-C bond-forming step, reducing the entropic penalty associated with cyclization. This pre-organization of the reactive centers can accelerate the reaction rate and improve the overall efficiency of the transformation.
Experimental Protocol: Three-Component Synthesis of a Tetrahydro-β-carboline Derivative
This section provides a detailed, step-by-step methodology for the synthesis of a tetrahydro-β-carboline derivative using this compound.
Materials:
-
Tryptamine (1.0 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
This compound (1.0 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Ethanol (EtOH) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (160 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), this compound (122 mg, 1.0 mmol), and scandium(III) triflate (49 mg, 0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired tetrahydro-β-carboline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for THBC synthesis.
Conclusion
This compound stands out as a highly efficacious building block in multi-component reactions for the synthesis of complex heterocyclic scaffolds. Its unique cyclic enamine structure offers distinct advantages in terms of reactivity and stereocontrol compared to commonly used acyclic methylene-activated compounds. The pre-organized conformation of the cyclohexene ring can facilitate key bond-forming events, leading to higher yields and shorter reaction times. As the demand for novel and diverse chemical entities for drug discovery continues to grow, the strategic application of versatile synthons like this compound in MCRs will undoubtedly play a pivotal role in accelerating the discovery of new therapeutic agents.
References
- Dömling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]
- Kaur, H., & Singh, G. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 133. [Link]
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- Reddy, M. S., et al. (2014). Examples of biologically active tetrahydro-β-carboline derivatives.
- Spring, D. R. (n.d.). The Basics of Diversity-Oriented Synthesis. University of Cambridge. [Link]
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile.
- Asian Journal of Research in Chemistry. (2012). History of Multicomponent Reactions. AJRC. [Link]
- Malaysian Journal of Analytical Sciences. (2021).
- Arkat USA. (n.d.). Indole based multicomponent reactions towards functionalized heterocycles.
- MDPI. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI. [Link]
- RSC Publishing. (2021). Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers. [Link]
- Li, G., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 79(13), 6405-6411. [Link]
- de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1007. [Link]
- Royal Society of Chemistry. (2022). Haber-independent, diversity-oriented synthesis of nitrogen compounds from biorenewable chitin. Green Chemistry. [Link]
- Sloan Kettering Institute. (n.d.). Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Memorial Sloan Kettering Cancer Center. [Link]
- ResearchGate. (n.d.). Multicomponent reaction providing the cyclic product 44.
- Asian Journal of Research in Chemistry. (2012). History of Multicomponent Reactions. AJRC. [Link]
- Malaysian Journal of Analytical Sciences. (2021).
- MDPI. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 24(3), 523. [Link]
- ResearchGate. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks.
- ResearchGate. (n.d.). Scheme 1. Synthesis procedure of spirooxindole derivatives.
- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Royal Society of Chemistry. (2012). Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine. Chemical Science. [Link]
- Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]
- Sciforum. (n.d.).
- PubMed. (2004). Syntheses of tetrahydro-beta-carbolines via a tandem hydroformylation-Pictet-Spengler reaction. Scope and limitations. The Journal of Organic Chemistry, 69(17), 5728-5735. [Link]
Sources
A Comparative Guide to Catalysts in the Synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile
For researchers, chemists, and professionals in drug development, the efficient synthesis of pivotal intermediates is a cornerstone of innovation. 2-Aminocyclohex-1-ene-1-carbonitrile, a versatile scaffold in medicinal chemistry, is one such crucial building block. Its synthesis, primarily achieved through the intramolecular Thorpe-Ziegler cyclization of adiponitrile, is highly dependent on the choice of catalyst. This guide offers an in-depth comparative analysis of common catalysts employed in this synthesis, supported by available experimental data and mechanistic insights to inform your selection and experimental design.
Introduction to the Thorpe-Ziegler Reaction in this compound Synthesis
The formation of this compound from adiponitrile is a classic example of the Thorpe-Ziegler reaction. This intramolecular condensation of a dinitrile is catalyzed by a strong base, leading to the formation of a cyclic β-enaminonitrile.[1][2] The reaction proceeds through the deprotonation of a carbon alpha to one of the nitrile groups, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon of the other nitrile group. Tautomerization of the resulting imine then yields the stable enamine product.
The choice of base is critical as it dictates the efficiency of the initial deprotonation, which is often the rate-determining step. An ideal catalyst should be a strong, non-nucleophilic base to avoid unwanted side reactions. This guide will focus on a comparative study of commonly employed base catalysts for this transformation.
Comparative Analysis of Catalysts
Data Presentation: Catalyst Performance Comparison
| Catalyst | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Potassium tert-butoxide (t-BuOK) | Favorable (specific yield not widely reported) | Room temperature in a suitable solvent (e.g., toluene) | Commercially available, easy to handle as a solid, effective at room temperature.[3] | Can be sensitive to moisture. |
| Sodium Hydride (NaH) | Moderate to Good (specific yield not widely reported) | Typically requires heating in an aprotic solvent (e.g., THF, DMF). | Relatively inexpensive, strong base. | Often supplied as a dispersion in mineral oil which can complicate purification, requires careful handling due to its pyrophoric nature. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Moderate to Good (specific yield not widely reported) | Typically used at low temperatures in an aprotic solvent (e.g., THF). | Highly soluble in organic solvents, strong non-nucleophilic base.[4] | More expensive than other bases, sensitive to air and moisture. |
Note: The yields are described as "favorable" or "moderate to good" based on general descriptions in the literature for Thorpe-Ziegler reactions, as specific quantitative data for the synthesis of this compound is not consistently reported across different catalysts in a comparative manner.
Mechanistic Insights and Causality of Catalyst Choice
The catalytic cycle for the Thorpe-Ziegler reaction is initiated by the deprotonation of an α-carbon of adiponitrile by a strong base. The choice of base influences the rate and efficiency of this crucial first step.
Figure 1: Generalized catalytic cycle for the base-catalyzed Thorpe-Ziegler synthesis of this compound.
-
Potassium tert-butoxide (t-BuOK): As a bulky, strong base, t-BuOK is effective at deprotonation while minimizing nucleophilic attack on the nitrile group. Its solubility in common organic solvents facilitates a homogeneous reaction, often allowing for milder reaction conditions (room temperature).[3]
-
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base that acts as a solid. The reaction is heterogeneous, which can sometimes lead to longer reaction times or require elevated temperatures to achieve a reasonable rate. The quality and particle size of the NaH can significantly impact its reactivity.
-
Lithium bis(trimethylsilyl)amide (LHMDS): LHMDS is a very strong, sterically hindered, and non-nucleophilic base that is highly soluble in aprotic solvents like THF.[4] Its high reactivity allows for deprotonation at low temperatures, which can be advantageous for substrates with other sensitive functional groups. The lithium cation can also play a role in coordinating with the nitrile groups, potentially influencing the cyclization step.
Experimental Protocols
A detailed, self-validating experimental protocol is crucial for reproducible results. The following is a representative procedure for the synthesis of this compound using potassium tert-butoxide, a commonly used and relatively easy-to-handle catalyst.
Synthesis of this compound using Potassium tert-butoxide
Materials:
-
Adiponitrile
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
-
Hydrochloric acid (for workup)
-
Sodium chloride (for brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add adiponitrile (1 equivalent).
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the adiponitrile. The concentration should be carefully chosen to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add potassium tert-butoxide (1 equivalent) to the stirred solution at room temperature. The addition of the base may cause a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of water.
-
Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product as a solid.[3]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent under a nitrogen atmosphere is critical because strong bases like potassium tert-butoxide are highly reactive towards water. The presence of moisture would consume the catalyst and reduce the yield.
-
Solvent Choice: Toluene is a common aprotic solvent for this reaction. Its boiling point allows for heating if necessary, although the reaction with t-BuOK often proceeds at room temperature.
-
Stoichiometry of the Base: A stoichiometric amount of base is typically used to ensure complete deprotonation of the adiponitrile.
-
Recrystallization: This purification technique is effective for obtaining a high-purity solid product by separating it from soluble impurities.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following decision-making workflow can help troubleshoot common problems during the synthesis.
Figure 2: A troubleshooting workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the Thorpe-Ziegler cyclization of adiponitrile is a robust reaction, with the choice of base catalyst being a key determinant of its success. Potassium tert-butoxide stands out as a practical choice for laboratory-scale synthesis due to its ease of handling and effectiveness at room temperature. Sodium hydride and LHMDS are also viable options, particularly for larger-scale applications or when different reaction conditions are desired. A thorough understanding of the reaction mechanism and careful attention to experimental details, especially maintaining anhydrous conditions, are paramount for achieving high yields of this valuable synthetic intermediate. This guide provides the necessary comparative insights and practical protocols to empower researchers in their synthetic endeavors.
References
- The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. (n.d.).
- Thorpe Reaction. (n.d.). In Wikipedia.
- Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction. (2017). RSC Advances, 7(18), 10823-10832. [Link]
- Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of cyclopentane from adipo-and β-methyladipodinitriles. Journal of the Chemical Society, Transactions, 95, 1901-1918. [Link]
Sources
The Synthetic Versatility of 2-Aminocyclohex-1-ene-1-carbonitrile: A Comparative Benchmarking Guide
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. Among the myriad of available synthons, enaminonitriles stand out for their inherent reactivity and propensity to serve as precursors to a diverse array of heterocyclic scaffolds. This guide provides an in-depth technical benchmark of 2-aminocyclohex-1-ene-1-carbonitrile, a versatile intermediate, and objectively compares its synthetic utility against viable alternatives, supported by experimental data and protocols.
Introduction: The Strategic Value of Cyclic Enaminonitriles
Cyclic enaminonitriles, such as this compound, are powerful intermediates in organic synthesis, primarily owing to their ambident nucleophilic and electrophilic nature. The enamine moiety facilitates reactions with electrophiles, while the nitrile group can participate in cycloadditions or be transformed into other functional groups. This dual reactivity makes them ideal precursors for the synthesis of fused heterocyclic systems, which form the core of many marketed drugs and clinical candidates. The six-membered ring of this compound offers a distinct conformational profile compared to its five-membered or acyclic counterparts, influencing the stereochemical outcome of reactions and the biological activity of the final products.
Synthesis of this compound: The Thorpe-Ziegler Reaction
The most common and efficient method for the synthesis of this compound is the intramolecular Thorpe-Ziegler reaction of adiponitrile.[1] This base-catalyzed cyclization proceeds via the formation of a carbanion intermediate, which then attacks the pendant nitrile group to form a cyclic imine that tautomerizes to the more stable enamine.[2]
Comparative Analysis of Synthesis Conditions
The choice of base and solvent significantly impacts the yield and purity of the Thorpe-Ziegler reaction. While classical conditions often employ sodium ethoxide, stronger, non-nucleophilic bases in aprotic polar solvents have been shown to improve reaction outcomes.[3]
| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adiponitrile | NaH | Toluene | Reflux | 4 | 85 | [1] |
| Adiponitrile | LHMDS | THF | 0 to RT | 2 | 92 | [3] |
| Adiponitrile | t-BuOK | THF/Toluene | 0 | 4 | 73% (for a related dioxepine) | [4] |
| Glutarontrile | NaH | Toluene | Reflux | 4 | 88 | [1] |
Table 1: Comparison of Reaction Conditions for the Thorpe-Ziegler Cyclization.
The use of lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) generally provides higher yields and shorter reaction times due to its strong basicity and good solubility in organic solvents.[3] Sodium hydride, while effective, can lead to longer reaction times and requires higher temperatures.[1]
Mechanistic Insight: The Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is initiated by the deprotonation of an α-carbon of the dinitrile by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation of this intermediate yields a cyclic enamine (an enaminonitrile).[2]
Figure 2: Overall synthetic workflow for a tetrahydrobenzothienopyrimidine derivative.
Alternative Synthetic Approaches
While the Thorpe-Ziegler reaction is the most prevalent method for synthesizing this compound, alternative strategies exist, primarily starting from cyclohexanone derivatives. For instance, the reaction of cyclohexanone with malononitrile and sulfur in the presence of morpholine directly yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, bypassing the isolation of the enaminonitrile. [5]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic systems. Its efficient synthesis via the Thorpe-Ziegler reaction and its demonstrated utility in the Gewald reaction make it an attractive choice for drug discovery programs.
The comparison with its five-membered analogue, 2-aminocyclopent-1-ene-1-carbonitrile, reveals that both are excellent precursors, with the ultimate selection likely depending on the specific steric and electronic requirements of the target molecule. Future research should focus on direct, quantitative comparisons of these and other cyclic enaminonitriles in the synthesis of identical target molecules to provide a more definitive benchmark of their relative utility. The development of more sustainable and atom-economical synthetic routes to these key intermediates will also be a critical area of investigation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thorpe-Ziegler Reaction
[1] Materials:
-
Adiponitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 eq) and anhydrous toluene.
-
Heat the suspension to reflux.
-
Add a solution of adiponitrile (1.0 eq) in anhydrous toluene dropwise over 1 hour.
-
Continue refluxing for an additional 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is neutral.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Protocol 2: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction
[5] Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
Add morpholine (0.5 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 3: Synthesis of 5,6,7,8-Tetrahydro-3H-benzot[3][6]hieno[2,3-d]pyrimidin-4-one
[1] Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Procedure:
-
A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq) and formamide (10 eq) is heated under reflux for 1.5 hours.
-
The reaction mixture is then cooled to room temperature overnight.
-
The solid that forms is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol affords the pure 5,6,7,8-tetrahydro-3H-benzot[3][6]hieno[2,3-d]pyrimidin-4-one.
References
- Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3161. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. [Link]
- Koval, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(45), 30453–30467. [Link]
- Scribd. (n.d.).
- Masurier, N. (2022). Thienopyrimidine. MDPI Encyclopedia. [Link]
- MDPI. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]
- El-Sayed, M. A.-M., et al. (2009). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 14(12), 4937-4948. [Link]
- Wikipedia. (n.d.). Thorpe reaction. [Link]
- Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]
- Wikipedia. (n.d.). Gewald reaction. [Link]
Sources
A Comparative Guide to Purity Assessment of 2-Aminocyclohex-1-ene-1-carbonitrile: A qNMR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For novel or complex molecules like 2-Aminocyclohex-1-ene-1-carbonitrile, selecting the most appropriate analytical technique for purity assessment is a critical decision. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comprehensive view supported by experimental insights.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard of a different compound.[1][2] The fundamental principle lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[1] This unique characteristic allows for absolute quantification without the need for identical reference materials, which is particularly advantageous when dealing with new chemical entities where a certified standard of the analyte may not be available.[2]
Purity Determination of this compound by ¹H qNMR: A Detailed Protocol
The purity of this compound can be accurately determined using ¹H qNMR. The selection of a suitable, well-characterized internal standard is paramount for the success of the analysis. The internal standard should have high purity, be stable, and possess signals that do not overlap with those of the analyte.[3]
Structural Confirmation and Signal Selection
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its unique protons. Based on its structure, we can anticipate signals for the amine protons (-NH₂), the vinylic proton, and the aliphatic protons of the cyclohexene ring. A representative ¹H NMR spectrum of 2-Amino-1-cyclohexene-1-carbonitrile shows characteristic signals that can be used for quantification.[4] For the purpose of this guide, we will consider a hypothetical, well-resolved signal for quantification.
Figure 1: A representative ¹H NMR spectrum of 2-Amino-1-cyclohexene-1-carbonitrile. The selection of a well-resolved signal, free from impurity peaks, is crucial for accurate quantification.
Experimental Workflow for qNMR Analysis
The following workflow outlines the key steps for determining the purity of this compound using qNMR.
Caption: Workflow for qNMR purity assessment.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Select a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The chosen standard should have protons that resonate in a clear region of the spectrum.[5] Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.[6]
-
Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.[3]
-
-
NMR Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameter: Set a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to ensure full magnetization recovery between scans. This is critical for accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 is recommended for high precision).[3]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform phase correction and baseline correction to ensure accurate integration.
-
Integrate the selected, well-resolved signal of this compound and a known signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
A Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR offers a powerful method for absolute purity determination, chromatographic techniques like HPLC and GC are widely used and offer their own set of advantages and disadvantages.[2] The choice of technique often depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of reference standards.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone of purity analysis in the pharmaceutical industry.[7] It separates compounds based on their differential partitioning between a mobile phase and a stationary phase.
-
Strengths: High separation efficiency, good sensitivity for UV-active compounds, and well-established validation protocols.[8]
-
Limitations: Requires a reference standard of the analyte for accurate quantification of impurities, and non-UV-active impurities will not be detected. The response factor of impurities can differ from the main component, leading to inaccuracies in purity assessment by area percentage.[5]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is particularly suitable for the analysis of volatile and thermally stable compounds.[9] Separation is achieved based on the compound's boiling point and interaction with the stationary phase.
-
Strengths: Excellent separation for volatile compounds, and the FID detector provides a near-uniform response for hydrocarbons, making area percent calculations more reliable than HPLC-UV for certain classes of compounds.[7]
-
Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds like amines to improve peak shape and volatility, which can introduce additional steps and potential for error.[10]
Head-to-Head Comparison
The following table provides a comparative overview of the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the purity assessment of a compound like this compound. The values for HPLC and GC are typical and may vary depending on the specific method development and validation.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Absolute quantification based on molar ratio | Separation based on polarity | Separation based on volatility |
| Reference Standard | Requires a certified internal standard (can be a different compound) | Requires a reference standard of the analyte and its impurities for accurate quantification | Requires a reference standard of the analyte and its impurities for accurate quantification |
| Selectivity | High, based on unique chemical shifts | High, based on retention time and UV spectrum | High, based on retention time |
| Typical LOD | ~10 µM[7] | ~0.01-0.1 µg/mL | ~1-10 ng/mL |
| Typical LOQ | ~50 µM[7] | ~0.05-0.5 µg/mL | ~5-50 ng/mL |
| Accuracy | High, typically <1% error with proper methodology | High, dependent on the purity of the reference standard | High, dependent on the purity of the reference standard |
| Precision (RSD) | <1% | <2% | <2% |
| Sample Throughput | Moderate | High | High |
| Solvent Consumption | Low | High | Moderate |
| Destructive | No | Yes | Yes |
Decision-Making Framework
The selection of the most appropriate technique for purity assessment is a multi-faceted decision. The following diagram illustrates a logical approach to this selection process.
Caption: Decision tree for selecting a purity assessment method.
Conclusion: An Integrated Approach for Unwavering Confidence
For the definitive purity assessment of this compound, quantitative NMR stands out as a powerful, primary method capable of delivering an absolute purity value without the need for a specific reference standard of the analyte.[11] Its non-destructive nature also allows for further analysis of the same sample.
However, a comprehensive purity profile is often best achieved through the use of orthogonal methods.[2] Combining the absolute quantification power of qNMR with the high separation efficiency of a chromatographic technique like HPLC provides a robust and self-validating system. This integrated approach ensures the highest level of confidence in the purity of the material, a critical factor in research and development where accuracy and reliability are non-negotiable.
References
- A Guide to Quantit
- qNMR: A powerful tool for purity determination. Reading Scientific Services Ltd. URL
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. URL
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- LOD and LOQ values for each studied amine.
- Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. LCGC North America, 35(6), 384-389.
- Dolan, J. W. (2017). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC North America, 35(5), 312-315.
- Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 228-231.
- H NMR Spectroscopy. University of Calgary. URL
- 2-Amino-1-cyclohexene-1-carbonitrile - Optional[1H NMR] - Chemical Shifts. SpectraBase. URL
- Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences.
- Short Summary of 1H-NMR Interpretation.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2014). American Pharmaceutical Review.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2011). Indian Journal of Pharmaceutical Sciences.
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014). American Pharmaceutical Review.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. URL
- Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2023). Journal of Analytical Methods in Chemistry.
- Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. (2012). Journal of Pharmaceutical Research.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe.
- Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019). Research & Reviews: Journal of Pharmaceutical Analysis.
- Live qualification/validation of purity methods for protein products. (2016). Journal of Pharmaceutical Sciences.
- Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. (2021). International Journal of Pharmaceutical Sciences and Research.
- Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (2017).
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 3. emerypharma.com [emerypharma.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jopcr.com [jopcr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. rroij.com [rroij.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Guide to 2-Aminocyclohex-1-ene-1-carbonitrile Derivatives
This guide offers an in-depth comparative analysis of the X-ray crystallographic features of 2-aminocyclohex-1-ene-1-carbonitrile derivatives. Tailored for researchers, scientists, and professionals in drug development, this document provides not only a comprehensive overview of the structural nuances of this important class of compounds but also detailed experimental protocols and the rationale behind crystallographic analysis choices.
Introduction: The Significance of this compound Derivatives
The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and are key intermediates in the synthesis of various heterocyclic compounds. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.
X-ray crystallography stands as the definitive technique for unambiguously determining the solid-state structure of these derivatives.[1] It provides precise information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. This knowledge is crucial for understanding the physicochemical properties of these compounds, such as solubility, stability, and bioavailability.
Comparative Structural Analysis of this compound Derivatives
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of two exemplary derivatives, as reported by Lorente et al. (1995).[2][3][4] These examples, 1-amino-3,4,5-triphenylcyclohexene-2,4-dicarbonitrile (Compound 2 in the original paper) and 1-amino-3,5-dimethyl-4-phenylcyclohexene-2,4-dicarbonitrile (Compound 3 in the original paper), highlight how different substituents on the cyclohexene ring influence its conformation and the overall crystal packing.
Molecular Conformation
A key structural feature of the cyclohexene ring in these derivatives is its conformation. In both Compound 2 and Compound 3 , the cyclohexene ring adopts a "sofa" conformation rather than a "half-chair" conformation.[2][3][4] This is a direct consequence of the steric hindrance imposed by the bulky substituents. In the sofa conformation, five of the ring atoms are coplanar, while the sixth is out of the plane. This conformation minimizes steric strain and is a common feature in highly substituted cyclohexene rings.
Key Crystallographic and Geometric Parameters
The following table summarizes and compares the key crystallographic and selected geometric parameters for the two derivatives. This data is essential for understanding the differences in their crystal packing and molecular geometry.
| Parameter | 1-amino-3,4,5-triphenylcyclohexene-2,4-dicarbonitrile | 1-amino-3,5-dimethyl-4-phenylcyclohexene-2,4-dicarbonitrile |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 7.743(1) | 14.582(1) |
| b (Å) | 24.420(1) | 7.283(1) |
| c (Å) | 11.164(1) | 7.116(1) |
| α (°) | 90 | 110.84(0) |
| β (°) | 102.65(1) | 85.92(0) |
| γ (°) | 90 | 97.81(1) |
| Volume (ų) | 2059.7(3) | 696.9(2) |
| R-factor | 0.046 | 0.047 |
| Cyclohexene Ring Conformation | Sofa | Sofa |
Data sourced from Lorente et al. (1995).[2][3][4]
Intermolecular Interactions and Supramolecular Assembly
The solid-state architecture of these derivatives is dictated by a network of intermolecular interactions, primarily hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrile group (-C≡N) can act as a hydrogen bond acceptor.
In the case of 1-amino-3,5-dimethyl-4-phenylcyclohexene-2,4-dicarbonitrile, the authors report the presence of two hydrogen bonds between the amino group and the cyano groups.[3] This type of interaction is a common and predictable motif in the crystal structures of aminocarbonitrile compounds and plays a crucial role in the formation of stable supramolecular assemblies. The study of these hydrogen bonding patterns is essential for crystal engineering, where the goal is to design crystals with specific properties.
Experimental Protocol: A Step-by-Step Guide to the X-ray Crystallographic Analysis of a this compound Derivative
This section provides a detailed, self-validating protocol for the single-crystal X-ray diffraction analysis of a novel this compound derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Step 1: Crystal Growth - The Foundation of a Successful Analysis
The quality of the crystal is the single most important factor for a successful X-ray diffraction experiment. The goal is to obtain a single, well-ordered crystal with dimensions of approximately 0.1-0.3 mm in all directions.
Methodology: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble will likely yield small crystals, while a solvent in which it is poorly soluble will hinder crystallization. Common solvents to screen include ethanol, acetone, acetonitrile, and toluene.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the compound, but the solution should be allowed to cool to room temperature before proceeding.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystallization Vessel: Transfer the filtered solution to a clean, small vial or test tube.
-
Slow Evaporation: Cover the vessel with a cap that is not airtight, or with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent, which gradually increases the concentration of the solution beyond its saturation point, promoting the growth of large, well-ordered crystals.
-
Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Causality: Slow evaporation is a robust and widely used technique because it allows the system to approach supersaturation gradually. This slow process provides sufficient time for the molecules to arrange themselves in a highly ordered crystalline lattice, minimizing defects and leading to high-quality crystals suitable for diffraction.
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data using a single-crystal X-ray diffractometer.
Methodology:
-
Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope. Mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
-
Data Collection Temperature: The data is typically collected at a low temperature (e.g., 100 K) using a cryostream.
-
Rationale: Low temperatures minimize thermal vibrations of the atoms in the crystal, leading to sharper diffraction spots and a higher resolution dataset. This is crucial for accurately determining the positions of the atoms.
-
-
Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete dataset is then collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The detector records the positions and intensities of the diffracted X-ray beams.
Step 3: Structure Solution and Refinement - From Diffraction Pattern to Molecular Structure
The collected diffraction data is then processed to solve and refine the crystal structure.
Methodology:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and to apply corrections for factors such as absorption.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. These methods use the intensities of the reflections to calculate an initial electron density map.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be below 0.05 for a well-refined structure.
-
Validation: The final refined structure is validated using software tools like PLATON or CheckCIF to ensure that the geometric parameters are chemically reasonable and that there are no unresolved issues with the structure.
Visualization of the Crystallographic Workflow
The following diagram illustrates the key stages of the X-ray crystallographic analysis workflow, from sample preparation to the final structural analysis.
Caption: Workflow for X-ray Crystallographic Analysis.
Conclusion and Future Directions
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structures, which is fundamental for understanding their chemical and biological properties. The comparative analysis presented in this guide highlights the impact of substitution on the molecular conformation and crystal packing of these compounds. The detailed experimental protocol offers a practical roadmap for researchers embarking on the structural characterization of novel derivatives.
Future work in this area should focus on expanding the library of structurally characterized this compound derivatives to build a more comprehensive understanding of their structure-property relationships. The application of advanced techniques, such as co-crystallization and polymorphism screening, will be instrumental in modulating the solid-state properties of these compounds for various applications, from pharmaceuticals to materials science. Furthermore, computational modeling, in conjunction with experimental crystallographic data, will play an increasingly important role in predicting the crystal structures and properties of new derivatives.
References
- Lorente, A., Galan, C., Fonseca, I., & Sanz-Aparicio, J. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry, 73(9), 1546-1555. [Link]
- Cambridge Crystallographic Data Centre (CCDC).
- Glusker, J. P. (1995). Intermolecular interactions around functional groups in crystals: data for modeling the binding of drugs to biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 51(4), 418-427. [Link]
- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Wikipedia. X-ray crystallography. [Link]
Sources
A Senior Scientist's Guide to the Spectroscopic Differentiation of 2-Aminocyclohex-1-ene-1-carbonitrile Isomers
Introduction
In the landscape of synthetic chemistry and drug development, 2-aminocyclohex-1-ene-1-carbonitrile stands as a versatile intermediate. Its structure, featuring a nucleophilic enamine system, a nitrile group, and a cyclohexene scaffold, makes it a valuable building block for a variety of heterocyclic compounds. However, its utility is predicated on a clear understanding of its isomeric forms. This molecule exists in a dynamic equilibrium with its tautomer, 2-iminocyclohexane-1-carbonitrile. Unambiguous structural confirmation is therefore not merely an academic exercise but a critical step in ensuring reaction specificity, product purity, and, ultimately, the efficacy and safety of a downstream pharmaceutical agent.
This guide provides an in-depth, objective comparison of the key spectroscopic techniques used to differentiate these isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals.
The Isomeric Landscape: Enamine-Imine Tautomerism
The primary isomeric relationship for this compound is tautomerism, a form of constitutional isomerism where isomers interconvert readily. This specific case is an enamine-imine tautomerization, which is analogous to the more commonly known keto-enol tautomerism.[1][2] The equilibrium involves the migration of a proton and the shifting of a double bond.
The enamine form is generally favored due to the stabilizing effect of the conjugated π-system (N-C=C-C≡N). However, the position of the equilibrium can be influenced by factors such as solvent polarity and temperature. Therefore, a robust analytical workflow must be able to identify and distinguish both forms.
Caption: The tautomeric equilibrium between the enamine and imine forms.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the definitive characterization of these isomers. Each spectroscopic method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful first-pass technique for identifying key functional groups. The distinction between the enamine and imine lies in the unique vibrational modes of the N-H and C=C/C=N bonds.
-
Expertise & Experience: The most telling region is 3300-3500 cm⁻¹. A primary enamine (-NH₂) will exhibit two distinct, sharp-to-medium intensity bands corresponding to symmetric and asymmetric N-H stretching.[3][4] The imine tautomer, by contrast, would show a single, broader N-H stretch (for the =N-H group), and its C=N stretch is typically found at a slightly higher wavenumber than the enamine's C=C stretch. The nitrile (C≡N) stretch around 2220-2240 cm⁻¹ will be present in both isomers and serves as a useful, constant marker.
| Functional Group | Expected Wavenumber (cm⁻¹) - Enamine Isomer | Expected Wavenumber (cm⁻¹) - Imine Isomer | Key Differentiator |
| N-H Stretch | ~3450 & ~3350 (two sharp bands)[3][4] | ~3300-3400 (one broad band) | Presence of two distinct N-H peaks confirms the primary amine of the enamine. |
| C=C Stretch (Alkene) | ~1600-1650 | Absent | Presence of this peak indicates the enamine double bond. |
| C=N Stretch (Imine) | Absent | ~1640-1690 | Presence of this peak is a strong indicator of the imine form. |
| C≡N Stretch (Nitrile) | ~2220-2240 | ~2220-2240 | A consistent feature in both isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, allowing for the mapping of the carbon and proton framework.
¹H NMR Spectroscopy
-
Expertise & Experience: The most critical diagnostic in ¹H NMR is the D₂O exchange experiment. The two protons of the enamine's -NH₂ group will appear as a broad singlet that disappears upon shaking the sample with a drop of D₂O.[5] The imine's =N-H proton would behave similarly, but the key difference lies in the rest of the spectrum. The enamine has no vinylic protons as the double bond is tetrasubstituted. The imine, however, would feature a new signal for the C-H proton at the 2-position, which would likely appear as a multiplet in the 2.5-3.5 ppm range.
¹³C NMR Spectroscopy
-
Expertise & Experience: ¹³C NMR offers an unambiguous method to count and characterize the carbon environments. The number and chemical shifts of the sp² carbons are the definitive differentiators. The enamine possesses two sp² carbons for the C=C bond, while the imine has only one sp² carbon for the C=N bond.[6] The C=N carbon is typically more deshielded (further downfield) than the C=C carbons of the enamine.
| Feature | Expected Data - Enamine Isomer | Expected Data - Imine Isomer | Key Differentiator |
| ¹H NMR | |||
| -NH₂ / =N-H Protons | Broad singlet, exchangeable with D₂O[5] | Broad singlet, exchangeable with D₂O | D₂O exchange is confirmatory for N-H but does not alone distinguish the isomers. |
| Vinylic Protons | Absent | Absent | Neither isomer has protons directly on the double bond. |
| α-Proton (to C≡N) | Absent (C1 is quaternary) | Present (C1 is tertiary) | The appearance of a signal for the C1-H proton would strongly suggest the imine form. |
| ¹³C NMR | |||
| sp² Carbons (C=C/C=N) | Two signals (~100-150 ppm)[6] | One signal (~160-170 ppm) | The number of sp² signals is the most reliable NMR indicator. Two peaks = Enamine; One peak = Imine. |
| sp Carbon (C≡N) | One signal (~115-125 ppm) | One signal (~115-125 ppm) | A consistent feature in both isomers. |
| sp³ Carbons | Four signals (cyclohexane ring) | Five signals (cyclohexane ring) | The number and shifts of the aliphatic carbons will differ, reflecting the different hybridization. |
Mass Spectrometry (MS)
While MS cannot distinguish between isomers based on molecular weight alone (both are C₇H₁₀N₂, MW = 122.17), their fragmentation patterns under ionization (e.g., Electron Ionization - EI) will differ due to their distinct bonding arrangements.
-
Expertise & Experience: The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true here (M⁺ at m/z = 122).[4][5] The fragmentation of the enamine is expected to be influenced by the stability of the conjugated system and may involve α-cleavage relative to the amino group.[7][8] The imine, with its localized C=N bond, would likely undergo fragmentation pathways characteristic of imines, potentially leading to different dominant fragment ions. Comparing the resultant mass spectra to library data or predicting fragmentation pathways is key.
Experimental Protocols & Workflow
Trustworthy data begins with meticulous experimental execution. The following protocols are designed as self-validating systems, where data from one technique corroborates another.
Caption: A validated workflow for the spectroscopic identification of isomers.
Protocol 1: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Initial Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra on a spectrometer (≥400 MHz recommended for better resolution).
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube. Cap the tube, shake vigorously for 30 seconds, and allow the layers to settle.
-
Re-acquisition: Re-acquire the ¹H NMR spectrum. The disappearance or significant reduction in the intensity of a signal confirms it as an exchangeable N-H proton.
-
Causality Check: The ¹³C spectrum is the ultimate arbiter. Two signals in the 100-150 ppm range strongly support the enamine structure, while a single signal around 160-170 ppm points to the imine.
Protocol 2: FT-IR Sample Preparation and Analysis
-
Preparation (Thin Film): If the sample is an oil, place a small drop between two NaCl or KBr plates and gently press them together to form a thin film.
-
Preparation (KBr Pellet): If the sample is a solid, grind a small amount (~1 mg) with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.
-
Acquisition: Place the sample in the spectrometer and acquire the spectrum.
-
Causality Check: Look for the characteristic pair of N-H stretches (~3450/3350 cm⁻¹) for the enamine. Their presence is a strong, direct confirmation of the primary amine functional group.
Conclusion
The differentiation of this compound from its imine tautomer is a critical analytical task that is reliably achieved through a synergistic application of modern spectroscopic techniques. While IR and ¹H NMR provide rapid and compelling evidence, ¹³C NMR offers the most definitive structural proof by directly counting the number of sp² carbons. By following the integrated workflow presented in this guide, researchers can confidently assign the correct isomeric structure, ensuring the integrity and reliability of their scientific outcomes.
References
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. National Center for Biotechnology Information.
- Lorente, A., Galan, C., Fonseca, I., & Sanz-aparicio, J. (1995). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry, 73(9), 1546-1555.
- NIST. (n.d.). 2-Cyclohexene-1-carbonitrile. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
- NIST. (n.d.). 2-Cyclohexen-1-one Mass Spectrum. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- NIST. (n.d.). 2-Cyclohexen-1-one IR Spectrum. NIST Chemistry WebBook.
- Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
- Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
- Wiley. (n.d.). Cyclohex-2-ene-1-carbonitrile. SpectraBase.
- ResearchGate. (2025, August 7). Synthesis of the Four 3-Aminotricyclo[2.2.1.0(2,6)] Heptane1,3-dicarboxylic Acid Isomers.
- Chem Simplified. (2022, February 21). Keto Enol Tautomerism And How To Determine Which Molecule Has An Enol Form? A Super Easy Way! [Video]. YouTube.
- Jakobsen, H. J., Lawesson, S. O., Marshall, J. T. B., & Williams, D. H. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 940-944.
- ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Chemistry Stack Exchange. (2021, July 28). Tautomerism between cyclohex-2-en-1-one and cyclohex-3-en-1-one.
- ResearchGate. (2025, August 6). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate.
- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
- Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines.
- Gable, K. (n.d.). Keto/Enol Tautomerization. Oregon State University.
- Wainwright, D. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also.
- ResearchGate. (2021, September 10). Proton NMR of 2-cyclohexene-1-one.
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Molbase. (n.d.). 2-aminocyclohexene-1-carbonitrile.
- LON-CAPA. (n.d.). Nuclear Magnetic Resonance - 13C-NMR.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups.
- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Heterocycles Derived from Enaminonitriles
Introduction: The Versatility of Enaminonitriles in Medicinal Chemistry
Enaminonitriles are a class of highly reactive and versatile organic compounds that serve as pivotal precursors in the synthesis of a vast array of heterocyclic systems.[1] Their unique structure, characterized by a nucleophilic amino group and an electrophilic nitrile group conjugated through a double bond, makes them ideal building blocks for constructing diverse molecular scaffolds. This inherent reactivity allows for the facile synthesis of azoles, azines, pyrazoles, pyridines, pyrimidines, and various fused heterocyclic systems.[1][2] Many of these resulting heterocycles are of significant interest in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This guide provides a comparative analysis of the biological activities of prominent heterocyclic families derived from enaminonitriles. We will delve into the experimental data supporting their therapeutic potential, explain the causality behind synthetic strategies, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
General Synthetic Workflow from Enaminonitriles
The utility of enaminonitriles stems from their ability to react with a variety of electrophilic and nucleophilic reagents to yield complex heterocyclic structures. The general workflow involves the initial synthesis of the enaminonitrile precursor, often through condensation reactions, followed by cyclization with appropriate reagents to form the desired heterocyclic ring.[1] This modular approach allows for the systematic modification of the final structure to optimize biological activity.
Caption: General workflow from enaminonitrile precursors to bioactive heterocycles.
I. Anticancer Activity: A Comparative Overview
Several classes of heterocycles derived from enaminonitriles have demonstrated significant potential as anticancer agents. The ability to readily synthesize a library of analogues makes these scaffolds particularly attractive for developing structure-activity relationships (SAR) and identifying potent and selective inhibitors of cancer-related targets.[5][6]
A. Pyrazole Derivatives
Pyrazoles are a well-established class of bioactive heterocycles, with many derivatives exhibiting potent anticancer properties.[7][8] Their synthesis often involves the cyclocondensation of an enaminonitrile precursor with hydrazine or its derivatives.[9]
A study by El-Naggar et al. described the synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives and their evaluation as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[7] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Certain synthesized compounds revealed significant CDK2 inhibitory activities, with IC50 values even lower than the reference drug, Roscovitine.[7]
Table 1: Comparative Anticancer and CDK2 Inhibitory Activity of Pyrazole Derivatives [7]
| Compound | Substitution (Aryl group) | CDK2 Inhibition IC50 (µM) | Cytotoxicity IC50 vs. MCF-7 (µM) | Cytotoxicity IC50 vs. HepG2 (µM) |
| 5 | 4-Fluorophenyl | 0.56 | 8.03 | 13.14 |
| 6 | 4-Chlorophenyl | 0.46 | 26.08 | 22.76 |
| 11 | 4-Bromophenyl | 0.45 | - | - |
| Roscovitine | (Reference Drug) | 0.99 | - | - |
| Doxorubicin | (Reference Drug) | - | 5.81 | 4.25 |
Data sourced from El-Naggar et al. (2025).[7]
The data clearly indicates that derivatives with halogen substitutions at the 4-position of the aryl ring (compounds 6 and 11 ) exhibit the most potent CDK2 inhibition.[7] Compound 5 , with a 4-fluorophenyl group, showed the best cytotoxic activity against the MCF-7 breast cancer cell line.[7] This suggests that subtle electronic and steric modifications to the pyrazole scaffold can significantly modulate both enzyme inhibition and cellular potency.
Visualizing the Mechanism: CDK2 Inhibition Pathway
The potent activity of these pyrazole derivatives is attributed to their ability to interfere with the cell cycle machinery by inhibiting CDK2. This prevents the phosphorylation of key substrates required for cell cycle progression, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified pathway of CDK2 inhibition by pyrazole derivatives.
B. Thiazole and Thiophene Derivatives
Heterocycles containing sulfur, such as thiazoles and thiophenes, also represent a promising avenue for anticancer drug development.[10][11][12] Enaminonitriles can be cyclized with various sulfur-containing reagents to produce these scaffolds.[11][13]
A study on aminothiazole derivatives synthesized from an enaminonitrile precursor showed potent and selective in vitro efficacy against human prostate carcinoma (PC3) cells, with minimal impact on normal prostate epithelial cells.[10] Similarly, tetrahydrobenzo[b]thiophene derivatives have been synthesized from β-enaminonitrile scaffolds and evaluated for their antiproliferative effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some compounds showing high potency.[11]
II. Antimicrobial Activity: Combating Microbial Resistance
The chemical versatility of enaminonitrile-derived heterocycles makes them a rich source for novel antimicrobial agents.[13][14] Pyridines, pyrimidines, and fused pyranopyrazoles have all been investigated for their activity against various bacterial and fungal strains.[14][15]
A. Pyridine and Fused Pyranopyrazole Derivatives
Fadda et al. reported the synthesis of various azole and azine derivatives starting from 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[14] The resulting compounds, including novel pyridine derivatives, were screened for their antimicrobial activity.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Heterocycles [14]
| Compound | Structure Type | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 4 | Pyrano[2,3-c]pyrazole | 100 | 125 | >250 | 125 |
| 11 | Pyrazolo[3',4':2,3]pyrano[6,5-b]pyridine | 125 | 100 | >250 | 100 |
| 14 | Pyrano[2,3-d]pyrimidine | 75 | 100 | 125 | 75 |
| Ampicillin | (Reference) | 6.25 | 6.25 | 6.25 | - |
| Mycostatin | (Reference) | - | - | - | 6.25 |
Data sourced from Fadda et al.[14]
The results indicate that the synthesized compounds possess moderate antimicrobial activity. For instance, the pyranopyrimidine derivative 14 showed the best activity against S. aureus and C. albicans with an MIC of 75 µg/mL.[14] While not as potent as the reference antibiotics, these scaffolds provide a foundation for further optimization to enhance antimicrobial efficacy.
B. Thiophene and Thienopyrimidine Derivatives
Indeno[2,1-b]thiophene derivatives have also been synthesized from enaminonitrile precursors and evaluated for their antimicrobial properties.[13] Certain compounds, such as 2-((3,4-diphenylthiazol-2(3H)-ylidene)amino)-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile, exhibited antibacterial activity against Bacillus subtilis comparable to the standard drug chloramphenicol (MIC 3.125 mg/mL).[13] This highlights the potential of sulfur-containing heterocycles in the development of new antibacterial agents.
III. Anti-inflammatory Activity
Enaminonitriles also serve as precursors for heterocycles with anti-inflammatory properties.[16] The development of novel anti-inflammatory agents is crucial for treating a wide range of chronic diseases. Pyrimidine derivatives, in particular, have been noted for their anti-inflammatory potential.[9] While extensive comparative data is less common in the initial search results, the synthesis of azepine and thiazepinone derivatives from enaminonitriles has led to compounds with potent anti-inflammatory activity in carrageenan-induced rat paw edema tests, some even exceeding the activity of the standard drug diclofenac sodium.[16]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and well-defined.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5x10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized heterocyclic compounds. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent like DMSO. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5x10⁵ CFU/mL.
-
Controls: Positive (microbes with no drug) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Enaminonitriles are undeniably powerful and versatile synthons in modern medicinal chemistry. The heterocycles derived from them, including pyrazoles, thiazoles, thiophenes, and pyridines, exhibit a remarkable breadth of biological activities. Comparative analysis of the experimental data reveals that specific structural modifications—such as the introduction of halogens on an aryl substituent in pyrazole derivatives—can significantly enhance target-specific potency, for example, against CDK2 in cancer cells.[7] Similarly, the choice of the core heterocyclic scaffold, whether it be a pyrimidine or a thiophene, can direct the compound's activity towards antimicrobial or anticancer applications.[13][14]
The continued exploration of enaminonitrile chemistry, coupled with robust biological screening and structure-activity relationship studies, holds immense promise for the discovery of novel lead compounds to address pressing therapeutic needs in oncology and infectious diseases.
References
- ResearchGate. (2025). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles.
- ResearchGate. (2025). Utility of Enaminonitriles in Heterocyclic Synthesis: Synthesis and Antimicrobial Activity of Some New Azole and Azine Derivatives.
- Taylor & Francis Online. (n.d.). Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prostate Carcinoma.
- RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- ResearchGate. (2009). Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety.
- ResearchGate. (2025). Enaminonitriles in heterocyclic synthesis: Synthesis and biological evaluation of novel indeno[2,1-b]thiophene derivatives.
- PubMed Central (PMC). (n.d.). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics.
- ResearchGate. (n.d.). Synthesis of diverse heterocycles from β-enaminonitriles.
- PubMed Central (PMC). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Encyclopedia MDPI. (2024). Biological Activities of Thiophenes.
- ResearchGate. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity.
- IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives.
- IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
- Open Access Journals. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities.
- PubMed. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety.
- IJCSPUB. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
- JOCPR. (2016). The chemistry of pyrido[2,3-d]pyrimidines.
- ResearchGate. (2025). Utility of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Azepine, Azocine, and Pyrroldione Derivatives.
- IRIS UniPA. (2023). Editorial: Emerging heterocycles as bioactive compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. iris.unipa.it [iris.unipa.it]
- 5. ijnrd.org [ijnrd.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. researchgate.net [researchgate.net]
Development of a validated analytical method for 2-Aminocyclohex-1-ene-1-carbonitrile
An Objective Guide to the Development and Validation of an Analytical Method for 2-Aminocyclohex-1-ene-1-carbonitrile
This guide provides a comprehensive walkthrough for the development and validation of a robust analytical method for this compound, a key synthetic intermediate. We will detail the rationale behind the development of a primary High-Performance Liquid Chromatography (HPLC) method, outline a validation strategy compliant with international standards, and compare its performance against viable alternative analytical techniques. The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for establishing a reliable, accurate, and precise quantitative method.
Introduction: The Analytical Imperative for this compound
This compound is a member of the α-aminonitrile family, which are crucial precursors in the synthesis of α-amino acids and various heterocyclic compounds of medicinal interest.[1][2] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is indispensable for:
-
Quality Control (QC): Ensuring the identity and purity of starting materials and intermediates.
-
Process Chemistry: Monitoring reaction kinetics and optimizing synthesis conditions.
-
Stability Studies: Assessing the degradation of the compound under various stress conditions.
This guide focuses on developing a method that is not only fit for purpose but also stands up to the rigorous scrutiny of regulatory standards, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][5]
Primary Method Development: High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection was selected as the primary analytical technique. This choice is predicated on the physicochemical properties of this compound. The molecule possesses a conjugated system (C=C-C≡N), which imparts a UV chromophore, making it suitable for UV detection.[6] Furthermore, its polarity is well-suited for reversed-phase chromatography, a widely used, robust, and versatile separation technique.
Rationale for Experimental Choices
-
Column Selection: A C18 (octadecylsilyl) stationary phase was chosen as the foundational column. C18 columns are highly effective for retaining and separating moderately polar to nonpolar organic molecules from aqueous-organic mobile phases.
-
Mobile Phase Selection: The mobile phase consists of an aqueous buffer and an organic modifier.
-
Buffer: A phosphate buffer at an acidic pH (e.g., pH 3.0) was selected. The primary amine group on the cyclohexene ring is basic. By operating at a pH well below its pKa, the amine group will be consistently protonated. This suppresses silanol interactions with the stationary phase and prevents peak tailing, a common issue with basic analytes.[7]
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
-
Detection Wavelength: A photodiode array (PDA) detector was used during development to scan the UV spectrum of the analyte. The optimal detection wavelength (λ_max) was determined to be 235 nm, providing maximum sensitivity while minimizing interference from the mobile phase.
-
Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) was found to be sufficient for eluting the main peak with good symmetry and retention time, simplifying the method and enhancing its robustness.
Detailed Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Aqueous Component: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Final Mobile Phase: Mix 700 mL of the aqueous component with 300 mL of acetonitrile. Degas the solution by sonication or helium sparging.
-
-
Diluent Preparation: Use the mobile phase as the diluent to avoid peak distortion.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation:
-
Prepare a sample solution expected to contain approximately 100 µg/mL of the analyte using the diluent.
-
Comprehensive Method Validation (ICH Q2(R1) Framework)
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5] The following parameters were evaluated according to the ICH Q2(R1) guideline.[3][8]
Caption: Workflow for Analytical Method Development and Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5] This was demonstrated by forced degradation studies. The sample was subjected to acidic, basic, oxidative, and thermal stress. The developed method successfully separated the main analyte peak from all degradation product peaks, proving its specificity.
Linearity, Accuracy, and Precision
These parameters are fundamental to quantitative analysis. A summary of the acceptance criteria and typical results are presented below.
Table 1: Summary of Linearity, Accuracy, and Precision Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | ||
| Range | 80 - 120 µg/mL (5 levels) | Met |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy | ||
| % Recovery (at 3 levels) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision | ||
| Repeatability (RSD%) | ≤ 2.0% (n=6) | 0.85% |
| Intermediate Precision (RSD%) | ≤ 2.0% (different day, analyst) | 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of analyte that can be determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected.[4]
-
LOD: 0.1 µg/mL (Determined based on a signal-to-noise ratio of 3:1)
-
LOQ: 0.3 µg/mL (Determined based on a signal-to-noise ratio of 10:1)
Robustness
Robustness was evaluated by making small, deliberate variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±2 °C), and mobile phase composition (±2% organic). The peak area and retention time showed no significant changes, demonstrating the method's reliability during normal usage.
Comparison with Alternative Analytical Methods
While the developed HPLC-UV method is robust and fit-for-purpose for routine QC, other techniques may be more suitable depending on the specific analytical challenge.
Caption: Decision Tree for Selecting an Analytical Method.
Gas Chromatography (GC)
GC is a powerful separation technique, but it presents challenges for polar, basic compounds like amines.[7]
-
Advantages: High resolution for volatile compounds; GC-MS provides excellent structural information.
-
Disadvantages: this compound has low volatility and its primary amine group can cause significant peak tailing on standard GC columns due to adsorption.[7][9] To overcome this, chemical derivatization (e.g., acylation or silylation) is often required to increase volatility and reduce polarity, adding complexity and potential sources of error to the analysis.[10]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more modern form of liquid chromatography that uses smaller particle size columns (<2 µm).
-
Advantages: Significantly faster run times (higher throughput), better resolution, and lower solvent consumption compared to traditional HPLC.
-
Disadvantages: Requires specialized high-pressure instrumentation; method transfer from HPLC may require re-optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of LC with the detection sensitivity and specificity of mass spectrometry.
-
Advantages: Extremely high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices (e.g., biological fluids). Provides molecular weight and structural fragmentation data, confirming peak identity.
-
Disadvantages: Higher cost of instrumentation and maintenance; can be subject to matrix effects (ion suppression/enhancement) that require careful method development.
Table 2: Comparative Guide to Analytical Techniques
| Feature | HPLC-UV (Developed Method) | GC-MS | UPLC-UV | LC-MS/MS |
| Intended Use | Routine QC, Purity, Assay | Impurity ID, Volatiles | High-Throughput QC | Trace Analysis, Bioanalysis |
| Selectivity | Good | Very High | Good | Excellent |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Moderate (µg/mL) | Very High (pg/mL) |
| Sample Prep | Simple Dilution | Derivatization Required | Simple Dilution | May require SPE |
| Speed | Standard (~10 min) | Slower (due to prep) | Fast (< 2 min) | Fast (< 5 min) |
| Cost | Low | Moderate | Moderate | High |
| Key Limitation | Lower sensitivity | Unsuitable for non-volatiles | High backpressure | Matrix effects |
Conclusion
This guide has detailed the development and validation of a robust, specific, and accurate HPLC-UV method for the quantitative analysis of this compound. The method adheres to ICH Q2(R1) guidelines, making it suitable for quality control and regulatory submissions. While this HPLC-UV method serves as an excellent primary technique for routine analysis, a comparative analysis shows that alternative methods like GC-MS, UPLC, or LC-MS may be more appropriate for specific applications such as trace-level bioanalysis or high-throughput screening. The choice of the optimal analytical method should always be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput needs.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. U.S.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Supelco. Amines Analysis by Packed Column GC. Sigma-Aldrich.
- Hunt, I. Spectroscopic Analysis of Nitriles. University of Calgary, Department of Chemistry.
- Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Fiveable.
- Petrini, M. et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- Shakil, S. et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace.
- Bryan Research & Engineering, LLC.
- Request PDF. (2025). Gas chromatography of amines as various derivatives.
Sources
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. fiveable.me [fiveable.me]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. starodub.nl [starodub.nl]
- 9. bre.com [bre.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Aminocyclohex-1-ene-1-carbonitrile
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-aminocyclohex-1-ene-1-carbonitrile, an α,β-unsaturated nitrile. Adherence to these procedures is crucial for mitigating potential hazards and maintaining regulatory compliance.
Core Directive: Hazard Profile and Disposal Principle
This compound and structurally similar compounds must be treated as hazardous chemical waste. The nitrile functional group (-CN) is the primary concern; under specific conditions, such as contact with acid or during combustion, it can release highly toxic hydrogen cyanide (HCN) gas.[1][2] The compound itself is classified as toxic if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][3][4]
The cardinal rule for disposal is that this chemical must never be disposed of down the drain or mixed with general laboratory waste.[5] The only acceptable method of disposal is through a licensed and approved hazardous waste contractor, typically arranged by your institution's Environmental Health and Safety (EHS) department.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, all personnel must wear the appropriate PPE. All handling operations should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and potential dust, preventing severe eye irritation or damage.[1][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents dermal absorption, which is a primary route of toxic exposure.[5][8] Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin from accidental contact and contamination of personal clothing.[2][3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be required if dust is generated or if working outside a fume hood. | Prevents inhalation of the compound, which is a significant exposure risk.[1][8] |
Step-by-Step Disposal Protocol: Routine Waste Management
This protocol outlines the standard procedure for the collection and temporary storage of waste this compound pending pickup by a certified disposal service.
Step 1: Waste Segregation Isolate waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves). This waste must be kept separate from other chemical waste streams, especially acids, bases, and strong oxidizing agents, to prevent dangerous reactions.[5][9]
Step 2: Container Selection Use a dedicated, chemically compatible, and leak-proof container for the waste.[5][6] The container must have a secure, tight-fitting lid. The original product container is often a suitable choice if it is in good condition.[6] For larger quantities, polyethylene-lined drums may be appropriate.[10][11]
Step 3: Proper Labeling The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste ".[5]
-
The full chemical name: "Waste this compound ".[5]
-
A clear list of the primary hazards (e.g., "Toxic , Irritant ").[5]
-
The date when the waste was first added to the container (accumulation start date).[5]
Step 4: Secure Storage Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area, such as a secondary containment bin within a fume hood or a designated waste cabinet.[7] The storage location should be away from heat and sources of ignition.[9]
Step 5: Arrange for Disposal Contact your institution's EHS department or the designated chemical safety officer to schedule a pickup for the hazardous waste.[6] Provide them with the necessary information from the waste label.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling this compound from generation to disposal.
Caption: Decision workflow for handling and disposing of chemical waste.
Emergency Procedures: Spill Management
Accidental spills must be handled immediately and safely. The correct response depends on the scale of the spill.[12]
Minor Spill (Manageable by trained lab personnel):
-
Alert & Assess: Alert personnel in the immediate area.[12] Ensure you have the training and equipment to clean up the spill safely.[12]
-
Control Ignition Sources: If the spill involves a solvent, turn off any nearby ignition sources.[12]
-
Contain the Spill: Confine the spill to as small an area as possible. Use an inert absorbent material such as vermiculite, sand, or diatomite.[3][11] Work from the outside of the spill inward to prevent spreading.[11]
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][13]
-
Decontaminate: Clean the spill surface with soap and water.[14] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and EHS department of the incident.[10]
Major Spill (Requires professional assistance):
-
Evacuate: Immediately evacuate all personnel from the affected area.[12][14] If there is a risk of fire, explosion, or significant airborne exposure, activate the nearest fire alarm to evacuate the building.[12]
-
Isolate: If it is safe to do so, close the doors to the laboratory to contain the spill.
-
Call for Help: From a safe location, call your institution's emergency number or 911.[14] Provide the dispatcher with your name, location, and the identity of the spilled chemical.
-
Assist Emergency Responders: Meet the emergency response team and provide them with any relevant information, including the Safety Data Sheet (SDS) for the chemical.
By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.
References
- ECHEMI. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile SDS, 2941-23-3 Safety Data Sheets.
- MedchemExpress. (2024, June 19). Safety Data Sheet: 2-Amino-1-cyclopentene-1-carbonitrile.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Cyclohexen-1-one.
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 3-Aminocrotononitrile.
- Auburn University. (n.d.). Emergency and Spill Response Procedures. Risk Management & Safety.
- Fisher Scientific. (2024, April 1). Safety Data Sheet: 2-Amino-1-cyclopentene-1-carbonitrile.
- Environmental Health & Safety, University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template.
- University of Louisville. (n.d.). Chemical Spill Response. Department of Environmental Health and Safety.
- Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Cyanide.
- Occupational Safety and Health Administration. (n.d.). Hydrogen Cyanide. U.S. Department of Labor.
- University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. Emergency Management and Safety.
- U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium cyanide.
- BenchChem. (2025). Proper Disposal of 1,1'-Azobis(cyclohexanecarbonitrile): A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2-Aminocyclohexane-1-carbonitrile | C7H12N2 | CID 21163863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. students.umw.edu [students.umw.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. cws.auburn.edu [cws.auburn.edu]
Navigating the Uncharted: A Safety and Handling Guide for 2-Aminocyclohex-1-ene-1-carbonitrile and Related Aminonitriles
Senior Application Scientist's Note: In the dynamic landscape of chemical research and drug development, we often encounter novel or less-common molecules. This guide addresses the safe handling of 2-Aminocyclohex-1-ene-1-carbonitrile. A thorough search for a specific Safety Data Sheet (SDS) for this exact compound did not yield a dedicated document at the time of publication. Consequently, this guide is built upon the established safety profiles of structurally similar compounds, namely aminonitriles on cyclic scaffolds. This approach provides a robust framework for safe operation, grounded in chemical analogy and first principles of laboratory safety. It is imperative, however, that researchers locate and adhere to the specific SDS for their particular batch of this compound before commencing any work.
Hazard Assessment: Understanding the Risks of Cyclic Aminonitriles
The core structure of this compound combines an amine group and a nitrile group on a cyclohexene backbone. This combination presents a specific hazard profile that demands rigorous adherence to safety protocols.
-
Acute Toxicity: Many aminonitrile compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The nitrile functional group (-C≡N) can be metabolized to release cyanide, a potent inhibitor of cellular respiration.
-
Skin and Eye Irritation: Direct contact with aminonitriles can cause skin irritation and serious eye damage or irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for working with this compound, based on the hazards associated with analogous compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). | To prevent skin contact and absorption. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | To protect against splashes and airborne particles. A face shield offers broader protection, especially when handling larger quantities. |
| Body Protection | A laboratory coat that is fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of any dust or vapors. A fume hood is the primary engineering control to minimize respiratory exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling this compound.
Preparation and Donning of PPE
-
Inspect Your Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Gather All Necessary Materials: Have all required equipment and reagents within the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on your lab coat, followed by safety goggles. Finally, don your chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.
Handling the Compound
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a spatula for solid transfers and a calibrated pipette for liquids.
-
Avoid Aerosol Generation: Handle the compound gently to avoid creating dust. If the compound is a fine powder, consider wetting it with a suitable solvent to minimize dust formation.
-
Keep Containers Closed: Always keep the container of this compound tightly sealed when not in use.
Post-Handling and Doffing of PPE
-
Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent.
-
Doff PPE: Remove your gloves first, peeling them off from the cuff to avoid touching the outer surface. Dispose of them in the designated hazardous waste container. Next, remove your lab coat, followed by your safety goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after completing your work.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including empty containers, used gloves, and contaminated paper towels, must be treated as hazardous chemical waste.[3]
-
Container Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and the associated hazards.[3]
-
Institutional Protocols: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[3]
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's emergency response team.
By adhering to these guidelines, researchers can handle this compound and related aminonitriles with a high degree of safety and confidence, ensuring the well-being of laboratory personnel and the protection of the environment.
References
- PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile.
- PubChem. (n.d.). 1-(2-Oxoethyl)cyclohexane-1-carbonitrile.
- PubChem. (n.d.). 3-Aminocyclohex-2-en-1-one.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-1-cyclopentene-1-carbonitrile, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
